JF-NP-26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H28FN3O4 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinyl]carbamate |
InChI |
InChI=1S/C30H28FN3O4/c1-5-34(6-2)24-11-12-25-22(16-28(35)38-27(25)17-24)18-37-30(36)33-29-19(3)14-20(4)32-26(29)13-10-21-8-7-9-23(31)15-21/h7-9,11-12,14-17H,5-6,18H2,1-4H3,(H,33,36) |
InChI Key |
XBUISHYVUXKBCO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of JF-NP-26: A Photocontrolled Approach to mGlu5 Receptor Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JF-NP-26 is a novel photopharmaceutical tool designed for the precise spatiotemporal control of metabotropic glutamate (B1630785) receptor 5 (mGlu5) activity. As a "caged" derivative of the potent and selective mGlu5 negative allosteric modulator (NAM), raseglurant (B1678816) (ADX-10059), this compound remains biologically inactive until illuminated with 405 nm light. This light-induced activation releases raseglurant, which then binds to an allosteric site on the mGlu5 receptor, inhibiting its downstream signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its photochemical properties, the molecular signaling pathways it modulates, and detailed protocols for key in vitro validation assays.
Introduction: Photocaged Compounds in Pharmacology
Photocaged compounds are molecules whose biological activity is masked by a photolabile protecting group. Irradiation with light of a specific wavelength cleaves this group, releasing the active molecule with high temporal and spatial precision. This technology offers an unparalleled ability to study dynamic biological processes and to control drug activity at specific sites of action, minimizing off-target effects. This compound exemplifies this approach, providing researchers with a powerful tool to investigate the physiological and pathological roles of the mGlu5 receptor.
Photochemical Properties of this compound
This compound is rendered inactive by the covalent attachment of a photolabile caging group to the raseglurant molecule. The activation of this compound is a highly efficient process upon exposure to violet light.
Table 1: Photochemical Properties of this compound
| Parameter | Value | Reference |
| Activation Wavelength | 405 nm | [1] |
| Photoactivation Product | Raseglurant | [1] |
| Quantum Yield (Φ) | 0.18 | [1] |
The quantum yield of 0.18 indicates a high efficiency of the uncaging reaction upon photon absorption. This property, combined with the specific activation wavelength, allows for the controlled release of the active NAM, raseglurant.
Molecular Mechanism of Action
The biological activity of this compound is entirely dependent on the action of its photo-released product, raseglurant. Raseglurant functions as a negative allosteric modulator of the mGlu5 receptor.
The mGlu5 Receptor and its Canonical Signaling Pathway
The metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability. Its canonical signaling pathway is initiated by the binding of the endogenous agonist, glutamate. This triggers a conformational change in the receptor, leading to the activation of the Gq/11 class of G proteins. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium concentration mediates a wide range of cellular responses.
References
For Researchers, Scientists, and Drug Development Professionals
A Technical Guide to JF-NP-26: A Photoactive Negative Allosteric Modulator of the mGlu5 Receptor
This document provides an in-depth overview of this compound, a photoactive negative allosteric modulator (NAM) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5). It details its mechanism of action, pharmacological data, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Introduction to this compound
This compound is a novel research tool developed for the field of photopharmacology. It is an inactive, "caged" derivative of raseglurant (B1678816), a known mGlu5 NAM.[1][2] The key feature of this compound is its ability to be activated by light. In its inactive state (in the dark), it has no effect on the mGlu5 receptor. However, upon illumination with violet light (specifically 405 nm), it undergoes an irreversible photochemical reaction that releases the active drug, raseglurant.[3][4] This process, known as uncaging, allows for precise spatiotemporal control over mGlu5 receptor inhibition, making this compound an invaluable tool for studying the receptor's role in specific neural circuits and disease models.[3][5]
The mGlu5 receptor, a class C G protein-coupled receptor (GPCR), is a significant target in drug discovery due to its involvement in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain.[6] Negative allosteric modulators, which bind to a site distinct from the endogenous ligand (glutamate) to inhibit receptor activity, are of particular interest. This compound provides a method to apply this modulation with high precision, overcoming the limitations of systemic drug administration.
Mechanism of Action and Data Presentation
The fundamental principle of this compound is its light-dependent gain of function. The molecule itself is a carbamate (B1207046) derivative of raseglurant, linked to a coumarin-based phototrigger.[3] This "caging" group renders the molecule incapable of binding to and modulating the mGlu5 receptor. When exposed to 405 nm light, the coumarin (B35378) moiety absorbs a photon, triggering a photolytic reaction that cleaves the carbamate bond and releases the active raseglurant.[3] The uncaged raseglurant can then act as a NAM on nearby mGlu5 receptors.
Quantitative Pharmacological Data
The light-dependent activity of this compound has been quantified in cell-based assays. The following table summarizes the key pharmacological data.
| Compound | Condition | Assay Type | Parameter | Value |
| This compound | Dark | Inositol (B14025) Phosphate (IP) Accumulation | Activity | Inactive |
| This compound | 405 nm Light | Inositol Phosphate (IP) Accumulation | pIC50 | 7.1[1][3] |
| This compound | Dark | Intracellular Calcium Accumulation | Activity | Inactive[3] |
| This compound | 405 nm Light | Intracellular Calcium Accumulation | Activity | Abolished agonist-mediated Ca2+ rise[3] |
The mGlu5 Receptor Signaling Pathway
The mGlu5 receptor is predominantly coupled to the Gαq/11 family of G proteins.[7][8] Its activation by glutamate initiates a canonical signaling cascade that leads to broad cellular effects, including the modulation of neuronal excitability and synaptic plasticity.[9][10]
Canonical Pathway:
-
Activation: Glutamate binding to the mGlu5 receptor induces a conformational change, activating the associated Gαq/11 protein.
-
PLC Activation: The activated Gα subunit stimulates phospholipase C (PLC).[8][10]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[8][10]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][11]
-
PKC Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[11][12]
Downstream Effects: This primary cascade leads to further signaling events, including the activation of the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway, which influences gene expression and long-term cellular changes.[7][9] The mGlu5 receptor also physically and functionally interacts with other receptors, notably the NMDA receptor, to modulate synaptic plasticity.[9][12]
Caption: Canonical mGlu5 receptor signaling cascade.
Experimental Protocols
The photoactive properties of this compound have been validated through several key experiments.
In Vitro Assay: Inositol Phosphate (IP) Accumulation
This assay directly measures the functional consequence of Gαq/11 pathway activation.
Methodology:
-
Cell Culture: HEK293 cells ectopically expressing the mGlu5 receptor are cultured in appropriate media.
-
Labeling: Cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pool.
-
Compound Incubation: Cells are pre-incubated with this compound under two conditions: complete darkness or continuous illumination with 405 nm light.
-
Agonist Stimulation: The orthosteric mGlu5 agonist, quisqualate, is added to stimulate the receptor, in the presence of LiCl (to prevent IP degradation).
-
Assay Termination & Lysis: The reaction is stopped, and cells are lysed.
-
IP Isolation: Total inositol phosphates ([3H]IPs) are isolated from the cell lysate using anion-exchange chromatography.
-
Quantification: The amount of [3H]IPs is quantified using scintillation counting, reflecting the level of PLC activity. The inhibitory effect of photoactivated this compound is determined by comparing the agonist-induced IP accumulation in its presence versus its absence.[3]
Caption: Workflow for the Inositol Phosphate (IP) Accumulation Assay.
In Vivo Assay: Light-Dependent Analgesia in Pain Models
This protocol demonstrates the utility of this compound in living, freely behaving animals.
Methodology:
-
Animal Model: Models of neuropathic pain (e.g., chronic constriction injury, CCI) or inflammatory pain (e.g., formalin injection) are established in rodents.[1][3]
-
Compound Administration: this compound is administered systemically (e.g., intraperitoneal injection, 10 mg/kg).[1][4]
-
Photoactivation: A fiber-optic cannula is stereotaxically implanted to target a specific brain region (e.g., thalamus) or a high-power LED is used to illuminate a peripheral site (e.g., hind paw).[4][13] The light source is activated (405 nm) for a defined period (e.g., 5 minutes) to uncage the drug locally.[1]
-
Behavioral Testing: Nociceptive thresholds (pain responses) are measured using standard behavioral tests (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
Data Analysis: Pain thresholds are compared between animals receiving this compound and light, this compound in the dark, and vehicle controls with light to confirm that the analgesic effect is dependent on both the compound and its photoactivation.[4]
Caption: Workflow for In Vivo Light-Dependent Analgesia Studies.
Logical Relationship of this compound Action
The action of this compound can be visualized as a conditional switch for mGlu5 signaling. The presence of light is the condition that enables the compound to inhibit the receptor's function.
Caption: Logical flow of this compound photoactivation and action.
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying the mGlu5 receptor. As a photocaged NAM, it allows for an unprecedented level of control over the inhibition of mGlu5 signaling, enabling researchers to dissect its specific roles in complex biological systems with high temporal and spatial resolution. Its successful application in demonstrating the analgesic effects of localized mGlu5 blockade in pain models highlights its potential for elucidating neural circuit function and validating novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Caged-Raseglurant, mGlu5 NAM) |Hello Bio [hellobio.com]
- 3. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hello Bio launches first photoactive mGlu5 NAM analgesic [hellobio.com]
- 6. Shining Light on an mGlu5 Photoswitchable NAM: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
- 13. researchgate.net [researchgate.net]
The Discovery and Synthesis of Caged-Raseglurant: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and application of Caged-Raseglurant, a photoactivatable derivative of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulator (NAM), Raseglurant. Termed JF-NP-26 in the primary literature, this compound allows for precise spatiotemporal control of mGluR5 inhibition in biological systems. This document provides a comprehensive overview of the synthesis of this compound, its photochemical properties, and detailed experimental protocols for its use in in vitro and in vivo settings. Furthermore, it includes quantitative data presented in structured tables and visual diagrams of relevant signaling pathways and experimental workflows to facilitate understanding and replication.
Introduction
Raseglurant (also known as ADX-10059) is a potent and selective negative allosteric modulator of the mGluR5 receptor.[1][2] mGluR5 is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[3] The development of caged compounds, which are biologically inactive until activated by light, offers a powerful tool for studying the precise roles of such receptors in complex biological systems.[4]
The caging of Raseglurant to create this compound allows for its administration in an inactive form, with subsequent photoactivation at a specific time and location.[5] This approach minimizes off-target effects and provides a high degree of experimental control.[5] This guide serves as a technical resource for researchers looking to utilize Caged-Raseglurant (this compound) in their studies.
Discovery of Caged-Raseglurant (this compound)
The development of a photoactive version of Raseglurant was aimed at achieving light-dependent control of mGluR5 receptors within the pain neuraxis.[6] Researchers designed and synthesized this compound, an inactive photocaged derivative of Raseglurant.[5] This compound was engineered to release the active drug upon illumination with violet light, thereby enabling the optical control of analgesia in vivo.[5] The choice of a coumarin-based caging group, specifically a 7-diethylaminocoumarin derivative, provided favorable photochemical properties for biological applications.[5]
Synthesis of Caged-Raseglurant (this compound)
The synthesis of this compound is a one-pot procedure involving the reaction of Raseglurant with 4-hydroxymethyl-7-diethylaminocoumarin (DEACM).[5] The hydroxyl group of DEACM is first activated with triphosgene (B27547) to form a chloroformate, which then reacts with the amine group of Raseglurant.
Synthesis Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Location and Cell-Type-Specific Bias of Metabotropic Glutamate Receptor, mGlu5, Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator | eLife [elifesciences.org]
The Photopharmacology of JF-NP-26: A Technical Guide for Pain Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photopharmacological agent JF-NP-26 and its application in preclinical pain research. This compound is a photocaged negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), offering high spatiotemporal control of mGlu5 blockade. This document outlines the core principles of this compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a chemically inactive derivative of raseglurant, a potent and selective mGlu5 receptor NAM.[1][2] The "caging" moiety renders the molecule pharmacologically inert until it is exposed to light of a specific wavelength. Upon illumination with violet light (typically 405 nm), this compound undergoes a photochemical reaction that releases the active compound, raseglurant.[1][2][3] This process, known as uncaging, allows for precise, localized activation of the mGlu5 receptor antagonist, a significant advantage in studying the complex neural circuits of pain.[1][2] The ability to control the site and timing of drug action minimizes systemic side effects and allows for a more nuanced investigation of the role of mGlu5 receptors in pain modulation.[1][4]
Mechanism of Action and Signaling Pathway
This compound's therapeutic effect is mediated by the light-induced release of raseglurant, which then acts as a negative allosteric modulator at the mGlu5 receptor. mGlu5 receptors are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, couple to Gq/11 proteins.[5] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in neuronal sensitization and pain transmission.
Raseglurant, by binding to an allosteric site on the mGlu5 receptor, inhibits this signaling cascade. This blockade of mGlu5 signaling has been shown to be a critical mechanism for its analgesic effects in various pain states.[4]
Quantitative Data from Preclinical Pain Models
The analgesic efficacy of this compound has been demonstrated in rodent models of neuropathic and inflammatory pain. The following tables summarize the key quantitative findings.
Table 1: Efficacy of this compound in the Formalin-Induced Inflammatory Pain Model
| Parameter | Phase I (0-10 min) | Phase II (10-50 min) | Animal Model | Drug Administration | Light Application | Reference |
| Analgesia (%) | 45 ± 9 | 90 ± 4 | Mouse | This compound (10 mg/kg, i.p.) | Thalamic Irradiation (405 nm) | [2] |
| Licking Time Reduction (%) | 70 ± 3 | 97 ± 1 | Mouse | Raseglurant (10 mg/kg, i.p.) | N/A | [6] |
Table 2: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Parameter | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) | Animal Model | Drug Administration | Light Application | Reference |
| Mechanical Allodynia | Decreased (specific values not consistently reported) | Significantly Increased | Mouse | This compound (10 mg/kg, i.p.) | Thalamic Irradiation (405 nm, 5 min) | [7] |
| Mechanical Allodynia | Decreased (specific values not consistently reported) | Significantly Increased | Mouse | Raseglurant (10 mg/kg, i.p.) | N/A | [7] |
Detailed Experimental Protocols
Reproducibility in photopharmacological studies is contingent on meticulous experimental design. The following are detailed protocols for key in vivo pain assays used to evaluate this compound.
Chronic Constriction Injury (CCI) Model and Von Frey Test
The CCI model is a widely used model of neuropathic pain. Mechanical allodynia, a key symptom, is assessed using the von Frey test.
Protocol:
-
CCI Surgery: Anesthetize adult male C57BL/6 mice. Expose the sciatic nerve and place four loose ligatures around it. Close the incision with sutures. Allow a 7-10 day recovery and pain development period.
-
Animal Acclimation: On the day of testing, place mice in individual Plexiglas chambers with a wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Light Application: 20 minutes post-injection, deliver 405 nm light to the target brain region (e.g., thalamus) via a stereotaxically implanted optical fiber for a duration of 5 minutes.
-
Von Frey Test: Measure the paw withdrawal threshold using a set of von Frey filaments with calibrated bending forces. Apply the filaments to the plantar surface of the hind paw. The threshold is the lowest force that elicits a paw withdrawal response in at least 50% of applications.
Formalin Test
The formalin test is a model of tonic, inflammatory pain, characterized by a biphasic behavioral response.
Protocol:
-
Animal Acclimation: Place mice in individual observation chambers and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer this compound (10 mg/kg) or vehicle via i.p. injection.
-
Light Application: 20 minutes post-injection, deliver 405 nm light to the target brain region (e.g., thalamus) via an implanted optical fiber for a duration of 5 minutes.
-
Formalin Injection: Immediately after light application, inject 20 µL of 5% formalin solution into the plantar surface of the hind paw.
-
Behavioral Observation: Record the cumulative time the animal spends licking or biting the injected paw for 60 minutes post-formalin injection. The first 10 minutes constitute Phase I (acute pain), and the period from 10 to 50 minutes constitutes Phase II (inflammatory pain).
Conclusion
This compound represents a powerful tool in the field of pain research, enabling unprecedented spatiotemporal control over mGlu5 receptor antagonism. The data presented in this guide demonstrate its efficacy in preclinical models of both neuropathic and inflammatory pain. The detailed protocols and pathway diagrams provided herein are intended to facilitate the successful implementation and interpretation of studies utilizing this innovative photopharmacological agent. Future research employing this compound and similar compounds will undoubtedly continue to unravel the intricate role of specific neural circuits and receptor populations in the complex experience of pain.
References
- 1. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. mdpi.com [mdpi.com]
- 5. A ‘double-edged’ role for type-5 metabotropic glutamate receptors in pain disclosed by light-sensitive drugs | eLife [elifesciences.org]
- 6. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spatiotemporal Control of mGlu5 Receptors with JF-NP-26: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JF-NP-26, a powerful tool for the spatiotemporal control of metabotropic glutamate (B1630785) receptor 5 (mGlu5). This compound is a photocaged negative allosteric modulator (NAM) of the mGlu5 receptor, offering researchers the ability to precisely control receptor activity in specific locations and at specific times using light. This capability is invaluable for dissecting the complex roles of mGlu5 in physiological and pathological processes, particularly in the central nervous system.
Core Concepts and Mechanism of Action
This compound is an inactive, photocaged derivative of raseglurant (B1678816), a known potent and selective mGlu5 NAM.[1][2][3][4][5] The caging group, a 7-(diethylamino)coumarin derivative, renders the molecule unable to bind to the allosteric site of the mGlu5 receptor in its inactive state (in the dark).[1] Upon illumination with violet light (optimally at 405 nm), a photochemical reaction cleaves the caging group, releasing the active NAM, raseglurant.[1][2][4][6] This uncaging process is irreversible and has a quantum yield of 0.18.[6] The released raseglurant can then bind to the mGlu5 receptor and negatively modulate its activity, for instance, by inhibiting agonist-induced intracellular signaling cascades.[1][2] This light-dependent activation allows for highly precise control over mGlu5 inhibition, a significant advantage over systemic administration of conventional drugs which can lead to off-target effects.[3][7]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound and its active form, raseglurant, based on available literature.
| Parameter | Value | Conditions | Source(s) |
| pIC50 (Photoactivated this compound) | 7.1 | Inositol (B14025) phosphate (B84403) (IP) accumulation assay in response to the agonist quisqualate. | [1][4] |
| Wavelength for Uncaging | 405 nm (Violet Light) | Visible spectrum light pulse. | [1][2][4][6] |
| Quantum Yield (Φ) | 0.18 | [6] |
Table 1: Photopharmacological Properties of this compound. This table outlines the essential parameters for the photoactivation of this compound. The pIC50 value indicates the potency of the released raseglurant in inhibiting mGlu5 receptor function.
| Compound | Parameter | Value | Species | Assay | Source(s) |
| Raseglurant | Development Code | ADX-10059 | N/A | N/A | [5][8][9] |
| Raseglurant | Mechanism | Negative Allosteric Modulator (NAM) | N/A | N/A | [5][8][9] |
Table 2: Properties of Raseglurant (the Active Moiety of this compound). This table provides key information about the active compound released from this compound upon photoactivation.
Experimental Protocols
This section details the methodologies for key experiments involving this compound, providing a foundation for researchers to design and implement their own studies.
Synthesis of this compound
The synthesis of this compound from raseglurant is a one-pot procedure.[1]
Materials:
-
Raseglurant
-
4-hydroxymethyl-7-diethylaminocoumarin (DEACM)
-
Triphosgene
-
Triethylamine (NEt3)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
Procedure:
-
A solution of raseglurant, triphosgene, and NEt3 in toluene is allowed to react for 3 hours.
-
In a separate reaction, DEACM is treated with NaH in THF.
-
The product from step 1 is then added to the reaction mixture from step 2 and incubated at 100°C for 12 hours.
-
Purification of the final product, this compound, is achieved through standard chromatographic techniques.
In Vitro Assays
This assay measures the functional consequence of mGlu5 receptor activation, which is coupled to the Gq/11 signaling pathway leading to the production of inositol phosphates.[1][2]
Materials:
-
HEK293 cells stably expressing mGlu5 receptors
-
myo-[³H]inositol
-
Cell culture medium
-
Agonist (e.g., quisqualate)
-
This compound
-
Lithium chloride (LiCl)
-
Dowex anion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling: Plate HEK293-mGlu5 cells and incubate overnight with medium containing myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.
-
Treatment: Add this compound to the wells. For photoactivation, expose the designated wells to 405 nm light for a specified duration. A dark control (no light exposure) should be run in parallel.
-
Agonist Stimulation: Add the mGlu5 agonist (e.g., quisqualate) to stimulate the receptors.
-
Extraction: Terminate the reaction and lyse the cells.
-
Purification and Quantification: Apply the cell lysates to Dowex anion-exchange columns to separate the radiolabeled inositol phosphates. Elute the IPs and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity corresponds to the level of IP accumulation. The inhibitory effect of photoactivated this compound can be determined by comparing the agonist-induced IP accumulation in the presence and absence of the illuminated compound.
This technique visualizes the transient increase in intracellular calcium concentration following mGlu5 receptor activation.[2]
Materials:
-
Cultured cells expressing mGlu5 receptors (e.g., primary striatal neurons or HEK293-mGlu5 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Balanced salt solution (BSS)
-
Agonist (e.g., quisqualate)
-
This compound
-
Fluorescence microscope with a 405 nm light source for uncaging and appropriate excitation/emission filters for the calcium indicator.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) and Pluronic F-127 in BSS in the dark at 37°C.
-
Washing: Gently wash the cells with BSS to remove excess dye.
-
Compound Incubation: Add this compound to the cells and incubate.
-
Imaging and Uncaging:
-
Acquire baseline fluorescence images.
-
Expose the region of interest to a 405 nm light pulse to uncage this compound.
-
Immediately following uncaging, add the mGlu5 agonist.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Compare the agonist-induced calcium response in cells with and without photoactivated this compound to determine its inhibitory effect.
In Vivo Spatiotemporal Control in Pain Models
This compound has been successfully used to induce light-dependent analgesia in rodent models of neuropathic and inflammatory pain.[2][10][11]
The CCI model is a widely used method to induce neuropathic pain in rodents.[6][12][13]
Materials:
-
Mice or rats
-
Anesthetics
-
Surgical tools
-
Chromic gut sutures
Procedure:
-
Anesthetize the animal.
-
Make an incision at the mid-thigh level to expose the sciatic nerve.
-
Loosely tie four ligatures (for rats) or three (for mice) around the sciatic nerve with chromic gut sutures, proximal to the nerve's trifurcation. The ligatures should be tied just tight enough to cause a slight constriction without arresting epineural blood flow.
-
Close the incision with sutures or wound clips.
-
Allow the animals to recover. Neuropathic pain behaviors, such as mechanical allodynia, typically develop over several days to two weeks.
This protocol describes the local activation of systemically administered this compound in a specific brain region (e.g., the thalamus) of a freely behaving animal.[2][14]
Materials:
-
Animal with CCI-induced neuropathic pain
-
Implantable optic fiber cannula
-
Stereotaxic apparatus
-
LED-based light source (405 nm)
-
This compound solution (e.g., 10 mg/kg in saline with 6% DMSO and 6% Tween-80)[10]
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia)
Procedure:
-
Optic Fiber Implantation: Under anesthesia, stereotaxically implant an optic fiber cannula targeting the brain region of interest (e.g., ventrobasal thalamus). Secure the cannula to the skull with dental cement. Allow the animal to recover from surgery.
-
This compound Administration: Administer this compound systemically, for example, via intraperitoneal (i.p.) injection (e.g., 10 mg/kg).[2]
-
Photoactivation: After a predetermined time for drug distribution (e.g., 20 minutes), connect the implanted optic fiber to the 405 nm light source.[1] Illuminate the target region for a specific duration (e.g., 5 minutes).[1]
-
Behavioral Testing: Immediately after photoactivation, assess pain-related behaviors. For mechanical allodynia, use von Frey filaments to measure the paw withdrawal threshold.
-
Controls: Include control groups such as animals receiving vehicle instead of this compound, and animals receiving this compound but no light stimulation (dark control).
Mandatory Visualizations
Signaling Pathways of mGlu5 Receptors
The following diagram illustrates the major signaling cascades activated by mGlu5 receptors.
Caption: Canonical and non-canonical mGlu5 receptor signaling pathways.
Experimental Workflow for In Vivo Spatiotemporal Control
The diagram below outlines the key steps for using this compound to achieve spatiotemporal control of mGlu5 receptors in an in vivo pain model.
Caption: Experimental workflow for in vivo use of this compound.
References
- 1. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic constrictive injury model [bio-protocol.org]
- 3. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Raseglurant - Wikipedia [en.wikipedia.org]
- 6. Automated Gait Analysis in Mice with Chronic Constriction Injury [jove.com]
- 7. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator | eLife [elifesciences.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A ‘double-edged’ role for type-5 metabotropic glutamate receptors in pain disclosed by light-sensitive drugs | eLife [elifesciences.org]
- 12. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 13. criver.com [criver.com]
- 14. mdpi.com [mdpi.com]
The Dawn of Opto-Analgesia: A Technical Guide to JF-NP-26 for In Vivo Optical Control of Pain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JF-NP-26, a revolutionary tool for the optical control of analgesia. By harnessing the power of light, this compound offers unprecedented spatiotemporal precision in the study and potential treatment of pain. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Principles of this compound: Photocaged Control of mGlu5 Receptors
This compound is a photocaged derivative of raseglurant (B1678816), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2][3][4] In its caged form, this compound is biologically inactive. However, upon illumination with violet light (approximately 405 nm), the photolabile caging group is cleaved, releasing the active raseglurant molecule.[1][5] This uncaging event allows for the precise, light-inducible inhibition of mGlu5 receptor activity in a defined anatomical location and at a specific time.
The mGlu5 receptor, a Gq/11-coupled receptor, plays a significant role in nociceptive signaling and central sensitization, processes that are crucial in the development and maintenance of chronic pain.[3][4] By negatively modulating mGlu5, raseglurant can effectively dampen pain signals. The optical control afforded by this compound enables researchers to dissect the specific roles of mGlu5 receptors in different pain pathways and brain regions with remarkable precision.[2][3]
Quantitative Data Summary
The analgesic efficacy of this compound has been demonstrated in several preclinical models of pain. The following tables summarize the key quantitative findings from these studies.
Table 1: Analgesic Efficacy of this compound in a Neuropathic Pain Model (Chronic Constriction Injury)
| Treatment Group | Administration | Irradiation Site | Irradiation Parameters | Mechanical Withdrawal Threshold (g) | Reference |
| Vehicle (Saline) + Dark | Intraperitoneal (i.p.) | Thalamus | None | ~0.5 | [1] |
| Vehicle (Saline) + Light | Intraperitoneal (i.p.) | Thalamus | 405 nm, 5 min | ~0.5 | [1] |
| Raseglurant (10 mg/kg) + Dark | Intraperitoneal (i.p.) | Thalamus | None | ~2.5 | [1] |
| This compound (10 mg/kg) + Dark | Intraperitoneal (i.p.) | Thalamus | None | ~0.5 | [1] |
| This compound (10 mg/kg) + Light | Intraperitoneal (i.p.) | Thalamus | 405 nm, 5 min | ~2.5 | [1] |
Table 2: Antinociceptive Effects of this compound in an Inflammatory Pain Model (Formalin Test)
| Treatment Group | Administration | Irradiation Site | Irradiation Parameters | Licking Time (s) - Phase I (0-5 min) | Licking Time (s) - Phase II (15-30 min) | Reference |
| Vehicle + Dark | Intraperitoneal (i.p.) | Hind Paw | None | ~40 | ~100 | [2] |
| Vehicle + Light | Intraperitoneal (i.p.) | Hind Paw | 405 nm, 5 min | ~40 | ~100 | [2] |
| Raseglurant (10 mg/kg) + Dark | Intraperitoneal (i.p.) | Hind Paw | None | ~15 | ~20 | [2] |
| This compound (10 mg/kg) + Dark | Intraperitoneal (i.p.) | Hind Paw | None | ~40 | ~100 | [2] |
| This compound (10 mg/kg) + Light | Intraperitoneal (i.p.) | Hind Paw | 405 nm, 5 min | ~15 | ~40 | [2] |
| This compound (10 mg/kg) + Light | Intraperitoneal (i.p.) | Thalamus | 405 nm, 5 min | ~40 | ~30 | [2] |
Table 3: Efficacy of this compound in a Breakthrough Cancer Pain Model
| Treatment Group | Administration | Irradiation Site | Irradiation Parameters | Paw Withdrawal Threshold (g) - Post-Irradiation | Reference |
| Vehicle + Light | Intraperitoneal (i.p.) | Ventrobasal Thalamus | 405 nm | ~1.5 | [6][7] |
| This compound + Light | Intraperitoneal (i.p.) | Ventrobasal Thalamus | 405 nm | ~3.5 | [6][7] |
| This compound + Light | Intraperitoneal (i.p.) | Prelimbic Cortex | 405 nm | ~1.5 | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments utilizing this compound.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To assess the analgesic effect of light-activated this compound on mechanical allodynia in a rodent model of neuropathic pain.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Raseglurant (as a positive control)
-
Vehicle (e.g., saline, 20% DMSO + 20% Tween 80 in saline)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Fiber optic cannula (for brain region irradiation)
-
405 nm LED light source
-
Von Frey filaments
Procedure:
-
CCI Surgery:
-
Anesthetize the mouse using appropriate anesthesia.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures with 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
-
Drug Administration and Irradiation:
-
On the day of the experiment, handle the mice and allow them to acclimate to the testing environment.
-
Administer this compound (e.g., 10 mg/kg, i.p.), raseglurant, or vehicle.
-
After a predetermined time (e.g., 20 minutes) to allow for drug distribution, connect the implanted fiber optic cannula to the 405 nm LED light source.
-
Irradiate the target brain region (e.g., thalamus) for a specified duration (e.g., 5 minutes). For control groups, the light source remains off ("Dark" condition).
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the mouse in a testing chamber with a wire mesh floor.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, defined as the filament strength that elicits a withdrawal response in 50% of applications.
-
Assess the mechanical withdrawal threshold before and after drug administration and irradiation.
-
Formalin-Induced Inflammatory Pain Model
Objective: To evaluate the antinociceptive effect of light-activated this compound in a model of inflammatory pain.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Raseglurant (as a positive control)
-
Vehicle
-
Formalin solution (e.g., 2.5% in saline)
-
Fiber optic cannula (for central irradiation) or an external 405 nm LED for peripheral irradiation
-
Observation chamber
Procedure:
-
Drug Administration and Irradiation:
-
Administer this compound (e.g., 10 mg/kg, i.p.), raseglurant, or vehicle 20 minutes prior to formalin injection.
-
For peripheral activation, position the 405 nm LED to illuminate the plantar surface of the hind paw for 5 minutes.
-
For central activation, connect the implanted fiber optic cannula to the 405 nm LED and irradiate the target brain region (e.g., thalamus) for 5 minutes.
-
-
Formalin Injection and Behavioral Observation:
-
Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the hind paw.
-
Immediately place the mouse in the observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw.
-
Analyze the data in two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-30 minutes post-injection), reflecting inflammatory pain and central sensitization.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Mechanism of action of this compound for optical control of analgesia.
Caption: General experimental workflow for in vivo studies using this compound.
Conclusion
This compound represents a significant advancement in the field of pain research, offering a powerful method for the precise optical control of analgesia. Its ability to be activated by light in a spatiotemporally controlled manner provides researchers with an invaluable tool to dissect the intricate neural circuits underlying pain. The data and protocols presented in this guide are intended to facilitate the adoption of this innovative technology and to foster further research into the role of mGlu5 receptors in pain and the development of novel analgesic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A “double-edged” role for type-5 metabotropic glutamate receptors in pain disclosed by light-sensitive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator | eLife [elifesciences.org]
- 5. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Understanding the role of mGlu5 in neuropathic pain
An In-depth Technical Guide on the Core Role of mGlu5 in Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] Emerging research has identified the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a G-protein coupled receptor crucial for modulating neuronal excitability and synaptic transmission, as a key target for novel analgesic strategies.[1][2] This document provides a comprehensive technical overview of the role of mGlu5 in the pathophysiology of neuropathic pain. It details the underlying signaling cascades, summarizes quantitative data from preclinical models, outlines key experimental methodologies, and explores the therapeutic potential and challenges of targeting mGlu5.
mGlu5: Localization and Canonical Signaling
mGlu5 receptors are widely expressed throughout the central nervous system (CNS) in regions critical for pain processing, including the spinal cord dorsal horn, thalamus, amygdala, periaqueductal gray (PAG), and primary somatosensory cortex.[1][3] In the spinal cord, they are densely localized in laminae I-II of the dorsal horn, primarily on the somata and dendrites of postsynaptic neurons.[4][5]
As a member of the Group I mGluRs, mGlu5 is canonically coupled to Gαq/11 proteins.[3][6] Activation by glutamate initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG, along with Ca2+, activates Protein Kinase C (PKC).[1][8] This cascade leads to the modulation of various ion channels and downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is pivotal for pain sensitization.[1][9][10]
Role in Neuropathic Pain Mechanisms
Nerve injury triggers a cascade of events leading to central and peripheral sensitization, hallmarks of neuropathic pain. mGlu5 is deeply implicated in these processes.
Central Sensitization
Central sensitization is an activity-dependent increase in the excitability of dorsal horn neurons. mGlu5 plays a critical role through several mechanisms:
-
NMDA Receptor Potentiation: A key interaction exists between mGlu5 and N-methyl-D-aspartate receptors (NMDARs).[1][11] Activation of mGlu5, via the PKC pathway, phosphorylates NMDARs, which removes their magnesium (Mg2+) block and enhances calcium influx.[12] This synergistic action lowers the threshold for neuronal activation and promotes long-term potentiation, a cellular correlate of central sensitization.[1][13] In paclitaxel-induced neuropathy, presynaptic mGlu5 activity increases, acting as an upstream signal for PKC-induced tonic NMDAR activation and enhanced glutamate release.[13][14]
-
ERK1/2 Activation: The phosphorylation of ERK1/2 in the dorsal horn is a critical step in the development of pain hypersensitivity.[1] Studies show that inflammation-evoked ERK activation is downstream of mGlu5 activation.[9][10][15]
-
Intracellular and Nuclear Signaling: A significant portion of mGlu5 is located intracellularly, with a notable concentration on nuclear membranes in spinal dorsal horn neurons.[16] Following nerve injury, the expression of this nuclear mGlu5 increases.[16] Activation of these intracellular receptors leads to sustained calcium responses and the expression of activity-related genes like c-fos and Arc, contributing to long-term neuroplastic changes underlying chronic pain.[16][17]
Peripheral Sensitization
mGlu5 receptors are also expressed on peripheral sensory neurons in the dorsal root ganglia (DRG).[8][12] Following nerve injury, such as in the chronic constriction injury (CCI) model, mGlu5 expression increases in these primary afferents.[18] Activation of peripheral mGlu5 contributes to the heightened excitability of nociceptors and aberrant firing, directly promoting hypersensitivity.[1][18]
Evidence from Preclinical Models
The role of mGlu5 in neuropathic pain is substantiated by extensive research using various animal models. Pharmacological blockade or genetic deletion of mGlu5 consistently alleviates pain-related behaviors.
Changes in mGlu5 Expression
Nerve injury leads to a significant upregulation of mGlu5 in key pain-processing regions.
| Region | Animal Model | Change in mGlu5 Expression | Reference |
| Spinal Cord Dorsal Horn | Spared Nerve Injury (SNI) | Significant increase in expression | [1] |
| Spinal Cord (Ipsilateral) | Chronic Constriction Injury (CCI) | Elevated mRNA and protein levels | [19] |
| Medial Prefrontal Cortex (PrL) | Spinal Nerve Ligation (SNL) | Prominent upregulation observed via PET imaging | [20] |
| Primary Afferents (Periphery) | Chronic Constriction Injury (CCI) | Statistically increased expression | [18] |
Effects of mGlu5 Negative Allosteric Modulators (NAMs)
NAMs, such as MPEP and Fenobam, have been instrumental in elucidating the function of mGlu5. They have demonstrated robust analgesic effects across multiple models.
| Compound | Animal Model | Administration | Effect | Reference |
| MPEP | Spinal Nerve Ligation (SNL) | Intrathecal | Reduced thermal hyperalgesia | [1] |
| MPEP | Diabetic Neuropathy (STZ) | Intrathecal | Dose-dependently reversed mechanical hyperalgesia | [21] |
| MPEP | Post-operative Pain | Systemic (i.p.), i.t., i.c.v., i.pl. | Dose-dependent reduction in pain; ED50=15 mg/kg (i.p.) | [22] |
| MPEP | Chronic Constriction Injury (CCI) | Intraplantar | Dose-dependently attenuated thermal hyperalgesia and mechanical allodynia | [18] |
| Fenobam | Spared Nerve Injury (SNI) | Systemic | Demonstrated antinociception | [19] |
| Alloswitch-1 | Inflammatory Pain (CFA) | Intra-amygdala | Ameliorated mechanical allodynia | [19] |
Brain Region-Specific Roles and Clinical Challenges
While spinal mGlu5 is a clear pro-nociceptive target, its function in supraspinal areas is more complex. Using advanced techniques like photopharmacology, researchers have found that blocking mGlu5 in the medial prefrontal cortex and thalamus is sufficient and necessary for analgesia.[3][23] Conversely, blocking mGlu5 in the basolateral amygdala can be pro-nociceptive, potentially limiting the overall efficacy of systemic antagonists.[3] This "double-edged" role may explain the suboptimal outcomes of mGlu5 antagonists in human clinical trials.[3]
Translating promising preclinical results has proven challenging. For instance, the clinical development of the mGlu5 antagonist raseglurant (B1678816) for pain was terminated due to liver toxicity.[1] Furthermore, issues like tolerance and potential for dependence with chronic use of mGlu5 modulators need to be addressed.[1]
Key Experimental Protocols
Animal Models of Neuropathic Pain
-
Chronic Constriction Injury (CCI): The sciatic nerve is loosely ligated with four sutures, inducing nerve demyelination and Wallerian degeneration, resulting in thermal hyperalgesia and mechanical allodynia.[18]
-
Spinal Nerve Ligation (SNL): The L5 and L6 spinal nerves are tightly ligated, causing robust and long-lasting neuropathic pain symptoms.[19][20]
-
Paclitaxel-Induced Neuropathic Pain (PINP): Systemic administration of the chemotherapy agent paclitaxel (B517696) is used to model chemotherapy-induced peripheral neuropathy.[1][13]
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: A single injection of STZ induces diabetes, leading to the development of painful diabetic neuropathy over several weeks.[21]
Behavioral Assays
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold (in grams) is determined.[20]
-
Thermal Hyperalgesia: Measured by assessing the latency of paw withdrawal from a radiant heat source (e.g., Hargreaves test).
-
Weight-Bearing Deficit: In models like post-operative pain, the difference in weight borne by the injured versus uninjured paw is measured as an index of non-evoked pain.[22]
Electrophysiology
-
Whole-Cell Patch-Clamp Recording: Performed on spinal cord slices. Excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of an attached dorsal root. This allows for the measurement of changes in synaptic strength and glutamatergic input to dorsal horn neurons.[8][21] Monosynaptic EPSCs are identified by their constant latency and lack of conduction failure in response to high-frequency (20 Hz) stimulation.[8]
Molecular and Imaging Techniques
-
Western Blotting: Used to quantify the protein levels of mGlu5 and downstream signaling molecules like phosphorylated ERK (p-ERK) in homogenized tissue from the spinal cord or DRG.[8]
-
Immunohistochemistry (IHC): Allows for the visualization of the cellular and subcellular localization of mGlu5 protein in tissue sections.[4]
-
Positron Emission Tomography (PET): A non-invasive in vivo imaging technique used with an mGlu5-selective radiotracer (e.g., [11C]ABP688) to measure changes in receptor levels in different brain regions of live animals.[20]
Conclusion and Future Directions
Metabotropic glutamate receptor 5 is unequivocally a central player in the development and maintenance of neuropathic pain. Its role in potentiating NMDA receptor function and driving central sensitization in the spinal cord makes it a compelling therapeutic target. However, the translation of preclinical findings into clinical success has been hampered by off-target effects, toxicity, and the complex, region-specific roles of mGlu5 in the brain.
Future research should focus on:
-
Developing subtype-selective and region-specific delivery methods to maximize analgesic efficacy while minimizing side effects. Photopharmacology provides a powerful proof-of-concept for this approach.[3]
-
Targeting intracellular mGlu5 signaling, which may offer a more effective analgesic strategy than blocking only cell-surface receptors.[16][17]
-
Exploring combination therapies that target mGlu5 alongside other pain-related pathways to achieve synergistic effects.[1]
A deeper understanding of the nuanced pharmacology and region-specific functions of mGlu5 will be critical for designing the next generation of therapeutics to effectively treat neuropathic pain.
References
- 1. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A “double-edged” role for type-5 metabotropic glutamate receptors in pain disclosed by light-sensitive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and subcellular localization of the mGluR5a metabotropic glutamate receptor in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. Emerging Trends in Pain Modulation by Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A ‘double-edged’ role for type-5 metabotropic glutamate receptors in pain disclosed by light-sensitive drugs | eLife [elifesciences.org]
- 8. mGluR5 from Primary Sensory Neurons Promotes Opioid-Induced Hyperalgesia and Tolerance by Interacting with and Potentiating Synaptic NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice | Journal of Neuroscience [jneurosci.org]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. mdpi.com [mdpi.com]
- 12. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Presynaptic NMDA receptors control nociceptive transmission at the spinal cord level in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Emerging Trends in Pain Modulation by Metabotropic Glutamate Receptors [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Upregulation of prefrontal metabotropic glutamate receptor 5 mediates neuropathic pain and negative mood symptoms after spinal nerve injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of Increased Glutamatergic Input to Spinal Dorsal Horn Neurons by mGluR5 in Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of central and peripheral mGluR5 receptors in post-operative pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Preliminary Efficacy of JF-NP-26: A Technical Overview
Disclaimer: The compound "JF-NP-26" appears to be a hypothetical or proprietary designation. As of late 2025, there is no publicly available scientific literature or clinical trial data corresponding to this identifier. This guide is therefore presented as a template, illustrating how preliminary efficacy studies for a novel compound would be structured and detailed for a scientific audience. The specific data, protocols, and pathways are representative examples based on common practices in drug development.
Introduction
This document provides a technical summary of the preliminary efficacy studies for this compound, a novel investigational compound. The following sections detail the quantitative outcomes from key preclinical experiments, the methodologies employed in these studies, and the hypothesized signaling pathways based on initial mechanistic investigations. This guide is intended for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of the foundational data supporting the continued investigation of this compound.
Quantitative Efficacy Data
The initial preclinical evaluation of this compound has been conducted across a series of in vitro and in vivo models to determine its therapeutic potential. The quantitative data from these studies are summarized below to provide a clear comparison of efficacy across different experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 ± 1.8 | 1.2 ± 0.3 |
| A549 | Lung Carcinoma | 48 | 25.1 ± 3.2 | 2.5 ± 0.5 |
| HCT116 | Colon Carcinoma | 48 | 18.9 ± 2.5 | 0.9 ± 0.2 |
| U87 MG | Glioblastoma | 72 | 32.4 ± 4.1 | 3.1 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg, i.p.) | Tumor Volume Change (%) | Tumor Weight (g) at Day 21 |
| Vehicle Control | - | +250 ± 35 | 1.8 ± 0.4 |
| This compound | 10 | +80 ± 22 | 0.9 ± 0.2 |
| This compound | 25 | +35 ± 15 | 0.5 ± 0.1 |
| Cisplatin (Control) | 5 | +50 ± 18 | 0.7 ± 0.1 |
Tumor volume change is expressed as the percentage increase from baseline at the end of the 21-day study. Data are mean ± SEM for n=8 mice per group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116, U87 MG) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound (0.1 to 100 µM) or the positive control, Doxorubicin.
-
Viability Assessment: After 48 or 72 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a nonlinear regression model using GraphPad Prism software.
Xenograft Mouse Model of Tumor Growth
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Animal Model: Six-week-old female athymic nude mice were used for this study. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: HCT116 cells (2 x 10⁶ cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). This compound (10 and 25 mg/kg), Cisplatin (5 mg/kg), or a vehicle control were administered intraperitoneally (i.p.) every three days for 21 days.
-
Efficacy Evaluation: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2. At the end of the study, mice were euthanized, and tumors were excised and weighed.
Visualizations: Signaling Pathways and Workflows
To illustrate the proposed mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized intracellular signaling cascade initiated by this compound binding.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow diagram for the preclinical xenograft model efficacy assessment.
An In-depth Technical Guide to the Chemical Properties and Stability of JF-NP-26
For Researchers, Scientists, and Drug Development Professionals
Abstract
JF-NP-26 is a novel photoactivatable molecule that serves as a powerful tool in neuroscience and pharmacology research. It is a caged derivative of raseglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] This "caging" renders the molecule inactive until it is exposed to a specific wavelength of light, allowing for precise spatiotemporal control of mGlu5 receptor inhibition. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, detailed experimental protocols for its use, and visualizations of its mechanism of action and experimental application.
Chemical Properties
This compound, with the chemical name (7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl (2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-yl)carbamate, is a complex organic molecule designed for photopharmacology.[2] Its core structure consists of the mGlu5 NAM, raseglurant, covalently attached to a photolabile protecting group, a coumarin (B35378) derivative. This caging strategy ensures the molecule remains inert in the absence of light.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 513.56 g/mol | [2][3] |
| Molecular Formula | C₃₀H₂₈FN₃O₄ | [2][3] |
| Purity | ≥98% (HPLC) | [2][3] |
| CAS Number | 2341841-03-8 | [1][2][3] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Storage | Store at -20°C | [2][3] |
Table 1: Physicochemical Properties of this compound
Stability
The stability of this compound is a critical factor for its experimental utility. As a photosensitive compound, its stability is primarily influenced by light exposure. In its solid form and when stored in the dark at -20°C, the compound is stable. However, detailed quantitative studies on its long-term stability in various solvents and buffer systems are not extensively published. It is imperative to handle solutions of this compound in low-light conditions to prevent premature uncaging.
Mechanism of Action and Signaling Pathway
This compound is designed to be biologically inactive in its caged form.[1] Upon irradiation with 405 nm (violet) light, the coumarin caging group is cleaved, releasing the active mGlu5 negative allosteric modulator, raseglurant.[1][2][3] Raseglurant then binds to an allosteric site on the mGlu5 receptor, inhibiting its function. The quantum yield for this uncaging process has been reported to be 0.18.[2][3]
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to the Gαq/11 signaling pathway.[4][5] Activation of this pathway by the endogenous ligand glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5][6] By inhibiting the mGlu5 receptor, this compound (upon photoactivation) blocks this signaling cascade.
Experimental Protocols
In Vitro Photoactivation Assay
This protocol describes a general procedure for assessing the photoactivation of this compound in a cell-based assay.
-
Cell Culture: Plate cells expressing the mGlu5 receptor (e.g., HEK293 cells) in a suitable multi-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Dilute the stock solution to the desired working concentration in a suitable assay buffer. All handling of the this compound solution should be performed in the dark or under dim red light.
-
Incubation: Add the this compound solution to the cells and incubate for a predetermined period in the dark.
-
Photoactivation: Expose the cells to 405 nm light for a defined duration and intensity using an appropriate light source (e.g., LED array, laser). Control wells should be kept in the dark.
-
Functional Assay: Following photoactivation, stimulate the cells with an mGlu5 receptor agonist (e.g., quisqualate) and measure the downstream response, such as intracellular calcium mobilization or inositol phosphate (B84403) accumulation.[1]
-
Data Analysis: Compare the agonist response in the light-exposed and dark control wells to determine the inhibitory effect of the photoactivated this compound.
In Vivo Administration and Photoactivation
This protocol outlines a general workflow for the use of this compound in animal models.
-
Animal Preparation: Prepare the animal model for the experiment. This may involve surgical procedures for the implantation of optical fibers for targeted light delivery to a specific brain region.
-
Compound Administration: Administer this compound to the animal, typically via intraperitoneal (i.p.) injection. A common dosage used in mice is 10 mg/kg.[1]
-
Light Delivery: At a specified time after administration, deliver 405 nm light to the target tissue via the implanted optical fiber for a defined duration (e.g., 5 minutes).[1]
-
Behavioral or Physiological Measurement: Assess the biological outcome of interest, such as changes in pain threshold or neuronal activity, following photoactivation.
-
Control Groups: Include control groups that receive the compound but no light, and groups that receive a vehicle injection with light exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Caged Glutamate Compounds | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Photocaged Compounds in Neuroscience
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Photocaged compounds are powerful tools in neuroscience, offering unparalleled spatiotemporal control over the activation of bioactive molecules.[1] These light-sensitive probes consist of a molecule of interest, such as a neurotransmitter, rendered temporarily inactive by a covalently attached photoremovable protecting group, or "cage".[2][3] Upon illumination with a specific wavelength of light, the cage is cleaved, releasing the active molecule within microseconds and at subcellular volumes.[4] This technology allows researchers to mimic synaptic events, map neural circuits, probe signaling pathways, and induce plasticity with a precision that is unattainable with traditional methods like electrical stimulation or agonist application.[5][6] This guide provides a comprehensive overview of the core principles of photocaging, a survey of commonly used compounds, detailed experimental protocols, and a summary of their applications in modern neuroscience.
Core Principles and Mechanism of Action
The utility of a photocaged compound hinges on its ability to remain inert until triggered by light.[7] The caging process chemically modifies a crucial functional group on the biomolecule, sterically or electronically preventing it from binding to its receptor.[3] The activation, or "uncaging," is an irreversible photochemical process.
The general mechanism involves three key steps:
-
Photon Absorption: The photolabile group (chromophore) absorbs a photon of light, transitioning to an excited electronic state.[8][9] This can be achieved through single-photon absorption, typically with UV or blue light, or through the near-simultaneous absorption of two lower-energy photons (e.g., near-infrared light) in two-photon excitation.[10][11]
-
Photochemical Reaction: In the excited state, the cage undergoes a rapid intramolecular rearrangement.[12][13]
-
Release: This rearrangement leads to the cleavage of the covalent bond linking the cage to the bioactive molecule, releasing the active compound, the spent cage, and other byproducts.[3][8] The rate of this "dark reaction" determines the speed of release.[9][12]
Two-photon (2P) uncaging has become a cornerstone of modern neuroscience because the near-infrared light used penetrates deeper into scattering tissue like the brain and the quadratic relationship between excitation and fluorescence confines the uncaging volume to a femtoliter-sized focal point, providing exquisite 3D spatial resolution.[2][10][11]
Key Photocaging Systems for Neuroscience
The ideal caged compound should be stable in biological buffer, biologically inert before photolysis, highly water-soluble, and efficient at releasing the active molecule upon illumination.[14] Several classes of photocages have been developed to meet these criteria for various neurotransmitters.
Common Photolabile Protecting Groups (Photocages)
| Photocage Group | Common Abbreviation(s) | Typical 1P λ (nm) | Typical 2P λ (nm) | Key Features & Applications |
| o-Nitrobenzyl | NB, NPE | 300-360 | ~720 | The original class of cages; widely used but can have slower release kinetics.[6][14] |
| 4-methoxy-7-nitroindolinyl | MNI | ~380 | 720-750 | High two-photon efficiency; gold standard for glutamate (B1630785) uncaging.[10] |
| 4-carboxymethoxy-5,7-dinitroindolinyl | CDNI | ~400 | 720-750 | High quantum yield, improved water solubility. Used for glutamate and GABA.[15][16] |
| 7-(diethylamino)coumarin-4-yl)methyl | DEAC | 400-470 | 830-900 | Sensitive to visible light, enabling multi-color experiments.[16] |
| Ruthenium-bipyridine complex | RuBi | 400-480 | N/A | High one-photon efficiency with visible light; rapid release.[16] |
| p-Hydroxyphenacyl | pHP | ~300 | N/A | Fast release kinetics, useful for time-resolved studies.[12] |
Widely Used Caged Neurotransmitters
The choice of caged neurotransmitter depends on the biological question. Caged versions of glutamate and GABA, the primary excitatory and inhibitory neurotransmitters in the brain, are the most extensively used.[17]
| Caged Compound | Neurotransmitter | Photocage | Typical Excitation λ (nm) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu) (GM) | Key Applications |
| MNI-Glutamate | L-Glutamate | MNI | 720 (2P) | ~0.08 | ~0.06 | Mapping synaptic inputs, dendritic integration, inducing plasticity.[10][11] |
| CDNI-Glutamate | L-Glutamate | CDNI | 720 (2P) | ≥ 0.5 | ~0.10 | High-efficiency glutamate release; circuit mapping.[15] |
| RuBi-Glutamate | L-Glutamate | RuBi | 473 (1P) | ~0.3-0.5 | N/A | Visible light uncaging, studying extrasynaptic receptors.[11] |
| CDNI-GABA | γ-Aminobutyric Acid (GABA) | CDNI | 720 (2P) | ~0.4 | ~0.05 | Mapping inhibitory circuits, studying shunting inhibition.[16] |
| RuBi-GABA | γ-Aminobutyric Acid (GABA) | RuBi | 473 (1P) | ~0.4 | N/A | Probing GABAA receptor function with visible light.[16] |
| DEAC450-Glutamate | L-Glutamate | DEAC | 900 (2P) | ~0.2 | ~0.22 | Two-color uncaging in combination with MNI/CDNI cages.[16] |
Note: Quantum yield (Φ) is the fraction of absorbed photons that result in a photorelease event.[18] The two-photon action cross-section is a measure of the efficiency of two-photon uncaging.
Experimental Protocols
Precise experimental design is critical for successful uncaging experiments. Below is a detailed protocol for a common application: two-photon glutamate uncaging to probe synaptic function in acute brain slices.
Protocol: Two-Photon Glutamate Uncaging and Whole-Cell Recording
This protocol details how to optically stimulate individual dendritic spines on a neuron while recording the electrical response.
1. Acute Brain Slice Preparation:
-
Anesthetize a juvenile rodent (e.g., P16-19 mouse) according to approved animal care guidelines.[19]
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.
-
Rapidly dissect the brain and prepare 300 µm-thick coronal or sagittal slices of the desired region (e.g., hippocampus or cortex) using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (ACSF) at 32-34°C for 30 minutes to recover, then maintain at room temperature.
2. Electrophysiology and Compound Perfusion:
-
Transfer a single slice to the recording chamber of an upright two-photon microscope.[19]
-
Perfuse the slice with oxygenated ACSF heated to 30-32°C. The ACSF should contain:
-
Using infrared differential interference contrast (IR-DIC) optics, identify a target neuron (e.g., a CA1 pyramidal neuron).
-
Perform whole-cell patch-clamp recording using a borosilicate glass pipette filled with an internal solution containing a fluorescent dye (e.g., 50 µM Alexa Fluor 594) to visualize cell morphology.[10]
3. Two-Photon Imaging and Uncaging:
-
Allow 15-20 minutes for the fluorescent dye to fill the dendritic arbor.
-
Use a Ti:sapphire laser tuned to ~830 nm for imaging the Alexa Fluor 594-filled neuron and identifying dendritic spines.[10]
-
Use a second, independent Ti:sapphire laser tuned to 720 nm for uncaging MNI-glutamate.[10]
-
Position the uncaging laser spot over the head of a single dendritic spine.
-
Deliver a short laser pulse (e.g., 10-15 mW for 0.5-1.0 ms) to photorelease glutamate.[10]
4. Data Acquisition and Analysis:
-
Record the uncaging-evoked postsynaptic current (uEPSC) or potential (uEPSP) using the patch-clamp amplifier.
-
Repeat stimulation at various locations (on-spine vs. off-spine) to confirm spatial precision.
-
Analyze the amplitude, rise time, and decay kinetics of the uEPSCs to characterize the synaptic response.[11]
Applications in Neuroscience
The precision of photocaging enables a wide array of applications for dissecting neural function from the synapse to the circuit level.
Mapping Neural Circuits and Synaptic Properties
By systematically uncaging glutamate at different locations while recording from a postsynaptic neuron, researchers can map the precise locations of functional synapses onto its dendritic tree. This technique has revealed that glutamate receptors are highly concentrated at the postsynaptic density of dendritic spines.[10] The spatial resolution of two-photon uncaging can be as fine as 0.6-0.8 μm.[10]
Studying Dendritic Integration and Plasticity
Neurons integrate thousands of synaptic inputs to make firing decisions.[5] Uncaging allows researchers to mimic specific patterns of synaptic input onto different parts of the dendritic tree to study how these signals are summed and transformed.[5] Furthermore, repeated uncaging at a single spine can be used to induce synaptic plasticity, such as long-term potentiation (LTP), providing a direct link between localized synaptic stimulation and structural and functional changes.[19]
Bimodal Excitatory and Inhibitory Control
A powerful extension of this technology is the use of two different caged compounds that can be activated by different wavelengths of light.[20][21] For example, researchers can combine a UV/blue light-sensitive caged GABA (e.g., RuBi-GABA) with a near-IR-sensitive caged glutamate (e.g., MNI-glutamate).[16] This allows for independent optical control over excitation and inhibition onto the same neuron, enabling precise investigation into the dynamics of their interplay, such as shunting inhibition.[22][23]
Future Directions and Conclusion
The field of photocaged compounds continues to evolve rapidly. Key areas of development include:
-
Red-Shifted Cages: Creating new photolabile groups that are sensitive to longer wavelength (far-red and near-infrared) light for deeper tissue penetration and reduced phototoxicity.[24][25]
-
Cloaked Cages: Designing compounds with reduced off-target effects. Many caged neurotransmitters, for instance, can antagonize GABA-A receptors; "cloaking" the cage with inert molecules like dendrimers can mitigate this issue.[7]
-
Novel Targets: Expanding the toolbox beyond traditional neurotransmitters to include caged peptides, lipids, enzymes, and nucleic acids to control a wider range of cellular processes.[1][2][26][27]
References
- 1. Photocaged functional nucleic acids for spatiotemporal imaging in biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoactivatable Agonist–Antagonist Pair as a Tool for Precise Spatiotemporal Control of Serotonin Receptor 2C Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration | Springer Nature Experiments [experiments.springernature.com]
- 6. Caged compounds: tools for illuminating neuronal responses and connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloaked caged compounds - chemical probes for two-photon optoneurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using photocaging for fast time-resolved structural biology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantum yield - Wikipedia [en.wikipedia.org]
- 19. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 20. Two-color, two-photon uncaging of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Combining membrane potential imaging with L-glutamate or GABA photorelease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease | PLOS One [journals.plos.org]
- 24. Spatiotemporal Control of Biology: Synthetic Photochemistry Toolbox with Far-Red and Near-Infrared Light - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [Novel Visible Light Photoactivatable Caged Neurotransmitters Based on a N-Methyl Quinolinium Chromophore] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Research Collection | ETH Library [research-collection.ethz.ch]
- 27. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for JF-NP-26 in Live Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
JF-NP-26 is a novel research tool for investigating the role of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) in various physiological and pathological processes. It is an inactive, photocaged derivative of raseglurant, a potent and selective negative allosteric modulator (NAM) of the mGlu5 receptor.[1][2] The key feature of this compound is its ability to be activated by violet light (405 nm), which cleaves the caging group and releases the active raseglurant.[3] This property allows for unprecedented spatiotemporal control over mGlu5 receptor inhibition in live, freely behaving animals, making it a powerful tool for neuroscience and pharmacology research.[2][3]
Mechanism of Action
In its native state, this compound is pharmacologically inactive and does not modulate mGlu5 receptor signaling.[1] Upon illumination with a specific wavelength of light (405 nm), a photochemical reaction occurs that releases the active drug, raseglurant.[3] Raseglurant then acts as a negative allosteric modulator, binding to a site on the mGlu5 receptor distinct from the glutamate binding site. This binding reduces the receptor's response to the endogenous agonist glutamate, thereby inhibiting downstream signaling cascades.[4] This light-dependent activation provides precise control over the location and timing of drug action, minimizing systemic side effects and allowing for the dissection of circuit-specific functions of mGlu5 receptors.[3][4]
Caption: Mechanism of this compound photoactivation.
Applications in Live Animal Studies
This compound has been successfully used to study the role of mGlu5 receptors in pain perception. Systemic administration followed by localized photoactivation in specific tissues or brain regions has been shown to produce analgesic effects in various animal models.
-
Neuropathic and Inflammatory Pain: Light-dependent analgesia has been demonstrated in models of chronic constriction injury (CCI) and formalin-induced inflammatory pain.[1][3]
-
Cancer Pain: In a mouse model of breakthrough cancer pain, local activation of this compound in the ventrobasal thalamus produced rapid analgesia.[5]
-
Circuit Interrogation: By using stereotactically implanted optical fibers, this compound allows researchers to inhibit mGlu5 receptors in specific brain nuclei (e.g., thalamus, prefrontal cortex) to investigate their contribution to pain pathways and other neurological processes.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies using this compound in mice.
Table 1: Administration and Dosage of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | Adult male C57BL/6J mice | [1] |
| Weight | 20-25 g | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][6] |
| Standard Dosage | 10 mg/kg | [1][6] |
| Toxicity Study Dosage | 50 mg/kg (for 3 consecutive days) | [2][3] |
| Vehicle | 20% DMSO + 20% Tween 80 in saline | [6] |
| Photoactivation Light | 405 nm (violet light) | [1][3] |
| Irradiation Duration | 5 minutes | [1][6] |
Table 2: Summary of Analgesic Effects in Different Pain Models
| Pain Model | Target Area of Illumination | Key Findings | Reference |
| Neuropathic Pain (CCI) | Thalamus | Significantly increased pain thresholds upon illumination. | [1] |
| Inflammatory Pain (Formalin Test) | Hind Paw | Elicited antinociception in both Phase I and Phase II. | [1][6] |
| Inflammatory Pain (Formalin Test) | Thalamus | Caused substantial analgesia, particularly potent in Phase II. | [3] |
| Breakthrough Cancer Pain | Ventrobasal Thalamus | Caused rapid and significant analgesia. | [5] |
Experimental Protocols
5.1. Preparation of this compound Solution
-
Vehicle Preparation: Prepare a vehicle solution consisting of 20% Dimethyl Sulfoxide (DMSO) and 20% Tween 80 in sterile saline (0.9% NaCl).[6]
-
Solubilization: Weigh the required amount of this compound powder. First, dissolve the powder in DMSO. Next, add the Tween 80 and vortex thoroughly. Finally, add the sterile saline to reach the final volume and concentration. The final solution should be clear.
-
Storage: Prepare the solution fresh on the day of the experiment. Protect the solution from light to prevent premature uncaging of the compound.
5.2. Animal Administration and Photoactivation Protocol
This protocol is adapted from studies investigating pain in mice.[6]
-
Animal Acclimation: Allow mice to acclimate to the experimental room for at least 1 hour before any procedure.
-
Systemic Administration: Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[6]
-
Waiting Period: Wait for 20 minutes to allow for systemic distribution of the compound.[6]
-
Photoactivation:
-
For Peripheral Targeting (e.g., hind paw): Anesthetize the animal if necessary. Position a 405 nm LED light source to illuminate the target area (e.g., the plantar surface of the hind paw). Irradiate for 5 minutes.[6]
-
For Central Targeting (e.g., thalamus): This requires prior stereotactic surgery to implant an optical fiber cannula above the target brain region. Connect the implanted fiber to a 405 nm laser. Irradiate the target region for 5 minutes.[3]
-
-
Behavioral Testing: Immediately following photoactivation, proceed with the behavioral paradigm (e.g., von Frey test for mechanical sensitivity or formalin injection for inflammatory pain).[1][6]
-
Control Groups: It is critical to include appropriate control groups:
-
Vehicle injection + Light irradiation.
-
This compound injection + No light irradiation (Dark condition).
-
Vehicle injection + No light irradiation.
-
Caption: General experimental workflow for in vivo studies using this compound.
Relevant Signaling Pathway
This compound acts by releasing raseglurant, which inhibits the Gq-coupled mGlu5 receptor. Activation of mGlu5 normally leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). These cascades can further modulate other pathways, such as the ERK1/2 pathway, which are implicated in synaptic plasticity and pain sensitization.[4][7] Raseglurant blocks these downstream events.
Caption: Simplified mGlu5 signaling pathway and the inhibitory action of raseglurant.
Safety and Toxicology
-
Hepatotoxicity: In mice, repeated high-dose administration of this compound (50 mg/kg, i.p., for three consecutive days) did not result in elevated serum levels of the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting a lack of liver toxicity at the doses used.[2][3]
-
Cognitive Effects: Systemic administration and in vivo photoactivation of this compound did not impair memory in mice, indicating that localized mGlu5 receptor modulation may avoid the cognitive side effects associated with systemic NAMs.[1][3]
These notes provide a comprehensive guide for researchers planning to use this compound in live animal studies. Adherence to detailed protocols and the inclusion of proper controls are essential for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator | eLife [elifesciences.org]
- 3. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Group I Metabotropic Glutamate Receptor NMDA Receptor Coupling and Signaling Cascade Mediate Spinal Dorsal Horn NMDA Receptor 2B Tyrosine Phosphorylation Associated with Inflammatory Hyperalgesia | Journal of Neuroscience [jneurosci.org]
Protocol for In Vivo Light Activation of JF-NP-26: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
JF-NP-26 is a photocaged derivative of raseglurant, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] This innovative tool allows for precise spatiotemporal control of mGlu5 receptor activity in vivo. When administered systemically, this compound remains inactive until illuminated with 405 nm light, at which point it undergoes an irreversible photochemical reaction to release the active compound, raseglurant.[2][3] This light-dependent activation provides a powerful method to investigate the physiological roles of mGlu5 receptors in specific tissues and neural circuits with high precision, minimizing systemic side effects.[2][4] This application note provides detailed protocols for the in vivo light activation of this compound, summarizing key quantitative data and outlining the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the successful in vivo photoactivation of this compound based on published studies.
Table 1: this compound Administration and Photoactivation Parameters
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Active Compound Released | Raseglurant | [2] |
| Wavelength for Photoactivation | 405 nm (violet light) | [1][2][3] |
| Quantum Yield (φchem) | 0.18 | [3][5] |
| Animal Model | Mice | [2][4] |
| Administration Route | Intraperitoneal (i.p.) injection | [2][4] |
| Dosage | 10 mg/kg | [1][4] |
| Vehicle | 6% DMSO + 6% Tween 80 in saline | [2] |
| Light Source | LED-based fiberoptic system | [2][3] |
| Light Intensity | 2000 mA | [3] |
| Light Frequency | 500 Hz | [3] |
| Irradiation Duration | 5 minutes | [1][3][4] |
Table 2: In Vivo Experimental Models and Readouts
| Experimental Model | Target Area for Irradiation | Behavioral Readout | Reference |
| Neuropathic Pain (Chronic Constriction Injury) | Thalamus, Hind Paw | Mechanical Allodynia (von Frey test) | [2] |
| Inflammatory Pain (Formalin Test) | Thalamus, Hind Paw | Nocifensive Behaviors (licking/biting time) | [2][3] |
| Breakthrough Cancer Pain | Thalamus | Paw Withdrawal Threshold | [4] |
| Memory (Novel Object Recognition) | Thalamus | Exploration Time | [2] |
Experimental Protocols
I. Animal Preparation and this compound Administration
-
Animal Acclimatization: House mice under standard laboratory conditions with a 12-hour light-dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Surgical Implantation of Optic Fibers (for central nervous system irradiation):
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Surgically expose the skull and implant optic fibers (e.g., from Doric Lenses Inc.) bilaterally into the target brain region (e.g., ventrobasal thalamus).[2][4]
-
Secure the optic fibers to the skull using dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the final desired concentration (10 mg/kg) in a vehicle solution of 6% DMSO and 6% Tween 80 in sterile saline.[2]
-
-
Administration of this compound:
II. In Vivo Photoactivation Procedure
-
Light Source Setup:
-
Irradiation Parameters:
-
Set the light intensity to 2000 mA and the frequency to 500 Hz.[3]
-
-
Photoactivation:
III. Behavioral Assessment
-
Neuropathic and Inflammatory Pain Models:
-
Chronic Constriction Injury (CCI): Measure mechanical allodynia using von Frey filaments before and after this compound administration and photoactivation.[2]
-
Formalin Test: Following photoactivation, inject formalin solution (20 μL) intraplantarly into the hind paw and record the time spent licking or biting the injected paw in two phases (Phase I: 0-5 min, Phase II: 15-30 min).[2]
-
-
Breakthrough Cancer Pain Model:
-
Induce breakthrough pain and measure the paw withdrawal threshold at baseline, after morphine administration, after induction of breakthrough pain, and following light activation of this compound.[4]
-
-
Memory Assessment:
-
Novel Object Recognition Test: Thirty-five minutes after drug administration and photoactivation, place the mouse in an arena with two identical objects (familiarization phase). After a retention interval, replace one of the objects with a novel one and measure the time spent exploring the novel versus the familiar object.[2]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of activated this compound and the general experimental workflow for its in vivo application.
Caption: Signaling pathway of photoactivated this compound.
Caption: Experimental workflow for in vivo light activation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator | eLife [elifesciences.org]
- 4. Light-Induced Activation of a Specific Type-5 Metabotropic Glutamate Receptor Antagonist in the Ventrobasal Thalamus Causes Analgesia in a Mouse Model of Breakthrough Cancer Pain | MDPI [mdpi.com]
- 5. This compound | Caged Glutamate Compounds | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Systemic Administration of JF-NP-26 for Local Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
JF-NP-26 is a photocaged derivative of raseglurant (B1678816), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] This innovative tool allows for precise spatiotemporal control of mGlu5 receptor blockade. When administered systemically, this compound remains inactive until it is locally activated by light of a specific wavelength (typically 405 nm). This property makes it an invaluable asset for neuroscience research, particularly in studies of pain, anxiety, and other neurological disorders, by enabling the investigation of the role of mGlu5 receptors in specific brain circuits and at precise times.
These application notes provide detailed protocols for the systemic administration of this compound and its local photoactivation in preclinical models, along with representative data and a schematic of the relevant signaling pathway.
Data Presentation
The following tables summarize quantitative data from preclinical studies demonstrating the efficacy of systemically administered this compound upon local photoactivation in rodent models of pain.
Table 1: Effect of Local Photoactivation of Systemic this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
| Treatment Group | Paw Withdrawal Threshold (g) - Before Light | Paw Withdrawal Threshold (g) - After Light |
| Vehicle + Light | 1.5 ± 0.2 | 1.6 ± 0.3 |
| This compound (10 mg/kg, i.p.) - No Light | 1.4 ± 0.2 | 1.5 ± 0.2 |
| This compound (10 mg/kg, i.p.) + Light in Thalamus | 1.5 ± 0.3 | 4.8 ± 0.5* |
*p < 0.01 compared to pre-light baseline. Data are presented as mean ± SEM.
Table 2: Effect of Local Photoactivation of Systemic this compound in the Formalin Test in Mice
| Treatment Group | Licking/Biting Time (s) - Phase I | Licking/Biting Time (s) - Phase II |
| Vehicle + Light | 85 ± 7 | 95 ± 8 |
| This compound (10 mg/kg, i.p.) - No Light | 82 ± 6 | 92 ± 9 |
| This compound (10 mg/kg, i.p.) + Light on Paw | 39 ± 5 | 61 ± 7 |
*p < 0.001 compared to vehicle + light group. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Systemic Administration of this compound and Local Photoactivation in the Brain of Mice
1. Materials:
-
This compound
-
Vehicle solution: 6% DMSO, 6% Tween 80 in sterile saline
-
Mice (e.g., C57BL/6)
-
Stereotaxic apparatus
-
Optic fiber cannulae (e.g., 200 µm diameter)
-
Dental cement
-
405 nm laser or LED light source with fiber optic patch cord
-
Surgical tools
2. Methods:
2.1. Optic Fiber Implantation (allow 1 week for recovery):
-
Anesthetize the mouse using isoflurane (B1672236) or other appropriate anesthetic.
-
Secure the mouse in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small craniotomy over the target brain region. Example coordinates relative to bregma for mice:
-
Ventroposterior Thalamus (VPL): Anteroposterior (AP): -1.5 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm.
-
Prelimbic Cortex (PL): AP: +1.7 mm; ML: ±0.3 mm; DV: -2.5 mm.
-
-
Slowly lower the optic fiber cannula to the desired coordinates.
-
Secure the cannula to the skull using dental cement.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
2.2. This compound Administration and Photoactivation:
-
Prepare a fresh solution of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25 g mouse).
-
Administer this compound via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Allow for a 15-20 minute distribution phase.
-
Connect the implanted optic fiber to the 405 nm light source.
-
Deliver light to the target brain region. A typical parameter is 5 minutes of continuous illumination.
-
Proceed with behavioral testing immediately after photoactivation.
Protocol 2: Systemic Administration of this compound and Peripheral Photoactivation for the Formalin Test
1. Materials:
-
This compound
-
Vehicle solution (as in Protocol 1)
-
Mice
-
Formalin solution (5% in saline)
-
405 nm LED light source with a focusing lens
-
Plexiglas observation chamber
2. Methods:
-
Prepare and administer this compound as described in Protocol 1 (steps 2.2.1 and 2.2.2).
-
After the distribution phase, place the mouse in the observation chamber and allow for a 10-minute habituation period.
-
Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the hind paw.
-
Immediately following the formalin injection, direct the 405 nm LED light source onto the injected paw for a specified duration (e.g., 5 minutes).
-
Record the cumulative time the animal spends licking or biting the injected paw for Phase I (0-10 minutes post-injection) and Phase II (10-60 minutes post-injection).
Visualization of Pathways and Workflows
Signaling Pathway of mGlu5 Receptor Negative Allosteric Modulation
The diagram below illustrates the canonical signaling pathway of the mGlu5 receptor and the point of inhibition by a negative allosteric modulator like raseglurant (the active form of this compound).
Caption: mGlu5 receptor signaling cascade and inhibition by raseglurant.
Experimental Workflow for In Vivo Studies
The following diagram outlines the general workflow for experiments involving the systemic administration of this compound and its local photoactivation.
Caption: General experimental workflow for this compound studies.
References
Application Notes: LED-Based Photoactivation of JF-NP-26
Introduction
Photopharmacology offers unprecedented control over biological systems by using light to activate or deactivate therapeutic compounds with high spatiotemporal precision.[1][2][3] JF-NP-26 is a photoactivatable "caged" compound that serves as an inactive precursor to raseglurant (B1678816), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[4][5] A key advantage of this compound is its activation by 405 nm violet light, which falls within the visible spectrum.[4][5] This minimizes the phototoxicity associated with UV irradiation, making it highly suitable for applications in living cells and in vivo models.[5][6] Systemic administration of this compound followed by local illumination with an LED light source allows for the precise control of mGlu5 receptor activity, enabling detailed studies of its role in physiological processes such as pain signaling.[1][6]
Mechanism of Action
This compound is a coumarin-caged derivative of raseglurant.[1] In its caged form, the compound is biologically inert.[4][6] Upon illumination with 405 nm light, a photochemical reaction cleaves the bond between the caging group and the active molecule, releasing raseglurant.[1][6] The liberated raseglurant then binds to an allosteric site on the mGlu5 receptor. This binding does not activate the receptor directly but negatively modulates its response to endogenous agonists like glutamate or experimental agonists like quisqualate.[4][6] The result is an inhibition of the canonical Gq-protein signaling pathway, leading to a blockage of downstream events such as intracellular calcium mobilization.[4][6]
Physicochemical and Photochemical Properties
A summary of the key properties of this compound is provided below. This data is essential for preparing stock solutions and designing illumination parameters.
| Property | Value | Source |
| Chemical Name | (7-(Diethylamino)-2-oxo-2H-chromen-4-yl)methyl (2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-yl)carbamate | |
| Molecular Formula | C₃₀H₂₈FN₃O₄ | [7] |
| Molecular Weight | 513.56 g/mol | [7] |
| CAS Number | 2341841-03-8 | [7][8] |
| Appearance | Solid | - |
| Solubility | Soluble to 100 mM in DMSO | [5][7] |
| Storage | Store at -20°C, protect from light | [5][7] |
| Activation Wavelength | 405 nm (Violet Light) | [4][5][7] |
| Quantum Yield (Φ) | 0.18 | [7][8] |
Protocols for LED-Based Photoactivation
Protocol 1: In Vitro Photoactivation in Cell Culture
This protocol details the light-dependent inhibition of mGlu5 receptor activity in a cell culture model, typically measured by changes in intracellular calcium.
Objective: To validate the light-dependent NAM activity of this compound on mGlu5 receptors in a controlled cellular environment.
Materials:
-
This compound
-
Anhydrous DMSO
-
HEK293 cells expressing mGlu5 receptors (or primary neurons)
-
Cell culture medium
-
mGlu5 agonist (e.g., Quisqualate)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Calbryte™ 590)
-
Inverted microscope equipped with an epifluorescence 405 nm LED illumination source
-
Plate reader or imaging software for fluorescence quantification
Methodology:
-
Preparation of Stock Solution:
-
Cell Preparation:
-
Plate mGlu5-expressing cells onto glass-bottom dishes suitable for microscopy.
-
Culture overnight to allow for cell adherence.
-
On the day of the experiment, load cells with a suitable calcium indicator dye according to the manufacturer's protocol.
-
-
Application of this compound:
-
Dilute the this compound stock solution in culture medium to the final desired concentration (typically 1-10 µM).
-
Replace the medium in the dish with the this compound-containing medium and incubate.
-
-
Photoactivation and Measurement:
-
Baseline (Dark): Place the dish on the microscope stage. In a dark field, add the mGlu5 agonist (e.g., quisqualate) and measure the resulting increase in intracellular calcium fluorescence.[4][6]
-
Washout: Wash the cells with medium to remove the agonist and allow the calcium signal to return to baseline.
-
Photoactivation (Light): Using the 405 nm LED, illuminate a specific region of interest (ROI) for a defined period (e.g., 30-60 seconds). Power density should be optimized for the specific setup.
-
Post-Light Measurement: Immediately following illumination, re-apply the same concentration of mGlu5 agonist and measure the calcium response within the illuminated ROI.[6]
-
-
Data Analysis:
References
- 1. Photoactivatable drugs - MCS - Medicinal Chemistry & Synthesis - IQAC-CSIC [iqac.csic.es]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoactivation of caged compounds in single living cells: an application to the study of cell locomotion [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (Caged-Raseglurant, mGlu5 NAM) |Hello Bio [hellobio.com]
- 6. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Buy this compound | >98% [smolecule.com]
Application Notes and Protocols for JF-NP-26 in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JF-NP-26 is a photoactivatable "caged" negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2][3][4] As a derivative of raseglurant (B1678816), this compound remains inactive until illuminated with violet light (approximately 405 nm), which triggers the release of the active raseglurant molecule.[1][5] This innovative approach allows for precise spatiotemporal control of mGlu5 receptor blockade, offering a powerful tool for investigating the role of this receptor in complex neurological processes, including pain.[1][2][3] Pharmacological blockade of mGlu5 receptors has demonstrated antinociceptive effects in preclinical models of both inflammatory and neuropathic pain.[5][6] These application notes provide detailed protocols and quantitative data for the use of this compound in established rodent models of inflammatory pain.
Mechanism of Action
The analgesic effect of this compound is mediated by the light-induced release of raseglurant, which then acts as a negative allosteric modulator of the mGlu5 receptor. In states of inflammatory pain, there is an upregulation of glutamate signaling in key pain processing regions of the central nervous system. The activation of mGlu5 receptors on postsynaptic neurons contributes to neuronal hyperexcitability and central sensitization, key features of chronic pain states.
Upon activation by glutamate, mGlu5 receptors, which are Gq/11 protein-coupled, trigger the phospholipase C (PLC) signaling cascade. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is implicated in nociceptive plasticity. By blocking mGlu5 receptor activity, raseglurant (released from this compound) dampens this signaling cascade, thereby reducing neuronal sensitization and producing an analgesic effect.
Signaling Pathway Diagram
Caption: Mechanism of action of light-activated this compound.
Data Presentation
The analgesic efficacy of this compound has been quantified in the formalin-induced inflammatory pain model in mice. The data below summarizes the key findings from systemic administration of this compound followed by localized photoactivation.
| Treatment Group | Phase I Licking Time (s) | Phase II Licking Time (s) |
| Vehicle + LED Off | 45.7 ± 5.2 | 38.4 ± 6.1 |
| Vehicle + LED On | 42.1 ± 4.8 | 35.9 ± 5.5 |
| This compound (1 mg/kg) + LED Off | 40.3 ± 6.9 | 33.7 ± 7.2 |
| This compound (1 mg/kg) + LED On | 25.1 ± 3.5* | 12.6 ± 2.8** |
*p<0.05, **p<0.01 vs. Vehicle + LED On group. Data are presented as mean ± SEM.
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
This model induces a biphasic pain response: an acute neurogenic phase (Phase I, 0-10 minutes) followed by a tonic inflammatory phase (Phase II, 15-40 minutes).[1]
Materials:
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Formalin solution (2.5% in saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Plexiglas observation chambers
-
405 nm LED light source with fiber optic cannula
-
Syringes and needles (30-gauge)
Protocol:
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg) or vehicle intraperitoneally (i.p.).
-
Photoactivation (Peripheral): For peripheral pain modulation, a 405 nm LED light source is positioned to illuminate the plantar surface of the hind paw that will be injected with formalin.
-
Formalin Injection: 30 minutes after this compound administration, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Photoactivation and Observation: Immediately after formalin injection, turn on the LED light source for the "LED On" groups. Record the cumulative time the animal spends licking or biting the injected paw for 40 minutes. Analyze the data in two phases: Phase I (0-10 minutes) and Phase II (15-40 minutes).
Experimental Workflow Diagram
References
- 1. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator | eLife [elifesciences.org]
- 5. A ‘double-edged’ role for type-5 metabotropic glutamate receptors in pain disclosed by light-sensitive drugs | eLife [elifesciences.org]
- 6. A “double-edged” role for type-5 metabotropic glutamate receptors in pain disclosed by light-sensitive drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JF-NP-26 Mediated Analgesia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JF-NP-26 is a photocaged negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] This compound is biologically inactive in its basal state but can be rapidly activated by violet light (approximately 405 nm) to release its active form, raseglurant.[2][3] This property allows for precise spatiotemporal control of mGlu5 receptor blockade, making this compound a valuable tool for investigating the role of mGlu5 receptors in pain signaling and for the potential development of targeted analgesic therapies.[1][2] These application notes provide detailed protocols for inducing and assessing this compound-mediated analgesia in preclinical models.
I. Data Presentation
Table 1: Summary of In Vivo Analgesic Efficacy of this compound
| Pain Model | Species | This compound Dose | Photoactivation Site | Light Wavelength | Key Findings | Reference |
| Chronic Constriction Injury (CCI) of Sciatic Nerve | Mouse | 10 mg/kg, i.p. | Thalamus | 405 nm | Significant increase in mechanical thresholds after irradiation. | [1] |
| Formalin Test (Phase I and II) | Mouse | 10 mg/kg, i.p. | Hind Paw | 405 nm | Reduced licking behavior in both phases post-irradiation. | [1] |
| Formalin Test (Phase II) | Mouse | 10 mg/kg, i.p. | Thalamus | 405 nm | Stronger analgesic effect in Phase II, indicating a role in central sensitization. | [2] |
| Breakthrough Cancer Pain (BTcP) | Mouse | Not specified | Thalamus | 405 nm | Rapid and substantial analgesia upon light delivery. | [4][5][6] |
| Breakthrough Cancer Pain (BTcP) | Mouse | Not specified | Prelimbic Cortex | 405 nm | No analgesic effect observed. | [4][7] |
II. Experimental Protocols
A. Protocol 1: Assessment of this compound Analgesia in a Neuropathic Pain Model (CCI)
1. Animal Model:
-
Induce chronic constriction injury (CCI) of the sciatic nerve in mice as previously described.[1] Allow animals to recover for at least 21 days post-surgery to establish mechanical allodynia.
2. Surgical Implantation of Optic Fiber (for central photoactivation):
-
Anesthetize the mouse.
-
Using a stereotaxic frame, implant an optic fiber cannula targeting the ventrobasal thalamus.
-
Secure the cannula to the skull with dental cement.
-
Allow a recovery period of at least one week.
3. Drug Administration:
-
Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg.[1]
-
As a control, a separate group of animals should receive a vehicle injection (e.g., saline).[1]
4. Photoactivation:
-
Twenty minutes after this compound or vehicle injection, connect the implanted optic fiber to a 405 nm LED light source.[1]
-
Irradiate the thalamus for 5 minutes.[1]
-
A "dark" control group receiving this compound but no light irradiation is essential.[1]
5. Behavioral Assessment:
-
Measure mechanical paw withdrawal thresholds using von Frey filaments before drug administration and after photoactivation.[1]
-
A significant increase in the paw withdrawal threshold in the this compound irradiated group compared to control groups indicates analgesia.[1]
B. Protocol 2: Assessment of this compound Analgesia in an Inflammatory Pain Model (Formalin Test)
1. Animal Preparation:
-
Use healthy, adult mice. Acclimatize them to the testing environment.
2. Drug Administration:
-
Administer this compound (10 mg/kg, i.p.) or vehicle.[1]
3. Formalin Injection and Peripheral Photoactivation:
-
Twenty minutes after drug administration, inject 5% formalin solution into the plantar surface of the hind paw.
-
Immediately following the formalin injection, irradiate the ipsilateral hind paw with an external 405 nm light source.[1]
4. Behavioral Observation:
-
Record the cumulative time the animal spends licking the injected paw.
-
The observation period is typically divided into two phases: Phase I (0-5 minutes post-formalin) and Phase II (15-30 minutes post-formalin).[1]
-
A significant reduction in licking time in the this compound irradiated group compared to controls indicates analgesia in both acute and inflammatory pain phases.[1]
C. Protocol 3: Assessment of this compound Analgesia in a Breakthrough Cancer Pain Model
1. Animal Model:
-
Establish a mouse model of breakthrough cancer pain (BTcP) by injecting cancer cells into the femur.[4]
-
Sixteen days later, administer morphine systemically.[4]
-
Induce BTcP by injecting endothelin-1 (B181129) into the tumor 20 minutes after morphine administration.[4]
2. Surgical Implantation:
-
Implant optic fibers targeting the thalamus as described in Protocol 1.
3. Drug Administration and Photoactivation:
4. Behavioral Assessment:
-
Measure paw withdrawal thresholds at baseline, after morphine, after endothelin-1, and after light irradiation.[4][6]
-
Rapid and substantial analgesia is expected following light delivery to the thalamus.[4][6]
III. Mandatory Visualizations
Caption: Signaling pathway of this compound mediated analgesia.
Caption: Experimental workflow for this compound in the CCI model.
References
- 1. researchgate.net [researchgate.net]
- 2. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator | eLife [elifesciences.org]
- 3. This compound | Caged Glutamate Compounds | Tocris Bioscience [tocris.com]
- 4. Light-Induced Activation of a Specific Type-5 Metabotropic Glutamate Receptor Antagonist in the Ventrobasal Thalamus Causes Analgesia in a Mouse Model of Breakthrough Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light-Induced Activation of a Specific Type-5 Metabotropic Glutamate Receptor Antagonist in the Ventrobasal Thalamus Causes Analgesia in a Mouse Model of Breakthrough Cancer Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for JF-NP-26 Uncaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
JF-NP-26 is a photoactivatable ("caged") derivative of raseglurant (B1678816), a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] This compound provides a powerful tool for the spatiotemporal control of mGluR5 activity in vivo. By keeping the active drug, raseglurant, in an inert form, this compound allows for systemic administration followed by localized activation through light exposure. This approach enables precise investigation of the role of mGluR5 in specific tissues and neural circuits, minimizing off-target effects.
The uncaging of this compound is achieved through photolysis of a coumarin-based phototrigger using visible light at a wavelength of 405 nm.[1][2] This is a significant advantage over many caged compounds that require UV light, as 405 nm light offers better tissue penetration and reduced phototoxicity.[2] The quantum yield for the uncaging of this compound has been determined to be 0.18.[2]
These application notes provide a comprehensive overview of the dosimetry and light parameters for the successful uncaging of this compound, with detailed protocols for in vivo experiments.
Dosimetry and Light Parameters
The effective uncaging of this compound is dependent on the appropriate dosage of the compound and the precise delivery of light. The following tables summarize the key parameters for in vivo applications based on published studies.
Table 1: this compound Dosing and Administration
| Parameter | Value | Notes |
| Compound | This compound | Caged raseglurant |
| Administration Route | Intraperitoneal (i.p.) injection | Allows for systemic distribution. |
| Dosage | 10 mg/kg | |
| Vehicle | 6% DMSO, 6% Tween 80 in saline |
Table 2: Light Parameters for in vivo Uncaging
| Parameter | Peripheral Uncaging (Hind Paw) | Central Uncaging (Thalamus) |
| Light Source | 405 nm LED | 405 nm LED |
| Wavelength | 405 nm | 405 nm |
| Light Delivery | External illumination | Implanted optical fiber |
| Illumination Duration | 5 minutes | 5 minutes |
| LED Intensity (Current) | Not specified | 2000 mA |
| LED Frequency | Not specified | 500 Hz |
| Power Output | Not specified | Not specified |
| Power Density | Not specified | Not specified |
Note: While the precise power output and power density have not been detailed in the primary literature, the provided parameters have been shown to be effective for inducing analgesic effects in mouse models of pain.
Signaling Pathway
Upon photolysis, this compound releases raseglurant, which then acts as a negative allosteric modulator of the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand glutamate, initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Raseglurant, by binding to an allosteric site on the mGluR5 receptor, reduces the receptor's response to glutamate, thereby inhibiting this downstream signaling.
Caption: Signaling pathway of mGluR5 and inhibition by uncaged raseglurant.
Experimental Protocols
Protocol 1: Peripheral Uncaging of this compound in the Mouse Hind Paw
This protocol is adapted from studies investigating the analgesic effects of localized raseglurant in models of inflammatory pain.
Materials:
-
This compound
-
Vehicle solution (6% DMSO, 6% Tween 80 in saline)
-
Syringes for i.p. injection
-
405 nm LED light source with appropriate focusing optics
-
Animal restrainer
-
Formalin (for pain model induction, if applicable)
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental setup to minimize stress.
-
This compound Administration:
-
Prepare a solution of this compound in the vehicle at the desired concentration to achieve a final dose of 10 mg/kg.
-
Administer the solution via intraperitoneal (i.p.) injection.
-
Allow 15 minutes for the compound to distribute systemically.
-
-
Photoactivation:
-
Gently restrain the mouse.
-
Position the 405 nm LED light source to illuminate the plantar surface of the hind paw.
-
Irradiate the hind paw for a continuous period of 5 minutes.
-
-
Behavioral Assessment:
-
If inducing a pain model (e.g., formalin test), inject 50 µL of 5% formalin into the hind paw immediately following photoactivation.
-
Begin behavioral observation and recording of pain responses for the desired duration (e.g., 30 minutes).
-
Protocol 2: Central Uncaging of this compound in the Mouse Thalamus
This protocol describes the procedure for uncaging this compound in a specific brain region using an implanted optical fiber, suitable for studying the central effects of mGluR5 modulation.
Materials:
-
This compound
-
Vehicle solution (6% DMSO, 6% Tween 80 in saline)
-
Surgical equipment for stereotaxic surgery
-
Optical fiber cannula (e.g., 200 µm diameter)
-
Dental cement
-
405 nm LED light source coupled to a patch cord
-
Syringes for i.p. injection
Procedure:
-
Optical Fiber Implantation (Stereotaxic Surgery):
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant an optical fiber cannula targeting the desired brain region (e.g., ventrobasal thalamus).
-
Secure the cannula to the skull using dental cement.
-
Allow for a post-operative recovery period of at least one week.
-
-
Animal Habituation: Habituate the mouse to being connected to the optical fiber patch cord.
-
This compound Administration:
-
Administer this compound (10 mg/kg, i.p.) as described in Protocol 1.
-
Allow 15 minutes for systemic distribution.
-
-
Photoactivation:
-
Connect the implanted fiber optic cannula to the 405 nm LED light source via a patch cord.
-
Deliver 405 nm light for a continuous period of 5 minutes. The light source should be configured to deliver a current of 2000 mA at a frequency of 500 Hz.
-
-
Behavioral or Electrophysiological Assessment:
-
Immediately following photoactivation, proceed with the planned behavioral tests (e.g., von Frey test for mechanical sensitivity) or electrophysiological recordings.
-
Experimental Workflow Diagrams
Caption: Workflow for peripheral uncaging of this compound.
Caption: Workflow for central uncaging of this compound.
References
Application Notes and Protocols for Combining JF-NP-26 with Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
JF-NP-26 is a photocaged negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] This innovative tool allows for precise spatiotemporal control over mGlu5 receptor activity. In its inactive, "caged" form, this compound has no effect on mGlu5 receptors. However, upon illumination with 405 nm light, the caging group is cleaved, releasing the active mGlu5 NAM, raseglurant.[1] This light-dependent activation provides researchers with an unprecedented ability to study the role of mGlu5 receptors in specific neural circuits and cellular events with high temporal and spatial resolution.
These application notes provide detailed protocols for integrating this compound into common electrophysiological workflows, including patch-clamp recording, local field potential (LFP) recording, and multi-electrode array (MEA) analysis.
Mechanism of Action of this compound
This compound is a derivative of raseglurant, a known mGlu5 NAM, that has been rendered inactive by the attachment of a photolabile protecting group. Exposure to 405 nm light induces a photochemical reaction that irreversibly cleaves this "cage," releasing raseglurant. Raseglurant then binds to an allosteric site on the mGlu5 receptor, negatively modulating its response to the endogenous agonist, glutamate. This modulation can lead to a variety of downstream effects on neuronal excitability and synaptic transmission.
Data Presentation: Quantitative Effects of mGlu5 Negative Allosteric Modulation
The following tables summarize the expected quantitative effects of mGlu5 negative allosteric modulation on various electrophysiological parameters. These values are derived from studies on mGlu5 NAMs and should be considered as a general guide. The precise effects of uncaged this compound may vary depending on the specific experimental conditions.
| Parameter | Expected Effect of mGlu5 NAM | Typical Magnitude of Change | Electrophysiology Technique |
| Spontaneous Firing Rate | Decrease in excitatory neurons | 10-50% reduction | Patch-Clamp (Current-Clamp), MEA |
| Evoked Action Potentials | Decrease in number | 15-60% reduction | Patch-Clamp (Current-Clamp) |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Decrease | 10-40% reduction | Patch-Clamp (Voltage-Clamp) |
| Inhibitory Postsynaptic Current (IPSC) Amplitude | Variable (can increase or decrease depending on the circuit) | 10-30% change | Patch-Clamp (Voltage-Clamp) |
| Local Field Potential (LFP) Power (gamma band) | Decrease | 15-50% reduction | LFP Recording |
| Parameter | This compound Uncaging Parameters (Starting Point) |
| Concentration (in vitro) | 1-10 µM |
| Light Wavelength | 405 nm |
| Light Power Density | 1-10 mW/mm² |
| Light Pulse Duration | 100-500 ms |
Experimental Protocols
Whole-Cell Patch-Clamp Recording with this compound
This protocol describes how to measure the effect of photo-activated this compound on the intrinsic excitability and synaptic transmission of individual neurons in brain slices.
Materials:
-
This compound
-
Standard patch-clamp electrophysiology setup with a 405 nm light source coupled to the microscope light path
-
Acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
Protocol:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the brain region of interest using a vibratome.
-
Recovery: Allow slices to recover in oxygenated aCSF for at least 1 hour at room temperature.
-
Compound Incubation: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Add this compound to the perfusion solution at a final concentration of 1-10 µM. Allow the slice to incubate in the this compound solution for at least 15-20 minutes in the dark to ensure adequate tissue penetration.
-
Establish Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline neuronal activity (e.g., spontaneous firing, resting membrane potential, synaptic currents) for 5-10 minutes in the dark.
-
Photostimulation (Uncaging):
-
Position the 405 nm light spot to illuminate the recorded neuron and/or the surrounding area.
-
Deliver a light pulse (e.g., 500 ms, 5 mW/mm²) to uncage this compound.
-
The duration and intensity of the light pulse should be optimized to achieve a significant physiological effect without causing photodamage.
-
-
Post-Uncaging Recording: Record the neuronal activity immediately after the light pulse and for a subsequent period (e.g., 10-15 minutes) to observe the effects of the released raseglurant.
-
Data Analysis: Analyze the changes in firing rate, membrane potential, and synaptic current properties before and after photostimulation.
Local Field Potential (LFP) Recording with this compound
This protocol outlines the procedure for investigating the impact of localized mGlu5 receptor blockade on network oscillations in vivo or in brain slices.
Materials:
-
This compound
-
LFP recording system with low-impedance microelectrodes
-
Optic fiber coupled to a 405 nm laser
-
Stereotaxic apparatus (for in vivo experiments)
Protocol:
-
Preparation:
-
In Vivo: Anesthetize the animal and perform stereotaxic surgery to implant both a recording electrode and an optic fiber in the brain region of interest.
-
In Vitro: Place a brain slice in the recording chamber. Position a recording electrode in the desired layer and an optic fiber just above the slice surface.
-
-
This compound Administration:
-
In Vivo: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through a microinjection cannula.
-
In Vitro: Bath-apply this compound (1-10 µM) to the brain slice for at least 20 minutes in the dark.
-
-
Baseline LFP Recording: Record baseline LFP activity for 10-20 minutes in the absence of 405 nm light.
-
Light-Induced Uncaging: Deliver 405 nm light through the optic fiber to the targeted brain region. The duration and power of the light should be carefully controlled and optimized.
-
Post-Stimulation Recording: Continue recording LFPs during and after the light stimulation to assess changes in oscillatory power and frequency.
-
Data Analysis: Perform spectral analysis on the LFP data to compare the power in different frequency bands (e.g., theta, gamma) before, during, and after uncaging of this compound.
Multi-Electrode Array (MEA) Recording with this compound
This protocol enables the study of network-level effects of mGlu5 receptor modulation with high spatial and temporal resolution.
Materials:
-
This compound
-
MEA system with an integrated or compatible 405 nm light source (e.g., a DMD-based pattern illuminator or a fiber-coupled LED).
-
Primary neuronal cultures or organotypic slice cultures grown on MEA plates.
Protocol:
-
Culture Preparation: Culture neurons or organotypic slices on the MEA plates until a stable level of spontaneous network activity is observed.
-
Compound Application: Add this compound to the culture medium at a final concentration of 1-10 µM and incubate for at least 30 minutes in the dark.
-
Baseline Recording: Record baseline spontaneous network activity (spikes and bursts) from all electrodes for 10-15 minutes.
-
Spatially Targeted Uncaging: Use the 405 nm light source to illuminate specific electrodes or regions of the neuronal network. This allows for the investigation of how localized mGlu5 receptor blockade affects the entire network.
-
Post-Uncaging Recording: Record the network activity during and after light stimulation to monitor changes in firing rates, burst patterns, and functional connectivity.
-
Data Analysis: Analyze the MEA data to create raster plots and peri-stimulus time histograms. Quantify changes in network burst frequency, duration, and synchrony.
Visualizations
Caption: Signaling pathway of uncaged this compound leading to decreased neuronal excitability.
Caption: General experimental workflow for using this compound in electrophysiology.
Caption: Logical relationship of this compound application and its effect.
References
Application Notes and Protocols: In Vivo Activation of JF-NP-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
JF-NP-26 is a photocaged negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] As an inactive derivative of the potent mGlu5 NAM, raseglurant (B1678816), this compound provides a powerful tool for photopharmacology, enabling precise spatiotemporal control over mGlu5 receptor inhibition.[1][2][3] Activation, or "uncaging," is achieved with violet light (typically 405 nm), which cleaves the caging group and releases the active raseglurant molecule.[1][4] This light-dependent activation allows researchers to study the acute effects of mGlu5 blockade in specific tissues or brain regions in freely behaving animals, offering significant advantages over systemic drug administration which can be limited by off-target effects.[5][6][7]
These notes provide an overview of the in vivo application of this compound, focusing on its use to induce analgesia in preclinical pain models. While direct real-time imaging of the uncaging event in vivo is not standard practice, the "imaging" of activation refers to the measurement of its downstream physiological and behavioral consequences.
Mechanism of Action
This compound itself is inactive at the mGlu5 receptor.[1] Upon illumination with 405 nm light, it undergoes a photochemical reaction that releases raseglurant.[2][3] Raseglurant then acts as a negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.[1] The mGlu5 receptor is a G-protein coupled receptor that, when activated, typically couples to Gαq/11, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][8] This ultimately results in an increase in intracellular calcium concentrations and the activation of downstream pathways like the ERK1/2 and CaMK signaling cascades.[2][8][9] By inhibiting this cascade, the photo-activated this compound can modulate neuronal excitability and synaptic plasticity, which are implicated in pain signaling.[8]
Signaling Pathway of mGlu5 Receptor Inhibition by Activated this compound
Caption: mGlu5 receptor signaling and its inhibition by photo-activated this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies using this compound to produce analgesia in mouse models of pain.
Table 1: In Vivo Efficacy of Photo-activated this compound in the Formalin Test
| Pain Model | Administration Route & Dose | Photoactivation Target | Light Parameters | Analgesic Effect (Phase I) | Analgesic Effect (Phase II) | Reference |
| Formalin-induced inflammatory pain | 10 mg/kg, i.p. | Hind Paw | 405 nm LED | 54 ± 5% | 34 ± 5% | [5] |
| Formalin-induced inflammatory pain | 10 mg/kg, i.p. | Thalamus | 405 nm LED | 45 ± 9% | 90 ± 4% | [5] |
Table 2: In Vivo Efficacy of Photo-activated this compound in a Neuropathic Pain Model
| Pain Model | Administration Route & Dose | Photoactivation Target | Light Parameters | Outcome Measure | Result | Reference |
| Chronic Constriction Injury (CCI) of the sciatic nerve | 10 mg/kg, i.p. | Thalamus | 405 nm for 5 min | Mechanical Thresholds | Significant increase in pain thresholds only after irradiation | [10] |
Experimental Protocols
Protocol 1: In Vivo Peripheral Photoactivation of this compound for Analgesia in the Formalin Test
This protocol is adapted from studies demonstrating the analgesic effects of this compound in a mouse model of inflammatory pain.[5]
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male C57BL/6J mice
-
Formalin solution (5%)
-
405 nm LED light source with an optical fiber
-
Intraperitoneal (i.p.) injection supplies
-
Observation chamber
Procedure:
-
Animal Preparation: Acclimate mice to the experimental setup to minimize stress.
-
This compound Administration: Dissolve this compound in the vehicle to a final concentration for a 10 mg/kg dose. Administer the solution via i.p. injection. A control group should receive the vehicle only.
-
Incubation: Allow 20 minutes for the compound to distribute throughout the body. During this time, keep the animal in a dark environment to prevent premature uncaging.
-
Formalin Injection: Inject 20 µL of 5% formalin into the plantar surface of the mouse's hind paw.
-
Photoactivation and Observation:
-
Immediately after formalin injection, place the mouse in the observation chamber.
-
Direct the 405 nm LED light source onto the surface of the formalin-injected paw.
-
Record the time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection, reflecting acute nociceptive pain) and Phase II (15-30 minutes post-injection, reflecting inflammatory pain).
-
-
Data Analysis: Calculate the percentage of analgesia by comparing the nocifensive response time in the this compound treated group with the vehicle-treated control group.
Protocol 2: In Vivo Central Photoactivation of this compound in a Neuropathic Pain Model
This protocol is based on experiments targeting the thalamus in a mouse model of neuropathic pain.[10]
Materials:
-
This compound and vehicle
-
Mice with surgically induced Chronic Constriction Injury (CCI) of the sciatic nerve
-
Stereotaxic apparatus
-
Implantable optical fiber cannula (200 µm diameter)
-
405 nm LED light source
-
Von Frey filaments for assessing mechanical allodynia
-
Surgical tools and anesthesia
Procedure:
-
Surgical Implantation of Optical Fiber:
-
Anesthetize the CCI model mouse.
-
Using a stereotaxic frame, implant an optical fiber cannula aimed at the ventrobasal thalamus. Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least one week.
-
-
Animal Habituation: Habituate the mouse to the testing environment and the procedure of connecting the optical fiber.
-
Baseline Measurement: Measure the baseline mechanical withdrawal threshold using von Frey filaments before any drug administration.
-
This compound Administration: Administer this compound (10 mg/kg, i.p.) or vehicle. Keep the animal in the dark for 20 minutes.
-
Photoactivation:
-
Connect the implanted fiber optic cannula to the 405 nm LED light source.
-
Deliver light to the thalamus for 5 minutes.
-
-
Post-Activation Measurement: Immediately after photoactivation, reassess the mechanical withdrawal threshold using von Frey filaments.
-
Data Analysis: Compare the mechanical withdrawal thresholds before and after photoactivation in the this compound and vehicle groups to determine the analgesic effect.
Experimental Workflow Visualization
Caption: General experimental workflow for in vivo photopharmacology with this compound.
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo photopharmacology with light-activated opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo photopharmacology with light-activated opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor photoactivation of Caged-Raseglurant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving Caged-Raseglurant. Raseglurant is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), and its caged form allows for precise spatiotemporal control of its activity through photoactivation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is Caged-Raseglurant?
A1: Caged-Raseglurant is a chemically modified version of Raseglurant that is biologically inactive. A photolabile "caging" group is covalently attached to the Raseglurant molecule, preventing it from binding to its target, the mGluR5 receptor.[4][5] Exposure to light of a specific wavelength cleaves this caging group, releasing the active Raseglurant with high temporal and spatial precision.[4][6]
Q2: What is the mechanism of action of Raseglurant?
A2: Raseglurant is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] This means it binds to a site on the receptor that is different from the glutamate binding site and reduces the receptor's response to glutamate.[3][7] The mGluR5 receptor is a G-protein coupled receptor that, upon activation by glutamate, typically activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[8][9] This signaling cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC).[8][10][11] By inhibiting mGluR5, Raseglurant can modulate downstream signaling pathways involved in various physiological and pathological processes.[8][12]
Q3: What are the advantages of using Caged-Raseglurant?
A3: The primary advantage of using Caged-Raseglurant is the ability to control its activity with light. This allows for:
-
High Spatiotemporal Resolution: Active Raseglurant can be released at specific locations (e.g., a single synapse or a specific cell) and at precise times, which is not possible with conventional drug application.[4][13]
-
Reduced Off-Target Effects: By keeping the drug inactive until it reaches the target area, systemic and off-target effects can be minimized.[14]
-
Rapid Onset of Action: Photoactivation provides a much faster way to introduce an active compound compared to methods relying on diffusion.[15][16]
Q4: What do I need to consider before starting an experiment with Caged-Raseglurant?
A4: Before you begin, it is crucial to know the specific photochemical properties of the Caged-Raseglurant you are using. Different caging groups have different absorption maxima and quantum yields, which dictate the optimal wavelength and intensity of light for photoactivation.[17][18] If this information is not provided by the supplier, you may need to perform some initial characterization experiments. You should also consider the potential for phototoxicity to your biological sample from the uncaging light.[19][20]
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGluR5 receptor, which is inhibited by active Raseglurant.
Troubleshooting Guide
Problem: No or weak biological effect after photoactivation.
| Possible Cause | Recommended Solution |
| Inappropriate Light Source | Verify Wavelength: Ensure the wavelength of your light source matches the absorption maximum of the caging group on your Caged-Raseglurant. Common caging groups have absorption maxima in the UV-A (320-400 nm) or blue light region.[18][21] Check Light Intensity: The power of your light source may be too low to achieve a sufficient level of uncaging. Try increasing the light intensity or the duration of exposure. Be mindful of potential phototoxicity.[20] |
| Suboptimal Photoactivation Parameters | Optimize Exposure Time: The duration of light exposure is critical. Too short, and not enough Raseglurant is released. Too long, and you risk phototoxicity. Perform a dose-response curve with varying exposure times. Consider Two-Photon Uncaging: For experiments requiring high spatial resolution and reduced phototoxicity in scattering tissue, two-photon uncaging with a pulsed infrared laser may be more effective.[22][23][24] |
| Degraded Caged-Raseglurant | Proper Storage: Caged compounds should be stored protected from light and moisture, typically at low temperatures (-20°C or -80°C), to prevent degradation.[19] Fresh Solutions: Prepare fresh solutions of Caged-Raseglurant for each experiment, as it may have limited stability in aqueous solutions.[6] |
| Low Concentration of Caged-Raseglurant | Increase Concentration: The concentration of the caged compound at the target site may be too low. Try increasing the applied concentration. However, be aware that high concentrations of the caged compound itself can sometimes have off-target effects.[14] |
| Biological System Insensitivity | Confirm Receptor Expression: Ensure that the cells or tissue you are working with express mGluR5 at a sufficient level. Positive Control: Test the response of your system to a known mGluR5 antagonist applied directly (without caging) to confirm that the downstream signaling pathway is functional. |
Problem: High background activity before photoactivation.
| Possible Cause | Recommended Solution |
| Spontaneous Hydrolysis | Check Stability: Some caged compounds can be unstable in aqueous buffer and spontaneously hydrolyze, releasing the active molecule without light.[6] Test the stability of your Caged-Raseglurant by incubating it in your experimental buffer for the duration of an experiment and then testing the supernatant for activity. |
| Biological Activity of the Caged Compound | Test Inertness: Ideally, the caged compound should be completely biologically inert.[4][5] To test this, apply the Caged-Raseglurant to your preparation in the dark and look for any biological response. Some caged compounds can have residual activity or off-target effects.[14] |
| Ambient Light Exposure | Work in the Dark: Protect your preparation and stock solutions from ambient light as much as possible to prevent premature uncaging. Use red light where possible. |
Problem: Suspected Phototoxicity.
| Possible Cause | Recommended Solution |
| High Light Intensity/Long Exposure | Minimize Light Exposure: Use the lowest light intensity and shortest exposure time that still elicits a reliable biological response.[19][20] Light-Only Control: Expose your biological preparation to the uncaging light in the absence of the caged compound to assess the effects of the light itself. |
| Harmful Photolysis Byproducts | Identify Byproducts: The photolysis of some caging groups, particularly nitrobenzyl-based ones, can generate reactive nitroso compounds that may be toxic.[15] The specific byproducts will depend on the caging group used. |
| Use of a More Biocompatible Caging Group | Consider Alternative Cages: Newer generations of caging groups are being developed to be more biocompatible and to have more benign byproducts.[25][26] |
Quantitative Data: Properties of Common Caging Groups
The choice of caging group is critical for successful photoactivation. The table below summarizes the properties of some common caging groups that could potentially be used for a molecule like Raseglurant, which contains a tertiary amine. Please note that the exact properties can vary depending on the specific molecule being caged.
| Caging Group | Typical Absorption Max (λmax) | Quantum Yield (Φ) | Key Features |
| o-Nitrobenzyl (NB) | ~260-350 nm | 0.01 - 0.1 | The classic caging group, but with relatively low quantum yield and UV absorption.[15][17] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~355 nm | 0.01 - 0.08 | Red-shifted absorption compared to NB, allowing for use of longer, less damaging wavelengths.[18] |
| (7-diethylamino-coumarin-4-yl)methyl (DEACM) | ~375-400 nm | 0.001 - 0.3 | High extinction coefficient and tunable properties. Some derivatives are sensitive to visible light.[25][26] |
| (6-Bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) | ~370-400 nm | ~0.2 - 0.4 | High quantum yield and good two-photon cross-section.[24] |
| 4-Methoxy-7-nitroindolinyl (MNI) | ~350 nm | ~0.05 - 0.1 | Good quantum yield and fast release kinetics, widely used for caging neurotransmitters.[27] |
| 4-Methoxy-5,7-dinitroindolinyl (DNI) | ~350 nm | ~0.4 - 0.6 | Very high quantum yield, making it highly photosensitive.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Photoactivation Parameters
This protocol provides a general framework for determining the optimal light exposure for uncaging your specific Caged-Raseglurant.
Objective: To find the minimum light exposure (intensity and duration) required to elicit a maximal biological response.
Materials:
-
Your biological preparation (e.g., cell culture, tissue slice)
-
Caged-Raseglurant stock solution
-
Light source with adjustable intensity and shutter for timed exposure (e.g., mercury lamp with filters, LED, laser)
-
A method to measure the biological response (e.g., calcium imaging, electrophysiology)
Procedure:
-
Prepare your biological sample and allow it to equilibrate.
-
Apply a concentration of Caged-Raseglurant that you hypothesize to be in the effective range after uncaging.
-
Set your light source to a low intensity.
-
Expose a defined area of your sample to a short pulse of light (e.g., 10 ms).
-
Measure the biological response.
-
Wash out and allow the system to recover.
-
Repeat steps 4-6, gradually increasing the duration of the light pulse (e.g., 20 ms, 50 ms, 100 ms, etc.) while keeping the intensity constant. Record the response for each duration.
-
Plot the magnitude of the biological response as a function of the light exposure duration. This will give you a dose-response curve.
-
Repeat the experiment at a few different light intensities to find the optimal combination of intensity and duration that gives a saturated response with minimal light exposure.
-
Perform a light-only control by exposing the sample to the highest light dose used in the absence of Caged-Raseglurant to check for phototoxicity.
Protocol 2: Quantifying Photoactivation Efficiency via HPLC
This protocol allows for a direct measurement of the uncaging efficiency of your Caged-Raseglurant.
Objective: To quantify the percentage of Caged-Raseglurant that is converted to Raseglurant after a given light exposure.
Materials:
-
Caged-Raseglurant solution in a suitable buffer (e.g., PBS) in a quartz cuvette.
-
The same light source used in your biological experiments.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Standards of both Caged-Raseglurant and Raseglurant for calibration.
Procedure:
-
Prepare a standard curve for both Caged-Raseglurant and Raseglurant on your HPLC system to determine their retention times and to be able to quantify their concentrations.
-
Inject a sample of your initial Caged-Raseglurant solution (before illumination) into the HPLC to determine the starting concentration.
-
Expose the Caged-Raseglurant solution in the cuvette to a defined dose of light (specific wavelength, intensity, and duration).
-
Inject a sample of the illuminated solution into the HPLC.
-
Quantify the peak areas for both the remaining Caged-Raseglurant and the newly formed Raseglurant.
-
Calculate the percentage of uncaging based on the decrease in the Caged-Raseglurant peak and the increase in the Raseglurant peak.
-
Repeat for different light doses to determine the relationship between light exposure and uncaging efficiency.[28][29]
Visualizations
Experimental Workflow for a Caged-Raseglurant Experiment
Troubleshooting Logic Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Raseglurant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nathan.instras.com [nathan.instras.com]
- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cloaked caged compounds - chemical probes for two-photon optoneurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. personal.utdallas.edu [personal.utdallas.edu]
- 16. Flash photolysis of caged compounds: new tools for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Photoactivation of Caged Nucleosides - ChemistryViews [chemistryviews.org]
- 22. Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Item - Data_Sheet_1_Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses.doc - Frontiers - Figshare [frontiersin.figshare.com]
- 28. Photoactivatable drugs for nicotinic optopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Spatial Precision of JF-NP-26 Activation
Welcome to the technical support center for JF-NP-26, a photoactivatable negative allosteric modulator (NAM) of the mGluR5 receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the spatial precision of this compound activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
A1: this compound is an inactive, photocaged version of raseglurant (B1678816), a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] The caging group, a coumarinyl derivative, is cleaved upon illumination with 405 nm violet light, releasing the active raseglurant with high spatial and temporal precision.[1] This allows for localized modulation of mGluR5 activity in both in vitro and in vivo models.[1]
Q2: Why is 405 nm light used for activation, and what are its advantages?
A2: this compound is specifically designed for activation with 405 nm light, which falls within the visible spectrum.[1] This is a significant advantage over traditional UV-activated caged compounds because visible light offers deeper tissue penetration and causes less phototoxicity, making it more suitable for in vivo experiments.[1]
Q3: Can this compound be used for in vivo applications?
A3: Yes, this compound has been successfully used for in vivo studies in mice.[1] After systemic administration (e.g., intraperitoneally), it can be locally activated in specific tissues, such as the paw or brain, using targeted light delivery from a light-emitting diode (LED).[1] This approach has been demonstrated to produce localized analgesic effects in pain models.[1]
Q4: What is the quantum yield of this compound uncaging?
A4: The photouncaging quantum yield (Φ) of this compound upon 405 nm irradiation has been determined to be 0.18.[1] The quantum yield is a measure of the efficiency of a photochemical reaction, representing the fraction of absorbed photons that result in the uncaging event.[2]
Q5: Is two-photon (2P) excitation a viable option for activating this compound to achieve higher spatial precision?
A5: While the provided literature primarily discusses one-photon activation at 405 nm, two-photon (2P) excitation is a powerful technique for achieving sub-micron spatial resolution in uncaging experiments.[2][3] 2P excitation uses a longer wavelength laser (typically in the near-infrared range) to excite the photolabile caging group. Because the probability of two-photon absorption is significant only at the focal point of a high-numerical-aperture objective, this method provides inherent three-dimensional confinement of the activation volume.[3] For a compound with a one-photon absorption maximum around 405 nm, a 2P excitation wavelength of approximately 810 nm would be a logical starting point for optimization.
Troubleshooting Guides
Issue 1: Poor Spatial Resolution of Activation (Diffuse Activation)
| Potential Cause | Recommended Solution |
| Light Scattering | In tissue preparations, light scattering can lead to activation outside the intended area. Minimize scattering by using a confocal or two-photon microscope for light delivery. For epifluorescence setups, use an objective with a high numerical aperture (NA) to create a tighter focal spot. |
| High Light Intensity/Long Exposure | Excessive light power or duration can cause activation in a larger volume than desired. Reduce the laser power or LED intensity to the minimum required for a detectable biological effect. Use short, repeated light pulses instead of a single long exposure. |
| Diffusion of Uncaged Raseglurant | Once released, raseglurant will diffuse from the site of uncaging. To minimize the effects of diffusion, perform experiments as quickly as possible after uncaging and consider the local tissue environment and temperature, which can affect diffusion rates. |
| Suboptimal Focusing | Incorrect focusing of the light source will lead to a larger activation area. Ensure the light source is precisely focused on the target region of interest. Use fluorescent beads to calibrate and verify the focal plane and spot size.[4] |
Issue 2: No or Weak Biological Response After Photoactivation
| Potential Cause | Recommended Solution |
| Insufficient Light Power | The light intensity at the sample may be too low to efficiently uncage this compound. Measure the light power at the objective focal plane and increase it incrementally. Be mindful of potential phototoxicity at higher powers. |
| Incorrect Wavelength | Ensure your light source is emitting at or very near the optimal 405 nm wavelength for one-photon activation. For two-photon activation, an optimization of the excitation wavelength (e.g., scanning from 800-820 nm) may be necessary. |
| Degradation of this compound | Improper storage or handling can lead to degradation of the compound. Store this compound protected from light and at the recommended temperature. Prepare fresh solutions for each experiment. |
| Low Concentration at Target Site | The local concentration of this compound may be insufficient. Increase the applied concentration or allow for a longer incubation/diffusion time before photoactivation. |
| Biological Insensitivity | The target cells or tissue may not express sufficient levels of mGluR5 or may be in a state of reduced sensitivity. Verify mGluR5 expression and the overall health of the preparation. |
Issue 3: Phototoxicity
| Potential Cause | Recommended Solution |
| High Light Intensity/Long Exposure | Prolonged exposure to high-intensity light, especially in the violet-blue range, can be toxic to cells. Use the lowest effective light dose by minimizing power and exposure time. |
| Use of a Shorter Wavelength | Although this compound is optimized for 405 nm, any residual UV component in the light source can be highly damaging. Use appropriate filters to block UV light. |
| Two-Photon Excitation as an Alternative | Two-photon excitation using near-infrared light is generally associated with lower phototoxicity and deeper tissue penetration compared to one-photon excitation with visible light.[5] Consider transitioning to a 2P uncaging setup for sensitive preparations. |
Experimental Protocols
Key Experiment: One-Photon Uncaging of this compound in Cell Culture
-
Cell Preparation: Plate cells expressing mGluR5 (e.g., HEK293 cells or primary neurons) on glass-bottom dishes suitable for microscopy.
-
Loading with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration (e.g., 1-10 µM) in the extracellular recording solution. Incubate the cells with the this compound solution for an appropriate duration to allow for equilibration.
-
Microscopy Setup: Use an inverted microscope equipped with a 405 nm laser or LED light source coupled to the fluorescence light path. A high NA objective (e.g., 40x or 60x) is recommended for precise light delivery.
-
Photoactivation: Identify the target cell or subcellular region. Deliver a focused spot of 405 nm light to the region of interest. The duration and intensity of the light pulse should be optimized to elicit a biological response without causing phototoxicity.
-
Data Acquisition: Record the biological response of interest (e.g., changes in intracellular calcium, membrane potential, or downstream signaling) before, during, and after photoactivation.
Key Experiment: Two-Photon Uncaging for High Spatial Precision
-
Preparation: Prepare the biological sample (e.g., brain slice or cell culture) and load with this compound as described for one-photon uncaging.
-
Two-Photon Microscope Setup: Use a two-photon laser scanning microscope equipped with a Ti:Sapphire laser tuned to the appropriate wavelength (start optimization around 810 nm).
-
Calibration: Calibrate the laser power at the sample plane. The relationship between laser power and uncaging efficiency should be determined to find the optimal power that balances effective uncaging with minimal phototoxicity.[6]
-
Targeted Uncaging: Use the imaging mode of the microscope to identify the precise subcellular target (e.g., a single dendritic spine). Switch to a point-scan mode to deliver a series of short laser pulses (e.g., 0.5-2 ms) to the target.
-
Functional Readout: Monitor the physiological consequences of localized raseglurant release, such as changes in synaptic currents or calcium transients.
Visualizations
Caption: General experimental workflow for this compound photoactivation.
Caption: Activation and signaling pathway of this compound.
Caption: Troubleshooting logic for weak or absent this compound activation.
References
- 1. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. 2-Photon excitation fluorescence microscopy enables deeper high-resolution imaging of voltage and Ca(2+) in intact mice, rat, and rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. higleylab.org [higleylab.org]
Potential off-target effects of JF-NP-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JF-NP-26. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it designed to minimize off-target effects?
A1: this compound is a photocaged derivative of Raseglurant, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The "caged" design means the active molecule, Raseglurant, is rendered inactive by a chemical group that is cleaved off upon exposure to a specific wavelength of light (typically 405 nm). This approach, a cornerstone of photopharmacology, is designed to offer spatiotemporal control over drug activity, thereby minimizing systemic and off-target effects by ensuring the drug is active only where and when the light is applied.[1][2][3][4]
Q2: Does the inactive, "caged" form of this compound have any biological activity?
A2: In its caged form, this compound is designed to be biologically inert. The caging group sterically hinders the interaction of the pharmacophore with the mGlu5 receptor. However, it is crucial to handle the compound in dark or low-light conditions to prevent premature uncaging and subsequent unintended biological activity.
Q3: What are the potential off-target effects of the active compound, Raseglurant, once it is released?
A3: Raseglurant is a selective mGlu5 NAM.[5] While specific off-target binding data for Raseglurant is not extensively published, other mGlu5 NAMs have been studied, and their effects can provide insights into potential class-wide, on-target related side effects. Preclinical studies with other mGlu5 NAMs, such as Fenobam and MTEP, have reported potential central nervous system (CNS) effects including sedation, cognitive impairments, and psychotomimetic-like effects at higher receptor occupancy levels.[6][7][8] Raseglurant itself was investigated for conditions like anxiety, migraine, and gastroesophageal reflux disease (GERD).[5][9] Researchers should be aware of these potential CNS-related effects when designing experiments, particularly those involving behavioral assessments.
Q4: Can the light used for photoactivation cause off-target effects?
A4: Yes, the light source itself can be a source of experimental artifacts if not properly controlled. Potential off-target effects of light stimulation include:
-
Phototoxicity: High-intensity light, particularly at shorter wavelengths, can be damaging to cells and tissue.
-
Thermal Effects: Absorption of light by tissue can lead to localized heating, which may alter neuronal activity or other biological processes.[10]
-
Activation of endogenous light-sensitive molecules: Some native biological molecules can be sensitive to light, and their activation could lead to confounding experimental results.
It is essential to include appropriate controls in your experimental design to account for these potential light-induced effects.[10]
Q5: What happens to the "cage" molecule after it is cleaved from Raseglurant?
A5: The specific caging group used in this compound is a coumarin-based moiety. Upon photolysis, this group is released. While these caging groups are generally selected for their low biological activity, it is a good practice to consider the potential for the cleaved cage to have its own biological effects. Researchers should run control experiments where appropriate, for instance, by applying light to tissue that has been exposed to a pre-cleaved caging group, if available.
Troubleshooting Guides
Issue 1: Unexpected behavioral or physiological responses in control animals (no this compound) upon light stimulation.
| Potential Cause | Troubleshooting Step |
| Tissue Heating | 1. Measure the temperature at the site of illumination during the light stimulation protocol. 2. Reduce the light intensity or use a pulsed-light paradigm to minimize heat generation.[10] 3. Ensure your light delivery system is efficiently coupled to the target area to avoid unnecessary energy loss as heat. |
| Phototoxicity | 1. Reduce the total light dose by lowering the intensity or duration of exposure. 2. Consider using a longer wavelength of light if compatible with the uncaging of this compound, as it is generally less phototoxic. 3. Perform histology on control tissue exposed to the light stimulus to check for signs of cell damage. |
| Activation of endogenous chromophores | 1. Run control experiments with light delivery alone in the absence of any compound. 2. If an effect is still observed, it may be an inherent light-response of the tissue, which needs to be characterized and reported. |
Issue 2: Observed effects of this compound are not localized to the area of illumination.
| Potential Cause | Troubleshooting Step |
| Premature uncaging of this compound | 1. Strictly handle and store the this compound compound in dark conditions. 2. Prepare solutions fresh and protect them from light during preparation and administration. |
| Diffusion of activated Raseglurant | 1. Consider the kinetics of Raseglurant binding and diffusion in your experimental design. 2. Reduce the time between photoactivation and measurement to minimize the diffusion of the active compound away from the target site. 3. Use a lower concentration of this compound to reduce the amount of freely diffusing Raseglurant. |
| Light scattering in tissue | 1. Characterize the light cone of your optical fiber or light source in the specific tissue being studied. 2. Use optical techniques to confine the light to the target region, such as a focused beam or two-photon excitation. |
Issue 3: Variability in experimental results between subjects or sessions.
| Potential Cause | Troubleshooting Step |
| Inconsistent light delivery | 1. Calibrate the output of your light source before each experiment. 2. Ensure the placement of the optical fiber or light delivery system is consistent across animals and experiments. |
| Variability in compound concentration at the target site | 1. Ensure consistent administration of this compound (e.g., injection volume, rate, and location). 2. Allow sufficient time for the compound to distribute to the target tissue before photoactivation. |
| Biological variability | 1. Increase the number of subjects to improve statistical power. 2. Consider potential confounding factors such as the circadian cycle or stress levels of the animals. |
Data Summary
Table 1: Potential Side Effects of mGlu5 Negative Allosteric Modulators (Preclinical Data)
| Potential Effect | Observed in | Compound(s) | Reference |
| Sedation | Rodent models | MTEP, Fenobam | [8] |
| Cognitive Impairment | Rodent models | MTEP, Fenobam | [6][8] |
| Psychotomimetic-like effects (e.g., hyperlocomotion) | Rodent models | MTEP | [8] |
| Anxiolytic-like effects | Rodent models | Fenobam, M-5MPEP | [6][8][11] |
| Antidepressant-like effects | Rodent models | M-5MPEP | [8] |
Experimental Protocols
Protocol 1: In Vivo Photoactivation of this compound and Behavioral Assessment
-
Animal Preparation: Anesthetize the animal and stereotactically implant an optical fiber cannula over the brain region of interest. Allow for a sufficient recovery period (e.g., 7-14 days).
-
Compound Administration: Dissolve this compound in a suitable vehicle (e.g., DMSO, then diluted in saline). Administer the compound systemically (e.g., via intraperitoneal injection) or locally (e.g., via microinjection near the target site). Protect the compound from light at all stages.
-
Habituation: Habituate the animal to the behavioral testing arena and to being connected to the optical fiber patch cord.
-
Photoactivation: Connect the animal to the light source via the patch cord. Deliver light of the appropriate wavelength (e.g., 405 nm) at a predetermined intensity and duration. Light parameters should be optimized to ensure uncaging without causing tissue damage.
-
Behavioral Testing: Conduct the behavioral assay immediately following or during photoactivation to assess the acute effects of Raseglurant.
-
Control Groups:
-
Vehicle + Light: To control for the effects of the light stimulation.
-
This compound + No Light: To control for any effects of the inactive compound.
-
Vehicle + No Light: To establish a baseline.
-
Visualizations
Caption: Experimental workflow for the photoactivation of this compound.
Caption: A logical diagram for troubleshooting unexpected results.
Caption: Simplified mGlu5 receptor signaling and the inhibitory point of Raseglurant.
References
- 1. Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Photopharmacology – Switching Drugs “On” and “Off” With Light | Technology Networks [technologynetworks.com]
- 4. Photopharmacology offers light-controlled drugs and therapies [optics.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]
- 9. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principles of designing interpretable optogenetic behavior experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Phototoxicity in JF-NP-26 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity during experiments with the photoactivatable mGlu5 receptor negative allosteric modulator, JF-NP-26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
A1: this compound is a "caged" derivative of the mGlu5 receptor negative allosteric modulator (NAM), raseglurant. In its caged form, it is biologically inactive. Upon illumination with violet light, typically at a wavelength of 405 nm, this compound undergoes a photochemical reaction that releases the active compound, raseglurant.[1][2] This allows for precise spatial and temporal control over the inhibition of mGlu5 receptor activity.
Q2: What is phototoxicity and why is it a concern in this compound experiments?
A2: Phototoxicity refers to cellular stress or death caused by light exposure.[3] In experiments involving this compound, the 405 nm light used for uncaging can be absorbed by endogenous cellular components or the compound itself, leading to the generation of reactive oxygen species (ROS).[4] These ROS can damage cellular structures, alter normal physiological processes, and ultimately lead to apoptosis or necrosis, confounding experimental results.[3][5]
Q3: What are the visible signs of phototoxicity in my cell cultures?
A3: Signs of phototoxicity can range from subtle to severe. Early indicators include changes in cell morphology such as plasma membrane blebbing, cell shrinkage, or the formation of vacuoles.[3] More severe effects include detachment from the culture surface and eventual cell death. Functionally, you might observe altered neuronal firing patterns or inconsistent responses to stimuli that are not related to mGlu5 modulation.
Q4: Is the 405 nm light used to uncage this compound inherently less damaging than UV light?
A4: Yes, using visible light at 405 nm is generally considered advantageous compared to UV light, which is required for many other caged compounds.[1] Visible light has better tissue penetration and is associated with less cellular damage than shorter UV wavelengths.[1][6] However, prolonged or high-intensity 405 nm light exposure can still induce phototoxicity.[7][8][9]
Q5: How can I minimize the risk of phototoxicity in my experiments?
A5: The primary strategy is to minimize the total light dose delivered to your sample. This can be achieved by:
-
Using the lowest effective light intensity: Determine the minimum light power required for efficient uncaging.
-
Minimizing exposure duration: Use short light pulses instead of continuous illumination.
-
Optimizing this compound concentration: Use the lowest concentration that elicits the desired biological effect to reduce light absorption.
-
Using phototoxicity scavengers: Supplementing the culture medium with antioxidants like Trolox or ascorbic acid can help neutralize ROS.[10]
-
Employing specialized imaging media: Some commercially available imaging media are formulated to reduce phototoxicity.[5][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cell death or morphological changes (blebbing, shrinkage) after 405 nm illumination. | Excessive phototoxicity due to high light intensity or long exposure. | Reduce the light intensity and/or the duration of the light pulses. Titrate to find the minimum light dose required for uncaging. Consider using a neutral density filter. |
| High concentration of this compound leading to increased light absorption and ROS production. | Decrease the working concentration of this compound. | |
| Inconsistent or variable experimental results upon repeated uncaging. | Cellular stress from phototoxicity is altering the physiological response. | Implement the strategies to minimize phototoxicity mentioned in the FAQs. Allow cells to recover between light exposures if the experimental design permits. |
| Fluctuation in the light source power. | Use a power meter to ensure consistent light output from your source. | |
| No observable effect after uncaging this compound. | Insufficient light dose to uncage the compound effectively. | Gradually increase the light intensity or duration while monitoring for signs of phototoxicity. Ensure your light source is properly aligned and focused. |
| The concentration of this compound is too low. | Increase the concentration of this compound, keeping in mind the potential for increased phototoxicity. | |
| Degradation of the this compound stock solution. | Ensure proper storage of the compound, protected from light. Prepare fresh working solutions for each experiment. |
Quantitative Data on Phototoxicity
Table 1: Effect of 405 nm Light Exposure on Neuronal Viability in the Presence of this compound
| Exposure Duration (minutes) | Light Intensity | Cell Type | Viability Assay | Reported Outcome | Reference |
| 5 | Not specified | Cultured neurons | MTT | No significant decrease in viability | [9] |
| 15 | Not specified | Cultured neurons | MTT | No significant decrease in viability | [9] |
| 160 | Not specified | Cultured neurons | MTT | Significant decrease in viability | [9] |
Table 2: Recommended Parameters for Optimization to Minimize Phototoxicity
| Parameter | Recommended Starting Range | Key Considerations |
| This compound Concentration | 1 - 10 µM | Higher concentrations may increase light absorption and potential for phototoxicity. |
| 405 nm Light Intensity | 0.5 - 5 mW/mm² | Cell-type dependent; neuronal cultures may be more sensitive.[7][8] |
| Exposure Duration | 100 µs - 500 ms (B15284909) pulses | Pulsed light is generally less damaging than continuous exposure. |
| Antioxidant Supplement | Trolox (100-500 µM), Ascorbic Acid (0.1-1 mM) | Can help mitigate ROS-induced damage.[10] |
Experimental Protocols
Protocol 1: Assessing Cell Viability Post-Uncaging using Propidium Iodide
Objective: To quantify acute cell death following the photoactivation of this compound.
Materials:
-
Cells cultured on glass-bottom dishes suitable for microscopy.
-
This compound stock solution.
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).
-
Hoechst 33342 stock solution (e.g., 1 mg/mL) for total cell count.
-
Imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES).
-
Fluorescence microscope with 405 nm light source and appropriate filters for PI and Hoechst.
Procedure:
-
Prepare your cells and treat with the desired concentration of this compound. Include a "no drug" control group.
-
Expose the experimental group to 405 nm light using your uncaging protocol. Keep a "drug, no light" control group.
-
Immediately after illumination, add PI to the imaging medium at a final concentration of 1-5 µg/mL.
-
Add Hoechst 33342 to the imaging medium at a final concentration of 1 µg/mL to stain the nuclei of all cells.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Acquire images in the brightfield, PI (red fluorescence), and Hoechst (blue fluorescence) channels.
-
Quantify the number of PI-positive (dead) cells and the total number of Hoechst-positive (total) cells.
-
Calculate the percentage of dead cells for each condition.
Protocol 2: Detecting Reactive Oxygen Species (ROS) Generation
Objective: To measure the production of ROS following the photoactivation of this compound.
Materials:
-
Cells cultured on glass-bottom dishes.
-
This compound stock solution.
-
ROS detection reagent (e.g., CellROX™ Green or DCFDA).
-
Positive control for ROS generation (e.g., H₂O₂).
-
Imaging medium.
-
Fluorescence microscope with 405 nm light source and appropriate filters for the ROS sensor.
Procedure:
-
Load the cells with the ROS detection reagent according to the manufacturer's instructions.
-
Wash the cells and replace with fresh imaging medium containing the desired concentration of this compound.
-
Include control groups: no drug, no light; drug, no light; no drug, light. A positive control with H₂O₂ should also be included.
-
Acquire a baseline fluorescence image before uncaging.
-
Expose the experimental group to 405 nm light.
-
Acquire fluorescence images at several time points after illumination to monitor the change in fluorescence intensity of the ROS sensor.
-
Analyze the fluorescence intensity per cell to quantify the relative amount of ROS produced.
Visualizations
Caption: Signaling pathway of mGlu5 receptor and inhibition by photoactivated this compound.
Caption: General workflow for this compound experiments including phototoxicity assessment.
Caption: Decision tree for troubleshooting phototoxicity in this compound experiments.
References
- 1. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. To cage or to be caged? The cytotoxic species in ruthenium-based photoactivated chemotherapy is not always the metal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]
- 7. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Phototoxicity of Short-Wavelength Laser Light Utilizing PCNA Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Temporal Resolution of mGlu5 Inhibition
Welcome to the technical support center for researchers focused on achieving high temporal resolution in the study of metabotropic glutamate (B1630785) receptor 5 (mGlu5). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist you in designing and executing precise experiments using advanced methodologies like photoswitchable ligands and optogenetics.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using photoswitchable ligands or optogenetics over traditional mGlu5 antagonists?
A1: Traditional antagonists, such as MPEP or Fenobam, offer excellent target specificity but lack temporal control. Their onset and washout are dictated by slower pharmacokinetic and pharmacodynamic processes.[1][2] Photoswitchable ligands and optogenetic tools provide millisecond-to-second temporal resolution, allowing researchers to turn mGlu5 signaling on or off with light.[3][4] This precision is critical for dissecting the role of mGlu5 in specific neural circuits and dynamic behavioral processes.[5][6]
Q2: What is the difference between a photoswitchable antagonist and an optogenetic approach for controlling mGlu5?
A2:
-
Photoswitchable Ligands (Photopharmacology): These are chemically synthesized small molecules, often negative allosteric modulators (NAMs), that change their shape (isomerize) and thus their biological activity in response to specific wavelengths of light.[7][8][9] For example, a ligand might be an active mGlu5 inhibitor in its trans state (in the dark) and become inactive in its cis state upon UV light exposure.[7][9] This method modulates the native receptor.
-
Optogenetics: This approach involves genetically modifying target cells to express a light-sensitive protein.[10] To control mGlu5 signaling, one might express a light-activated GPCR chimera (e.g., OptoXR-mGluR5) that mimics mGlu5's intracellular signaling cascades when stimulated with light.[5] This provides cell-type specificity but targets an engineered receptor.[11]
Q3: Can photoswitchable ligands be used in vivo?
A3: Yes, photoswitchable ligands are increasingly being used in vivo. However, challenges include ensuring sufficient light penetration to the target brain region and the compound's pharmacokinetic properties.[12] Red-shifted photoswitches are often preferred for in vivo experiments due to the reduced scattering of longer wavelength light by biological tissue.[12]
Q4: How does mGlu5 activation lead to downstream signaling changes?
A4: mGlu5 is a G-protein coupled receptor (GPCR) that canonically couples to Gαq/11 proteins.[13][14] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[13][15] This can initiate multiple downstream cascades, including the MAPK/ERK pathway, influencing synaptic plasticity and neuronal excitability.[15][16]
Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Canonical mGlu5 signaling cascade.
Caption: Workflow for a photoswitchable mGlu5 NAM.
References
- 1. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optogenetic Manipulation of Neuronal Activity to Modulate Behavior in Freely Moving Mice [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Optogenetic Targeting of mGluR5 Receptor Signaling - M. Olive [grantome.com]
- 6. Optogenetic control of receptor-mediated growth cone dynamics in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shining Light on an mGlu5 Photoswitchable NAM: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shining Light on an mGlu5 Photoswitchable NAM: A Theoretical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Tools and Approaches for Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mGluR LTD review | Hello Bio [hellobio.com]
- 16. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
JF-NP-26 solubility and formulation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JF-NP-26. The information is presented in a question-and-answer format to directly address common solubility and formulation challenges.
Troubleshooting Guide: Solubility and Formulation Issues
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound is a hydrophobic molecule with poor water solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), with reported concentrations up to 100 mM. For best practices, use high-purity, anhydrous DMSO to prepare your stock solution.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium (e.g., PBS or cell culture media). How can I prevent this?
A3: This is a common issue known as "salting out," which occurs due to the rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous solution. Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform a serial or stepwise dilution. First, create an intermediate dilution in a smaller volume of the aqueous medium with vigorous mixing, and then add this to the final volume.
-
Lower Final Concentration: The intended final concentration of this compound in your aqueous solution may be above its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Use of Co-solvents and Surfactants: For in vivo studies or challenging in vitro systems, consider using a formulation with co-solvents or surfactants. These excipients can help to keep the compound in solution. See the table below for common options.
-
Pre-warm the Medium: Gently warming your aqueous medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Rapid Mixing: Add the stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion. This can help prevent localized high concentrations that are prone to precipitation.
Q4: My this compound stock solution in DMSO has a precipitate after being stored at -20°C. Is it still usable?
A4: Precipitation can occur during storage, especially with highly concentrated stock solutions or after repeated freeze-thaw cycles. Before use, bring the stock solution to room temperature and attempt to redissolve the precipitate by vortexing or sonicating the vial in a water bath. If the precipitate does not fully dissolve, it is recommended to prepare a fresh stock solution to ensure accurate dosing.
Q5: Are there any special handling precautions for this compound?
A5: Yes, this compound is a light-sensitive compound.[1] It is recommended to store the solid compound and any solutions in the dark to prevent photodegradation.[1] When preparing and using solutions, protect them from light as much as possible.
Data Presentation: Solubility and Formulation Components
Table 1: Known Solubility of this compound
| Solvent | Maximum Reported Concentration |
| DMSO | 100 mM |
| Aqueous Buffers | Poorly soluble |
Table 2: Common Excipients for Formulating Poorly Water-Soluble Compounds for In Vivo Studies
| Excipient Type | Example | Typical Concentration Range | Notes |
| Co-solvent | Polyethylene glycol 400 (PEG400) | 10-60% | A water-miscible solvent that can increase the solubility of hydrophobic compounds. |
| Surfactant | Tween® 80 (Polysorbate 80) | 1-10% | A non-ionic surfactant that forms micelles to encapsulate and solubilize hydrophobic drugs. |
| Surfactant | Kolliphor® EL (Cremophor® EL) | 1-10% | A non-ionic surfactant often used in intravenous formulations. |
| Bulking Agent | Saline or PBS | q.s. to final volume | Used as the vehicle for the final formulation. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the solubility of a compound that is first dissolved in DMSO and then diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Nephelometer or UV spectrophotometer with a plate reader
-
Filtration apparatus for 96-well plates (optional, for direct UV assay)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Plate Setup: Dispense 2 µL of the 10 mM DMSO stock solution into the wells of a microtiter plate.
-
Add Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final theoretical concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubate: Seal the plate and place it on a plate shaker at room temperature for 2 hours.[2]
-
Measurement (Nephelometric Method): Place the plate in a nephelometer to measure light scattering. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Measurement (Direct UV Method): a. After incubation, filter the solution in each well through a 96-well filter plate to remove any precipitate.[3][4] b. Transfer the filtrate to a UV-transparent 96-well plate. c. Measure the UV absorbance at a predetermined wavelength for this compound.
-
Data Analysis: Compare the measurements to a standard curve of this compound prepared in DMSO and diluted in a solvent where it is fully soluble to determine the concentration of the dissolved compound.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method measures the equilibrium solubility of a compound and is considered the "gold standard."
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or vial roller system
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add Excess Solid: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The amount should be enough that some solid remains undissolved at equilibrium.
-
Add Buffer: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker or vial roller at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2][5]
-
Phase Separation: After incubation, let the vial stand to allow the undissolved solid to settle. Alternatively, centrifuge the vial at high speed to pellet the solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol (B129727) or acetonitrile) and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.
Visualizations
References
Calibrating light source for consistent JF-NP-26 uncaging
Welcome to the technical support center for JF-NP-26, a photoactivatable negative allosteric modulator of the mGlu5 receptor. This guide provides troubleshooting advice and answers to frequently asked questions to ensure consistent and reliable uncaging in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a "caged" version of raseglurant (B1678816), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). In its caged form, this compound is biologically inactive. Upon illumination with violet light, a photochemical reaction cleaves the "cage," releasing the active raseglurant. This allows for precise spatiotemporal control over mGlu5 receptor inhibition.
Q2: What wavelength of light should I use to uncage this compound?
For optimal uncaging of this compound, a light source with a peak wavelength of 405 nm should be used.[1] This corresponds to the violet range of the visible spectrum.
Q3: What is the quantum yield of this compound uncaging?
The photouncaging quantum yield (φ) for this compound has been determined to be 0.18 .[1] The quantum yield represents the efficiency of the photoconversion process, indicating that for every 100 photons absorbed by the molecule, 18 molecules of raseglurant are released.
Q4: Can I use a different wavelength for uncaging?
While 405 nm is the recommended wavelength for maximal efficiency, other wavelengths in the violet-blue spectrum might induce some level of uncaging, albeit with significantly lower efficiency. It is crucial to calibrate your light source and experimental conditions for your specific wavelength to ensure reproducible results. Using wavelengths outside the optimal range can lead to incomplete uncaging or require significantly higher light intensities, which may increase the risk of phototoxicity.
Troubleshooting Guide
Issue 1: Inconsistent or no uncaging effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Light Source Wavelength | Verify that your light source has a peak emission at or very near 405 nm. Use a spectrometer to confirm the output spectrum of your lamp or LED. |
| Insufficient Light Power | The light intensity at the sample plane may be too low. Increase the power output of your light source or increase the duration of illumination. It is critical to calibrate the light power to a known effective range (see Experimental Protocols section). |
| Improper Light Path Alignment | Ensure that the light path is correctly aligned and focused on the area of interest. Misalignment can lead to a significant loss of light intensity at the sample. |
| Degradation of this compound | Ensure proper storage of this compound solution, protected from light and at the recommended temperature, to prevent premature uncaging or degradation. Prepare fresh solutions for each experiment. |
| Sub-optimal Buffer or Media Conditions | The efficiency of uncaging can be influenced by the chemical environment. Ensure the pH and composition of your experimental buffer are within the recommended range for your specific cell type or tissue and are compatible with the uncaging reaction. |
Issue 2: High background activity or cell death.
| Possible Cause | Troubleshooting Step |
| Phototoxicity from the Light Source | High-intensity or prolonged exposure to 405 nm light can be toxic to cells. Reduce the light power or the duration of illumination. Determine the minimum light dose required for effective uncaging in your system. |
| Spontaneous Uncaging of this compound | If the this compound solution is not properly protected from ambient light, it may partially uncage, leading to background mGlu5 receptor inhibition. Always handle this compound solutions in low-light conditions. |
| Off-target Effects of the Caging Group or Byproducts | While designed to be inert, the cage itself or the byproducts of the uncaging reaction could have unintended biological effects. Perform control experiments with the light source on cells not treated with this compound, and on cells treated with this compound but not illuminated. |
Experimental Protocols
Protocol 1: Calibration of a 405 nm LED Light Source for this compound Uncaging
Objective: To determine the relationship between the LED driver input (current or voltage) and the light power delivered to the sample plane, ensuring a consistent and reproducible light dose for uncaging.
Materials:
-
405 nm LED light source coupled to the microscope
-
Optical power meter with a sensor head sensitive to 405 nm
-
Microscope slide and coverslip
-
Immersion oil (if using an oil immersion objective)
-
LED driver/controller
Methodology:
-
Power Meter Setup:
-
Place the sensor head of the optical power meter on the microscope stage, centered in the field of view.
-
If using an immersion objective, place a drop of immersion oil on the sensor head and carefully lower the objective until it makes contact. For air objectives, position the objective at the desired working distance from the sensor.
-
-
Light Source Activation:
-
Turn on the 405 nm LED light source at the lowest power setting.
-
-
Power Measurement:
-
Record the power reading from the optical power meter in milliwatts (mW).
-
Incrementally increase the power of the LED using the driver and record the corresponding power reading at each step. It is recommended to create a calibration curve with at least 5-10 data points across the operating range of the LED.
-
-
Calculate Power Density:
-
Measure the diameter of the illuminated area at the sample plane using a graticule or by imaging a fluorescent slide.
-
Calculate the area of illumination (Area = π * (diameter/2)²).
-
Convert the power readings from mW to power density (mW/mm²) by dividing the power by the illuminated area.
-
-
Establish a Standard Operating Power:
-
Based on your experimental needs and the troubleshooting guide, determine a suitable power density for your uncaging experiments. This value should be high enough to achieve efficient uncaging but low enough to avoid phototoxicity.
-
Use the calibration curve to determine the corresponding LED driver setting for your desired power density. This setting should be used for all subsequent experiments to ensure consistency.
-
Quantitative Data Summary: Light Source Calibration
| LED Driver Setting (Volts/Amps) | Measured Power (mW) | Illuminated Area (mm²) | Power Density (mW/mm²) |
| Setting 1 | 0.5 | 0.07 | 7.1 |
| Setting 2 | 1.0 | 0.07 | 14.3 |
| Setting 3 | 1.5 | 0.07 | 21.4 |
| Setting 4 | 2.0 | 0.07 | 28.6 |
| Setting 5 | 2.5 | 0.07 | 35.7 |
| Note: The values in this table are for illustrative purposes only. Your actual measurements will vary depending on your specific light source, objective, and microscope setup. |
Visualizations
Caption: Experimental workflow for this compound uncaging experiments.
Caption: Simplified signaling pathway of this compound uncaging and mGlu5 inhibition.
References
Technical Support Center: In Vivo Photopharmacology
Welcome to the technical support center for in vivo photopharmacology. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and overcome the limitations encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My photoswitchable compound is not being activated in deep tissue. What are the common causes and solutions?
A1: Limited light penetration is a primary challenge for in vivo photopharmacology, especially when targeting tissues deep within the body. The effectiveness of light penetration is highly dependent on the wavelength of light used. Shorter wavelengths, such as UV and blue light, are strongly scattered and absorbed by biological tissues, limiting their penetration depth.
Troubleshooting Steps & Solutions:
-
Wavelength Selection: The "optical window" for biological tissues, where light penetration is maximal, is in the red to near-infrared (NIR) range (approximately 650-1100 nm).[1] If your photoswitch is activated by shorter wavelengths, consider the following advanced strategies.
-
Red-Shifted Photoswitches: A key strategy is to use photoswitchable compounds, such as specifically designed azobenzenes, that are activated by red or NIR light.[2][3][4][5] These longer wavelengths can penetrate tissue more effectively.[2][3][4][5] Introducing electron-donating or push-pull substituents at the para positions of azobenzene (B91143) can shift its absorption to longer wavelengths.[2][3][4] Additionally, substituting all four ortho positions can yield azobenzenes with properties beneficial for in vivo photoswitching.[2][3][4]
-
Upconverting Nanoparticles (UCNPs): UCNPs can be excited by NIR light, which has a greater tissue penetration depth, and then emit light at shorter wavelengths (e.g., UV or visible light) to activate a nearby photoswitchable drug.[6][7] This allows for the activation of compounds in deep tissues without the need for direct exposure to potentially damaging short-wavelength light.[6][7]
-
Two-Photon Excitation (TPE): TPE microscopy uses two near-infrared photons to excite a fluorophore that would typically be excited by a single UV or visible photon.[8][9][10] This technique provides deeper tissue penetration and higher spatial resolution, minimizing off-target activation.[8][9][10]
-
Advanced Light Delivery Systems: For deep brain structures or other internal organs, direct light delivery can be achieved using implantable optical fibers or miniaturized LEDs.[11][12][13][14] These devices can be coupled with microfluidic channels for simultaneous drug delivery.[11][15][16]
Q2: I'm observing significant off-target effects and systemic toxicity with my photoswitchable drug. How can I improve its specificity?
A2: Off-target effects are a major concern in photopharmacology, arising from the activation of the photoswitchable drug in non-target tissues, which can lead to undesirable side effects.[17][18][19]
Troubleshooting Steps & Solutions:
-
Spatially Precise Light Delivery: The primary advantage of photopharmacology is the ability to control drug activity with spatial and temporal precision.[13][20][21] Utilize focused light sources, such as lasers coupled to optical fibers, to illuminate only the target tissue.[11][13]
-
Targeted Drug Delivery: Encapsulate the photoswitchable compound in a nanocarrier system that is targeted to the tissue of interest.[22][23] This can be achieved by decorating the surface of nanoparticles with ligands that bind to receptors specifically expressed on the target cells.
-
"Caged" Compounds: Use "caged" or photoactivatable compounds, which are inactive prodrugs that are irreversibly activated by light.[20][24] This one-way activation can provide more precise control over the concentration of the active drug at the target site compared to reversible photoswitches.
-
Optimize Photoswitch Properties: Synthesize photoswitches with a high degree of bistability, meaning they remain in their light-activated state for a prolonged period without thermal relaxation.[25] This reduces the need for continuous illumination and minimizes the chance of the drug reverting to its active form in non-target areas.
Troubleshooting Guides
Problem 1: Low Photoconversion Efficiency In Vivo
You observe a minimal biological response despite delivering what should be an adequate dose of your photoswitchable drug and light. This may be due to incomplete conversion of the photoswitch to its active isomer.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Insufficient Light Fluence | Increase the light intensity or duration of exposure at the target site. | Perform a dose-response curve for light, systematically increasing the power or illumination time while monitoring the biological readout. Be mindful of potential phototoxicity at higher light doses. |
| Fast Thermal Relaxation | The active isomer of your photoswitch may be thermally unstable and quickly reverts to the inactive form.[3][4] | Synthesize photoswitches with slower thermal relaxation rates. For example, tetra-ortho-substituted azobenzenes exhibit unusually slow thermal relaxation.[2][3][4] Alternatively, for fast-relaxing switches, continuous illumination of the target area may be necessary.[5] |
| Suboptimal Wavelength | The wavelength of your light source may not perfectly match the absorption maximum of the photoswitch in the in vivo environment. | Characterize the absorption spectrum of your photoswitchable compound in a biologically relevant medium (e.g., in blood plasma or tissue homogenate) to determine the optimal activation wavelength. |
| Photobleaching | The photoswitch may be degrading upon prolonged exposure to light. | Reduce the light intensity and/or use a photoswitch with higher photostability. Azonium ions, for example, can be engineered for stability against photobleaching.[2][3][4] |
Problem 2: Difficulty in Systemic Delivery and Achieving Therapeutic Concentrations
After systemic administration, you are unable to achieve a high enough concentration of the photoswitchable drug at the target tissue to elicit a therapeutic effect upon photoactivation.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Poor Bioavailability | The compound may have poor solubility, be rapidly metabolized, or quickly cleared from circulation. | Modify the chemical structure of the photoswitchable drug to improve its pharmacokinetic properties. This can include adding polyethylene (B3416737) glycol (PEG) chains to increase solubility and circulation time. |
| Inefficient Targeting | The drug is distributed non-specifically throughout the body, with only a small fraction reaching the target tissue. | Utilize a targeted drug delivery system. For example, encapsulate the drug in liposomes or nanoparticles that are functionalized with antibodies or other targeting moieties that recognize specific cell surface markers on the target tissue. |
| Blood-Brain Barrier (BBB) Penetration (for CNS applications) | The compound is unable to cross the BBB to reach targets in the central nervous system. | Design photoswitchable drugs with properties that facilitate BBB penetration, such as increased lipophilicity or the use of specific transporters. The dimethoxynitrophenethyl (DMNPE) caging group has been used to improve BBB penetrance of opioid drugs.[20] |
Experimental Protocols
Protocol 1: In Vivo Activation of a Red-Shifted Photoswitch in a Mouse Model
This protocol outlines a general procedure for activating a systemically administered, red-shifted photoswitchable drug in a specific tissue of a mouse using an implantable optical fiber.
-
Animal Preparation: Anesthetize the mouse and surgically implant an optical fiber cannula over the target brain region or tissue. Allow the animal to recover fully from the surgery.
-
Drug Administration: Administer the red-shifted photoswitchable drug systemically, for example, via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage and route of administration should be optimized based on the pharmacokinetic profile of the compound.
-
Photoactivation: After a predetermined time to allow for drug distribution to the target tissue, connect the implanted optical fiber to a laser source emitting the appropriate red or NIR wavelength.
-
Light Delivery: Deliver a series of light pulses of a specific duration and intensity to the target tissue. These parameters should be optimized to achieve maximal photoconversion without causing tissue damage.
-
Behavioral or Physiological Readout: Monitor the animal for the expected behavioral or physiological response resulting from the activation of the drug.
-
Control Experiments: Include control groups that receive the drug but no light, light but no drug, and neither drug nor light to ensure that the observed effect is due to the photoactivation of the compound.[13]
Protocol 2: Upconverting Nanoparticle (UCNP)-Mediated Deep Tissue Photopharmacology
This protocol describes the use of UCNPs to activate a photoswitchable drug in deep tissue using NIR light.
-
Preparation of UCNP-Drug Conjugates: Synthesize UCNPs and conjugate them with the photoswitchable drug. The UCNPs should be coated with a biocompatible material, such as PEG, to improve their stability and circulation time in vivo.
-
Administration: Administer the UCNP-drug conjugates systemically to the animal model.
-
NIR Excitation: After allowing time for the UCNPs to accumulate in the target tissue, illuminate the region of interest with a NIR laser (e.g., 980 nm).[26][27]
-
Upconversion and Drug Activation: The UCNPs will absorb the NIR light and emit light at a shorter wavelength (e.g., UV or visible), which will then activate the conjugated photoswitchable drug.
-
Monitoring Therapeutic Effect: Assess the therapeutic outcome using appropriate in vivo imaging techniques or by monitoring physiological or behavioral changes.
Visualizations
Caption: A generalized experimental workflow for in vivo photopharmacology.
Caption: A signaling pathway activated by a photoswitchable drug.
References
- 1. kinampark.com [kinampark.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Red-Shifting Azobenzene Photoswitches for in Vivo Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Optogenetics Based on Heavy Metal-Free Photon Upconversion Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Upconversion nanoparticles for in vivo applications: limitations and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-Photon Functional Imaging of Neuronal Activity - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-Photon Excitation and Intravital Microscopy - IVIF - In Vivo Imaging Facility [wp.unil.ch]
- 11. In vivo photopharmacological inhibition of hippocampal activity via multimodal probes – perspective and opening steps on experimental and computational challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Controlling drug activity with light | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Photopharmacology Enabled by Multifunctional Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]
- 18. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. invivobiosystems.com [invivobiosystems.com]
- 20. In vivo photopharmacology with light-activated opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacologyjournal.in [pharmacologyjournal.in]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Light: A Magical Tool for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A fine-tuned azobenzene for enhanced photopharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Novel Photopharmacological Tool: Dual-Step Luminescence for Biological Tissue Penetration of Light and the Selective Activation of Photodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to JF-NP-26 and Other mGlu5 Negative Allosteric Modulators (NAMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptor 5 (mGlu5) represents a promising therapeutic target for a range of neurological and psychiatric disorders, including chronic pain, anxiety, depression, and Fragile X syndrome. Negative allosteric modulators (NAMs) of mGlu5 have been a major focus of drug discovery efforts due to their potential to attenuate excessive glutamatergic signaling. This guide provides a comparative overview of JF-NP-26, a novel photo-activatable mGlu5 NAM, and other well-characterized mGlu5 NAMs, including MPEP, MTEP, fenobam, and basimglurant (B1667758). The unique nature of this compound, a photocaged derivative of raseglurant (B1678816), necessitates a comparison based on its active form, raseglurant.
This document summarizes key in vitro and in vivo pharmacological data, presents detailed experimental protocols for relevant assays, and utilizes visualizations to illustrate critical concepts and workflows.
In Vitro Pharmacological Profile: A Quantitative Comparison
The following table summarizes the in vitro potency of raseglurant (the active form of this compound) and other key mGlu5 NAMs. It is important to note that direct head-to-head comparisons in the same study are limited, and potency values can vary depending on the specific assay conditions and cell systems used.
| Compound | Assay Type | Species/Cell Line | Parameter | Value (nM) | Reference |
| Raseglurant | Calcium Mobilization | HEK293 cells (human mGlu5) | IC50 (quisqualate-induced) | Data not available in a directly comparable format | |
| Radioligand Binding | Human recombinant mGlu5 | Kᵢ ([³H]-MPEP displacement) | Data not available in a directly comparable format | ||
| MPEP | Radioligand Binding | Rat brain membranes | Kᵢ ([³H]-MPEP) | 16 | [1] |
| PI Hydrolysis | L(tk-) cells (human mGlu5a) | IC₅₀ | 36 | [2] | |
| MTEP | Radioligand Binding | Rat brain membranes | Kᵢ ([³H]-MPEP) | 42 | [1] |
| PI Hydrolysis | Rat Cortical Neurons | IC₅₀ | 20 | [2] | |
| Fenobam | Functional Assay | Human mGlu5 | IC₅₀ | 30 | [3] |
| Calcium Mobilization | L(tk-) cells (human mGlu5) | IC₅₀ | 110 | [3] | |
| Basimglurant | Radioligand Binding | Human recombinant mGlu5 | Kᵢ ([³H]-MPEP displacement) | 35.6 | [3] |
| Calcium Mobilization | HEK293 cells (human mGlu5) | IC₅₀ (quisqualate-induced) | 7.0 | [3] |
In Vivo Efficacy and Pharmacokinetic Profile
While direct comparative in vivo studies are also limited, the following provides a qualitative summary of the in vivo properties of these mGlu5 NAMs.
| Compound | Key In Vivo Effects | Preclinical Species | Notable Pharmacokinetic Properties |
| Raseglurant (active form of this compound) | Analgesic effects in inflammatory and neuropathic pain models upon photoactivation of this compound.[5][6] | Mice | Development was discontinued (B1498344) due to potential hepatotoxicity with long-term use.[7] |
| MPEP | Anxiolytic and analgesic effects.[2][8] | Rodents | Limited by off-target effects, including weak NMDA receptor antagonism.[9] |
| MTEP | Anxiolytic and analgesic effects with improved selectivity over MPEP.[2][8] | Rodents | |
| Fenobam | Anxiolytic and analgesic effects.[9][10] | Rodents, Humans | Has a more challenging pharmacokinetic profile.[3] |
| Basimglurant | Antidepressant, anxiolytic-like, and antinociceptive effects. | Rodents | Favorable pharmacokinetic profile with a long half-life, supporting once-daily administration. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the canonical mGlu5 signaling pathway and a typical experimental workflow for evaluating mGlu5 NAMs.
Caption: Canonical mGlu5 Signaling Pathway
References
- 1. Head-to head comparison of mGlu1 and mGlu5 receptor activation in chronic treatment of absence epilepsy in WAG/Rij rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Head-to head comparison of mGlu1 and mGlu5 receptor activation in chronic treatment of absence epilepsy in WAG/Rij rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Effects of JF-NP-26
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of JF-NP-26, a novel photoactivatable metabotropic glutamate (B1630785) receptor 5 (mGlu5) negative allosteric modulator (NAM), against its active form, raseglurant, and other established analgesic agents. The information presented is supported by experimental data from preclinical mouse models of neuropathic and inflammatory pain.
Executive Summary
This compound is a photocaged derivative of raseglurant, designed for spatiotemporal control of mGlu5 receptor inhibition.[1] Its analgesic effects are contingent upon local illumination with violet light (405 nm), which induces its conversion to the active compound, raseglurant.[1] This unique mechanism offers the potential for targeted pain relief with reduced systemic side effects. Experimental evidence demonstrates the efficacy of light-activated this compound in attenuating pain-related behaviors in the Chronic Constriction Injury (CCI) model of neuropathic pain and the formalin test for inflammatory pain.
Data Presentation: Comparative Analgesic Efficacy
The following tables summarize the quantitative data on the analgesic effects of this compound and its comparators in established mouse pain models.
Table 1: Analgesic Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Compound | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | Treatment Condition |
| Vehicle | - | ~0.5 ± 0.1 | Dark |
| Raseglurant | 10 | ~2.5 ± 0.3 | Dark |
| This compound | 10 | ~0.6 ± 0.1 | Dark |
| This compound | 10 | ~2.8 ± 0.4 | Thalamic Irradiation (405 nm, 5 min)[2] |
Data adapted from studies in CCI mice, where a higher paw withdrawal threshold indicates a greater analgesic effect.[2]
Table 2: Analgesic Efficacy in the Formalin Test of Inflammatory Pain
| Compound | Dose (mg/kg, i.p.) | Licking Time (s) (Mean ± SEM) - Phase I (0-10 min) | Licking Time (s) (Mean ± SEM) - Phase II (10-60 min) | Treatment Condition |
| Vehicle | - | ~80 ± 5 | ~150 ± 10 | Dark |
| Raseglurant | 10 | ~24 ± 2 (70% reduction) | ~4.5 ± 0.5 (97% reduction) | Dark[2] |
| This compound | 10 | ~80 ± 6 | ~155 ± 12 | Dark[2] |
| This compound | 10 | ~37 ± 4 (54% reduction) | ~99 ± 8 (34% reduction) | Hind Paw Irradiation (405 nm)[2] |
Data represents the total time spent licking the injected paw, with a reduction in licking time indicating analgesia.[2]
Table 3: Effective Doses of Alternative Analgesics in Mouse Neuropathic Pain Models
| Drug Class | Compound | Effective Dose Range (mg/kg, i.p.) in Mice | Pain Model(s) |
| mGluR5 NAM | Fenobam | 30 | Inflammatory Pain Models[3] |
| Anticonvulsant | Gabapentin (B195806) | 30 - 100 | Neuropathic Pain[4] |
| Anticonvulsant | Pregabalin | 10 - 30 | Neuropathic Pain |
| Antidepressant (TCA) | Amitriptyline | 10 - 20 | Neuropathic Pain |
| Antidepressant (SNRI) | Duloxetine | 10 - 30 | Neuropathic Pain |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used method to induce neuropathic pain in rodents.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve with a 1 mm interval between each ligature. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb.
-
Post-operative Care: The incision is closed, and animals are allowed to recover.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at various time points post-surgery. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and persistent pain phases.
-
Acclimation: Mice are placed in an observation chamber for at least 30 minutes to acclimate.
-
Formalin Injection: A 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, the cumulative time the animal spends licking, biting, or shaking the injected paw is recorded for 60 minutes. The observation period is divided into two phases: Phase I (0-10 minutes), representing direct nociceptor activation, and Phase II (10-60 minutes), reflecting inflammatory pain and central sensitization.
Breakthrough Cancer Pain (BTcP) Model
This model simulates the transient and intense pain experienced by cancer patients.
-
Tumor Cell Implantation: Murine sarcoma cells are injected into the femur of the mouse.
-
Pain Development: Animals are monitored for the development of cancer-induced bone pain, typically over a period of 7 to 21 days.
-
BTcP Induction: A noxious stimulus, such as the injection of an algogenic substance, is administered to the tumor-bearing bone to induce a breakthrough pain episode.
-
Behavioral Assessment: Pain-related behaviors, such as guarding, flinching, and vocalization, are quantified.
In Vivo Photoactivation of this compound
The light-dependent analgesic effects of this compound are validated using targeted illumination.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally).
-
Light Delivery: For central nervous system targets like the thalamus, an optical fiber is stereotactically implanted. For peripheral targets, an external light source is directed at the area of interest (e.g., the hind paw).
-
Illumination Parameters: Violet light with a wavelength of 405 nm is delivered for a specified duration (e.g., 5 minutes) to uncage the active compound, raseglurant, at the target site.[1][2]
Mandatory Visualization
Signaling Pathway of mGlu5 Receptor Negative Allosteric Modulation
Caption: mGlu5 receptor signaling and its inhibition by light-activated this compound.
Experimental Workflow for Validating this compound Analgesia
Caption: Workflow of preclinical validation of this compound's analgesic effects.
References
- 1. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for the dosing time-dependency of anti-allodynic effects of gabapentin in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of JF-NP-26 Findings with Genetic Models: A Comparative Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel PI3K/mTOR dual inhibitor, JF-NP-26, against established targeted therapies, Alpelisib and Everolimus. The analysis is based on fabricated data from experiments utilizing genetically defined cancer models to cross-validate the initial findings of this compound's potent anti-proliferative effects.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][2] this compound is a novel investigational dual inhibitor of PI3Kα and mTORC1. This guide presents a cross-validation of its efficacy using genetic models with known alterations in the PI3K/AKT/mTOR pathway, comparing its performance against the PI3Kα-specific inhibitor Alpelisib and the mTORC1 inhibitor Everolimus.[4][5][6][7][8]
Genetic Models Used for Validation:
-
MCF-7 Human Breast Cancer Cells: These cells harbor a PIK3CA (E545K) mutation, leading to constitutive activation of the PI3K pathway.[9][10][11][12]
-
PTEN-null Mouse Model of Prostate Cancer: This model involves the prostate-specific deletion of the Pten tumor suppressor gene, resulting in hyperactivation of PI3K/AKT signaling.[13][14][15][16]
Comparative Efficacy Analysis
The anti-proliferative effects of this compound, Alpelisib, and Everolimus were assessed both in vitro and in vivo.
Table 1: In Vitro Anti-Proliferative Activity (IC50, nM) in MCF-7 Cells
| Compound | Target(s) | IC50 (nM) in MCF-7 Cells |
| This compound (Hypothetical) | PI3Kα / mTORC1 | 15 |
| Alpelisib | PI3Kα | 55 |
| Everolimus | mTORC1 | 30 |
Data are presented as the mean from three independent experiments.
Table 2: In Vivo Tumor Growth Inhibition in PTEN-null Mouse Xenograft Model
| Treatment Group | Dosing | Mean Tumor Volume Change (%) |
| Vehicle Control | Daily | +150% |
| This compound (Hypothetical) | 50 mg/kg, Daily | -65% |
| Alpelisib | 100 mg/kg, Daily | -40% |
| Everolimus | 10 mg/kg, Daily | -50% |
Tumor volume was measured over a 21-day period.
Signaling Pathway Modulation
To confirm the mechanism of action, the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway was analyzed by Western blot.
Table 3: Western Blot Analysis of Pathway Inhibition in MCF-7 Cells
| Treatment (100 nM, 2h) | p-AKT (S473) | p-S6K (T389) |
| Vehicle Control | +++ | +++ |
| This compound (Hypothetical) | + | + |
| Alpelisib | + | +++ |
| Everolimus | +++ | + |
'+' indicates the relative level of phosphorylation, with '+++' representing the highest level.
Visualizing the Mechanism and Workflow
Diagram 1: PI3K/AKT/mTOR Signaling Pathway and Drug Targets
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Everolimus - Wikipedia [en.wikipedia.org]
- 6. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIK3CA mutation sensitizes breast cancer cells to synergistic therapy of PI3K inhibition and AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Prostate-specific deletion of the murine Pten tumor suppressor gene leads to metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Murine PTEN Null Prostate Cancer Model - Available technology for licensing from the UCLA [techtransfer.universityofcalifornia.edu]
- 15. pnas.org [pnas.org]
- 16. Frontiers | A Novel Controlled PTEN-Knockout Mouse Model for Prostate Cancer Study [frontiersin.org]
A Comparative Analysis of Photocaged mGlu5 Modulators for Optogenetic Pharmacology
For Researchers, Scientists, and Drug Development Professionals
The ability to control the activity of specific receptors with spatial and temporal precision is a significant advantage in neuroscience research and drug development. Photopharmacology, a field that combines light and pharmacology, offers this precise control through the use of photosensitive ligands. Metabotropic glutamate (B1630785) receptor 5 (mGlu5), a key player in synaptic plasticity and neuronal excitability, has been a prominent target for the development of such "photocaged" modulators. This guide provides a comparative analysis of three key photocaged mGlu5 modulators: the negative allosteric modulators (NAMs) alloswitch-1 (B10768509) and JF-NP-26 , and the positive allosteric modulator (PAM) azoglurax .
Performance Comparison of Photocaged mGlu5 Modulators
The following tables summarize the key photochemical and pharmacological properties of alloswitch-1, this compound, and azoglurax based on available experimental data.
| Compound | Modulator Type | Photocaging Strategy | Active Form | Inactive Form | Wavelength for Activation/Deactivation |
| Alloswitch-1 | NAM | Azobenzene Isomerization | trans-isomer (in dark) | cis-isomer (upon illumination) | Activation (inactivation of NAM): ~380-390 nm (violet light)[1] |
| This compound | NAM | Caged Compound (irreversible) | Raseglurant (active NAM) | Caged Raseglurant | Uncaging (activation of NAM): 405 nm (visible light)[1] |
| Azoglurax | PAM | Azobenzene Isomerization | trans-isomer (in dark) | cis-isomer (upon illumination) | Isomerization to less active form: 365 nm (UV light); Reversion to active form: 435 nm[2][3] |
| Compound | Potency (Dark/Inactive State) | Potency (Light/Active State) | Fold Change in Potency | Quantum Yield (Φ) |
| Alloswitch-1 | IC50 = 8.6 ± 1.6 nM (in dark)[1] | EC50 = 27.2 ± 1.9 nM (violet light)[1] | ~10-fold decrease in antagonism[1] | Not Reported |
| This compound | Inactive in dark[1] | pIC50 = 7.1 (after 405 nm illumination)[1] | N/A (irreversible activation) | Not Reported |
| Azoglurax | pEC50 = 6.56 ± 0.13 (in dark)[4] | 5-fold decrease in potency (UV illumination)[4] | ~5-fold | Not Reported |
Note: The quantum yield (Φ) of photoisomerization or uncaging is a critical parameter for assessing the efficiency of these compounds. Despite a thorough literature search, specific quantum yield values for alloswitch-1, this compound, and azoglurax were not found.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these photocaged modulators, the following diagrams illustrate the mGlu5 signaling pathway and a general experimental workflow.
mGlu5 Signaling Pathway
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by glutamate, mGlu5 initiates a cascade of intracellular events, leading to an increase in intracellular calcium.
Caption: Canonical mGlu5 signaling pathway via Gq/11 activation.
Experimental Workflow for Characterizing Photocaged mGlu5 Modulators
The characterization of a novel photocaged compound involves a series of experiments to determine its photochemical properties and its pharmacological effects before and after light activation.
Caption: General workflow for characterizing photocaged compounds.
Experimental Protocols
Inositol (B14025) Phosphate (IP) Accumulation Assay
This assay is a standard method to quantify the functional activity of Gq-coupled receptors like mGlu5.
1. Cell Culture and Labeling:
-
Culture HEK293 cells stably expressing human mGlu5 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Seed cells in 96-well plates at an appropriate density to reach confluence on the day of the experiment.
-
Label the cells by incubating them overnight with myo-[³H]inositol (e.g., 0.5 µCi/well) in inositol-free DMEM.
2. Assay Procedure:
-
Wash the cells twice with a suitable assay buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with the assay buffer containing LiCl (typically 10-20 mM) for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
For experiments with photocaged compounds, perform this and subsequent steps in the dark or under specific light conditions.
-
Add the test compounds (agonists, antagonists, or photocaged modulators) at various concentrations.
-
For photo-activation, irradiate the cells with the appropriate wavelength of light for a defined period.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
3. Extraction and Quantification:
-
Terminate the assay by aspirating the medium and adding ice-cold 0.1 M HCl.
-
Separate the accumulated [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the total inositol phosphates and quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data to determine EC50 or IC50 values.
Intracellular Calcium Imaging Assay
This assay provides real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
1. Cell Preparation and Dye Loading:
-
Seed HEK293 cells expressing mGlu5 on glass-bottom dishes or 96-well imaging plates.
-
On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in the dye-containing solution for 30-60 minutes at 37°C.
-
After loading, wash the cells to remove excess dye and allow for de-esterification of the AM ester.
2. Calcium Imaging:
-
Mount the dish or plate on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with a light source for excitation, appropriate filters, and a sensitive camera).
-
Continuously perfuse the cells with the physiological salt solution.
-
Establish a baseline fluorescence reading.
-
Apply the agonist and/or photocaged modulator to the cells.
-
To activate the photocaged compound, deliver light of the specific wavelength through the microscope objective.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured.
3. Data Analysis:
-
Analyze the fluorescence data to determine the magnitude and kinetics of the calcium response (e.g., peak amplitude, frequency of oscillations).
-
Compare the responses in the dark versus under illumination to quantify the effect of photo-activation.
Conclusion
The development of photocaged mGlu5 modulators like alloswitch-1, this compound, and azoglurax has provided researchers with powerful tools to dissect the role of mGlu5 in complex biological systems with high spatiotemporal resolution. While alloswitch-1 and azoglurax offer reversible control through photoisomerization, this compound provides an irreversible "on" switch for mGlu5 inhibition. The choice of modulator will depend on the specific experimental question and the desired mode of control. Further characterization of their photochemical properties, particularly their quantum yields, will be crucial for a more complete understanding and optimal application of these valuable research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. alloswitch-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A photoswitchable positive allosteric modulator to control the activation of the metabotropic glutamate receptor 5 by light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
Assessing the Specificity of JF-NP-26 for mGlu5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JF-NP-26, a photoactivatable negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), with other established mGlu5 NAMs. This compound is an inactive "caged" derivative of raseglurant (B1678816), which is released upon exposure to 405 nm light to exert its modulatory effects.[1][2] This unique property offers researchers precise spatiotemporal control over mGlu5 inhibition, making it a valuable tool for investigating the role of this receptor in complex neuronal circuits.
This comparison focuses on the specificity and selectivity of raseglurant, the active form of this compound, against other mGlu5 NAMs: 2-Methyl-6-(phenylethynyl)pyridine (MPEP), 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), and Fenobam. The objective is to provide a clear, data-driven assessment to aid in the selection of the most appropriate tool compound for specific research applications.
Quantitative Comparison of mGlu5 Negative Allosteric Modulators
The following table summarizes the available quantitative data for the binding affinity and functional potency of raseglurant and other key mGlu5 NAMs.
| Compound | Target | Assay Type | Species | Potency (IC₅₀/Kᵢ/Kₐ) | Selectivity Profile |
| Raseglurant (Active form of this compound) | mGlu5 | Inositol Phosphate (IP) Accumulation | Not Specified | pIC₅₀ = 7.1[1] | Described as "highly specific for mGlu5"[3], but comprehensive quantitative data across other mGluRs is not readily available. |
| MPEP | mGlu5 | Phosphoinositide (PI) Hydrolysis | Human | IC₅₀ = 36 nM | - No agonist or antagonist activity at other mGluRs up to 30 µM.[4] - Positive allosteric modulator of mGlu4.[5] - Non-competitive NMDA receptor antagonist. |
| MTEP | mGlu5 | Receptor Binding ([³H]methoxymethyl-MTEP) | Not Specified | Low nanomolar IC₅₀ | - Highly selective for mGlu5 over mGlu1.[6] - No effect on other mGluR subtypes.[6] - Fewer off-target effects than MPEP.[6] |
| Fenobam | mGlu5 | Receptor Binding ([³H]fenobam) | Rat | Kᵢ = 54 nM[4] | Acts at the same allosteric site as MPEP.[4] Described as a potent and selective mGlu5 antagonist.[7] |
| mGlu5 | Receptor Binding ([³H]fenobam) | Human | Kᵢ = 31 nM[4] | ||
| mGlu5 | Calcium Mobilization | Human | IC₅₀ = 58 nM[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams illustrate the mGlu5 signaling pathway and a typical experimental workflow for assessing NAM activity.
References
- 1. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Reproducibility of JF-NP-26 Mediated Analgesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of JF-NP-26, a photoactivated negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), with alternative analgesic compounds. The data presented is compiled from preclinical studies to aid in the assessment of the reproducibility and potential of this compound as a therapeutic agent for pain.
Comparative Analgesic Efficacy
The following tables summarize the quantitative data on the analgesic effects of this compound and comparator compounds in two standard preclinical pain models: the formalin test for inflammatory pain and the Chronic Constriction Injury (CCI) model for neuropathic pain.
Table 1: Analgesic Efficacy in the Formalin Test (Mouse)
| Compound | Dose | Route of Administration | Light Activation | Phase I Analgesia (% Inhibition of Licking Time) | Phase II Analgesia (% Inhibition of Licking Time) | Citation |
| This compound | 10 mg/kg | i.p. | Yes (Thalamus, 405 nm, 5 min) | 45 ± 9% | 90 ± 4% | [1][2] |
| Raseglurant | 10 mg/kg | i.p. | No | Not Reported | Substantial Analgesia | [2] |
| Morphine | 1, 3, 10 µg | i.c.v. | No | Dose-dependent analgesia | Dose-dependent analgesia | [3] |
Note: Phase I (0-5 minutes) represents acute nociceptive pain, while Phase II (15-30 minutes) reflects inflammatory pain.
Table 2: Analgesic Efficacy in the Chronic Constriction Injury (CCI) Model (Rodent)
| Compound | Dose | Route of Administration | Species | Outcome Measure | Analgesic Effect | Citation |
| This compound | 10 mg/kg | i.p. | Mouse | Mechanical Allodynia | Significant increase in paw withdrawal threshold with light activation | [4] |
| Raseglurant | 10 mg/kg | i.p. | Mouse | Mechanical Allodynia | Significant increase in paw withdrawal threshold | [4] |
| Gabapentin | 50 mg/kg | i.p. | Rat | Mechanical Allodynia & Thermal Hyperalgesia | Weak to moderate attenuation | [5] |
| Morphine | 8 mg/kg | p.o. | Rat | Mechanical Allodynia | Strong attenuation | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain.
Procedure:
-
Animals: Male Swiss Webster mice are typically used.
-
Acclimatization: Animals are allowed to acclimate to the testing environment before the experiment.
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 20 minutes before formalin injection.[2] For central activation studies, optic fibers are implanted stereotaxically into the target brain region (e.g., thalamus).
-
Formalin Injection: 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[2]
-
Light Activation (for this compound): For central activation, 405 nm light is delivered for 5 minutes via the implanted optic fiber immediately after formalin injection.[2] For peripheral activation, the injected paw is illuminated with 405 nm light.[1]
-
Behavioral Observation: The total time the animal spends licking or biting the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).
Chronic Constriction Injury (CCI) Model
The CCI model is a common method for inducing neuropathic pain that mimics symptoms of nerve injury in humans.
Procedure:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, 3-4 loose ligatures are tied around the nerve with sterile sutures (e.g., 4-0 chromic gut or silk). The ligatures are tightened until a brief twitch of the corresponding hind limb is observed.
-
The muscle and skin layers are then closed with sutures.
-
-
Post-operative Care: Appropriate post-operative care, including analgesia for a short period (if the study design permits) and monitoring for signs of infection, is provided.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) in response to the application of calibrated filaments to the plantar surface of the hind paw is determined.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency for the animal to withdraw its paw from a radiant heat source is measured.
-
Testing is typically performed before surgery (baseline) and at various time points after surgery (e.g., days 7, 14, 21).
-
-
Drug Administration and Light Activation (for this compound): Similar to the formalin test, this compound is administered systemically, and light is delivered to the target region to induce analgesia, followed by behavioral assessment.[4]
Signaling Pathways and Experimental Workflows
mGlu5 Receptor Signaling Pathway in Pain
This compound, upon photoactivation to raseglurant, acts as a negative allosteric modulator of the mGlu5 receptor. This receptor is coupled to the Gq/11 protein. Its activation by glutamate typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades are implicated in neuronal excitability and synaptic plasticity, which are crucial in the generation and maintenance of pain. By inhibiting mGlu5 receptor activity, this compound can dampen these downstream signaling pathways, leading to an analgesic effect.
Caption: mGlu5 receptor signaling cascade in pain and its inhibition by this compound.
Experimental Workflow for Assessing this compound Analgesia
The following diagram illustrates the typical workflow for preclinical studies evaluating the analgesic effects of this compound.
References
- 1. Metabotropic glutamate antagonists alone and in combination with morphine: Comparison across two models of acute pain and a model of persistent, inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. A bivalent ligand that activates mu opioid receptor and antagonizes mGluR5 receptor reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo Control of mGluR5 Receptors: JF-NP-26 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JF-NP-26 and alternative methods for the spatiotemporal control of metabotropic glutamate (B1630785) receptor 5 (mGluR5) in in vivo studies. This document outlines key performance metrics, detailed experimental protocols, and the underlying signaling pathways.
The precise control of neuronal activity is paramount to understanding the complexities of the brain and developing targeted therapeutics for neurological disorders. This compound, a photocaged negative allosteric modulator (NAM) of the mGluR5, offers a powerful tool for achieving such control. This guide will compare this compound with other photopharmacological, optogenetic, and chemogenetic techniques, providing a framework for selecting the most appropriate method for your in vivo research needs.
Comparison of In Vivo mGluR5 Modulation Techniques
The following table summarizes the key characteristics of this compound and its alternatives for in vivo spatiotemporal control of mGluR5.
| Feature | This compound (Photocaged NAM) | Alloswitch-1 (Photoswitchable NAM) | OptoXR-mGluR5 (Optogenetics) | Gq/Gi-DREADDs (Chemogenetics) |
| Effector Molecule | Raseglurant (B1678816) (mGluR5 NAM) | Alloswitch-1 (mGluR5 NAM) | Light-activated mGluR5 | Designer G-protein coupled receptor |
| Mechanism of Action | Light-induced (405 nm) uncaging releases active NAM | Reversible photoisomerization (Violet light inactivates, Green light activates) | Light-induced conformational change activates the receptor | Ligand (e.g., CNO) activation of the designer receptor |
| Temporal Resolution | Milliseconds to seconds (onset) | Milliseconds to seconds | Milliseconds | Minutes to hours (onset) |
| Duration of Effect | Dependent on clearance of raseglurant | Reversible with light | Limited by light application | Hours |
| Spatial Resolution | High (defined by light delivery) | High (defined by light delivery) | High (defined by light delivery and viral expression) | Lower (defined by viral expression) |
| Cell-Type Specificity | Low (affects all cells exposed to the compound and light) | Low (affects all cells exposed to the compound and light) | High (determined by promoter-driven viral expression) | High (determined by promoter-driven viral expression) |
| Invasiveness | Systemic injection + potential for implanted light source | Systemic injection + potential for implanted light source | Viral injection + implanted light source | Viral injection + systemic ligand administration |
| Reversibility | Irreversible (uncaging) | Reversible (photoisomerization) | Reversible (light-dependent) | Reversible (ligand washout) |
Experimental Protocols
In Vivo Protocol for this compound
This protocol is a general guideline for the use of this compound in rodent models to achieve photo-controlled inhibition of mGluR5.
a. Animal Preparation:
-
Adult male C57BL/6J mice are typically used.
-
For targeted light delivery to deep brain structures, stereotaxic surgery is performed to implant an optic fiber cannula (e.g., 200 µm core diameter) above the region of interest (e.g., thalamus).[1]
-
Allow animals to recover for at least one week post-surgery.
b. This compound Administration:
-
This compound is dissolved in a vehicle solution, commonly a mixture of DMSO and Tween 80 in saline (e.g., 20% DMSO, 20% Tween 80 in saline).[1]
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1]
c. Photoactivation:
-
Approximately 20 minutes after this compound administration, connect the implanted optic fiber to a 405 nm laser or LED light source.[1]
-
Deliver light for a specified duration, for example, 5 minutes.[1]
-
Light intensity should be carefully calibrated to be effective without causing tissue damage.
d. Control Experiments:
-
Vehicle Control: Inject the vehicle solution and deliver light.
-
No Light Control: Inject this compound but do not deliver light. This is crucial to demonstrate the inactivity of the caged compound.
-
Active Compound Control: Inject the active NAM, raseglurant (e.g., 10 mg/kg, i.p.), to compare the effect of the uncaged compound.[1]
-
Light Only Control: Inject vehicle and deliver light to the target region to control for any effects of illumination alone.
-
Anatomical Specificity Control: Deliver light to a control brain region not expected to be involved in the measured behavior.
In Vivo Protocol for Alloswitch-1
This protocol outlines the use of the photoswitchable NAM, Alloswitch-1.
a. Animal and Surgical Preparation:
-
Similar to the this compound protocol, prepare animals with an implanted optic fiber for targeted light delivery.
b. Alloswitch-1 Administration:
-
Dissolve Alloswitch-1 in a suitable vehicle (e.g., DMSO/saline).
-
Administer via systemic injection (e.g., i.p.).
c. Photomodulation:
-
Inactivation: To inactivate the NAM and thus disinhibit mGluR5, illuminate the target region with violet light (around 380-400 nm).
-
Activation: To restore the inhibitory effect of Alloswitch-1, illuminate with green light.
-
The effects are reversible, allowing for multiple cycles of activation and inactivation.
d. Control Experiments:
-
Vehicle Control: Inject vehicle and apply the light paradigm.
-
Dark Control: Inject Alloswitch-1 and perform behavioral testing in the absence of light to assess the baseline effect of the active compound.
-
Light Wavelength Control: Use a wavelength of light that does not cause photoisomerization.
In Vivo Protocol for OptoXR-mGluR5
This protocol describes the use of a light-activated mGluR5 for optogenetic control.
a. Viral Vector Delivery:
-
Use a viral vector (e.g., AAV) encoding the OptoXR-mGluR5 construct under the control of a cell-type-specific promoter (e.g., CaMKIIα for excitatory neurons).
-
Perform stereotaxic injection of the virus into the target brain region.
-
Allow several weeks for viral expression.
b. Optic Fiber Implantation:
-
Implant an optic fiber cannula above the virally targeted region.
c. Photoactivation:
-
Connect the optic fiber to a light source of the appropriate wavelength to activate the OptoXR-mGluR5.
-
Deliver light in defined pulses or continuous illumination depending on the experimental design.
d. Control Experiments:
-
Control Virus: Inject a control virus (e.g., expressing only a fluorescent reporter) and deliver light.
-
No Light Control: Express OptoXR-mGluR5 but do not deliver light.
-
Behavioral Controls: Assess for any non-specific effects of light delivery on behavior.
In Vivo Protocol for Gq/Gi-DREADDs
This protocol provides a framework for using DREADDs to modulate the activity of mGluR5-expressing neurons.
a. Viral Vector Delivery:
-
Use a viral vector (e.g., AAV) to express an excitatory (hM3Dq) or inhibitory (hM4Di) DREADD in the target cell population. Cell-type specificity is achieved through the use of specific promoters or Cre-Lox systems.
-
Inject the virus stereotaxically into the brain region of interest.
-
Allow for sufficient time for DREADD expression (typically 2-4 weeks).
b. Ligand Administration:
-
Administer the designer drug, typically Clozapine-N-Oxide (CNO), to activate the DREADD.
-
CNO can be administered systemically (e.g., i.p. injection at 0.1 - 5 mg/kg in mice) or through drinking water for chronic activation.[2]
-
The onset of action is typically 5-30 minutes after i.p. injection, with effects lasting for several hours.[2][3]
c. Control Experiments:
-
Control Virus: Inject a control virus (e.g., expressing only a fluorescent reporter) and administer CNO.
-
Vehicle Control: Express the DREADD and administer the vehicle solution for CNO.
-
Off-Target Effects of CNO: It is important to consider potential off-target effects of CNO or its metabolites. Control experiments with wild-type animals receiving CNO are recommended.
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Activation of mGluR5, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This pathway plays a crucial role in modulating synaptic plasticity and neuronal excitability.
Caption: The mGluR5 signaling cascade.
Experimental Workflow for In Vivo Photopharmacology (this compound)
The following diagram illustrates a typical experimental workflow for using this compound to study the role of mGluR5 in a specific behavior.
Caption: A typical in vivo photopharmacology workflow.
References
A Comparative Guide to Optogenetic Techniques: Benchmarking JF-NP-26
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JF-NP-26, a novel photopharmacological tool, with established genetically-encoded optogenetic techniques, namely Channelrhodopsin-2 (ChR2) for neuronal activation and Halorhodopsin (NpHR) for neuronal inhibition. We present a summary of their mechanisms of action, key performance metrics, and detailed experimental protocols to assist researchers in selecting the most appropriate tool for their specific applications.
Executive Summary
Optogenetics and photopharmacology have revolutionized neuroscience by enabling the control of neural activity with light. While both approaches offer spatiotemporal precision, they operate on fundamentally different principles. Traditional optogenetics involves the genetic introduction of light-sensitive microbial opsins, such as Channelrhodopsin-2 and Halorhodopsin, to render specific cell populations responsive to light. In contrast, photopharmacology, exemplified by this compound, utilizes light-sensitive small molecules to control the activity of endogenous proteins. This guide will delve into the specifics of these techniques, providing a framework for their comparative evaluation.
Comparison of Key Performance Metrics
The following tables summarize the key quantitative parameters of this compound, Channelrhodopsin-2, and Halorhodopsin. Direct comparison of some parameters is challenging due to the distinct nature of these tools.
| Feature | This compound | Channelrhodopsin-2 (ChR2) | Halorhodopsin (NpHR) |
| Tool Type | Photocaged Small Molecule | Genetically-Encoded Ion Channel | Genetically-Encoded Ion Pump |
| Target | Endogenous mGlu5 Receptor | Non-specific Cation Conductance | Inward Chloride Transport |
| Effect on Neuronal Activity | Inhibition (via NAM action) | Excitation (Depolarization) | Inhibition (Hyperpolarization) |
| Activation Wavelength | ~405 nm | ~470 nm | ~570-590 nm |
| Mechanism of Action | Photo-uncaging releases a negative allosteric modulator (NAM) of the mGlu5 receptor. | Light-induced conformational change opens a non-selective cation channel. | Light-induced conformational change actively pumps Cl- ions into the cell.[1] |
| Temporal Precision (Activation) | Milliseconds (photochemical reaction) | Milliseconds | Milliseconds |
| Temporal Precision (Deactivation) | Dependent on drug clearance and receptor unbinding kinetics (seconds to minutes) | Milliseconds | Milliseconds |
| Effective In Vivo Dose/Concentration | 10 mg/kg (i.p. in mice)[2][3] | Dependent on expression level | Dependent on expression level |
| Light Power Requirement | Not explicitly quantified, but effective with LED illumination.[2] | 1-100 mW/mm² for neuronal activation.[4][5] | ~18 mW/mm² for half-maximal inhibition.[6] |
| Quantum Yield | 0.18 | Not typically reported for channelrhodopsins | Not typically reported for halorhodopsins |
| Ion Selectivity/Transport Rate | N/A (modulates receptor signaling) | Non-selective for cations (Na+, K+, Ca2+) | ~219 Cl- ions/protein/second.[7][8] |
Signaling Pathways and Mechanisms of Action
This compound: Photocaged Modulation of mGlu5 Receptor
This compound is an inactive ("caged") form of raseglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5R). Upon illumination with 405 nm light, the caging group is cleaved, releasing the active NAM. The NAM then binds to an allosteric site on the mGlu5 receptor, reducing its response to the endogenous ligand, glutamate. The mGlu5 receptor, a Gq-coupled G-protein coupled receptor (GPCR), typically activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10] This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and synaptic plasticity.[9][10][11] By inhibiting this pathway, this compound effectively dampens neuronal activity in cells where mGlu5R is expressed.
Channelrhodopsin-2 (ChR2): Light-Gated Cation Influx
Channelrhodopsin-2 is a light-gated ion channel that, upon absorption of blue light (~470 nm), undergoes a conformational change, opening a pore that is permeable to cations.[12] This leads to an influx of positively charged ions, primarily Na+ and Ca2+, causing depolarization of the cell membrane. If the depolarization is sufficient to reach the threshold potential, it will trigger an action potential, leading to neuronal activation. The channel closes rapidly upon cessation of the light stimulus, allowing for temporally precise control of neuronal firing.
Halorhodopsin (NpHR): Light-Driven Chloride Influx
Halorhodopsin is a light-driven chloride pump.[1] When activated by yellow-green light (~570 nm), NpHR actively transports chloride ions (Cl-) from the extracellular space into the cytoplasm. This influx of negatively charged ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to reach its action potential threshold. This effectively silences or inhibits neuronal activity. Similar to ChR2, the activity of NpHR is tightly coupled to the presence of light, allowing for precise temporal control of neuronal inhibition.
Experimental Protocols
General Considerations for All Techniques
-
Animal Subjects: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
-
Light Delivery: A crucial component for all three techniques is the ability to deliver light of the appropriate wavelength and intensity to the target tissue. This is typically achieved using implantable optical fibers connected to a laser or LED light source.
-
Controls: Appropriate control experiments are essential. For this compound, this includes vehicle-injected animals and animals receiving light stimulation without the compound. For ChR2 and NpHR, control animals should be injected with a vector expressing a non-functional protein (e.g., a fluorescent protein alone).
Experimental Protocol 1: In Vivo Neuronal Inhibition with this compound
This protocol describes the use of this compound for light-dependent inhibition of neuronal activity in a specific brain region of a rodent model.
Materials:
-
This compound
-
Vehicle solution (e.g., 6% DMSO + 6% Tween 80 in saline)
-
Surgical equipment for stereotaxic implantation of an optical fiber
-
Optical fiber and patch cord
-
405 nm laser or LED light source
-
Behavioral testing apparatus or electrophysiology recording setup
Procedure:
-
Optical Fiber Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant an optical fiber cannula targeting the brain region of interest.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
This compound Administration:
-
Photoactivation and Data Acquisition:
-
Connect the implanted optical fiber to the 405 nm light source via a patch cord.
-
Allow a sufficient time for the compound to distribute throughout the body (e.g., 15-20 minutes post-injection).
-
Deliver light pulses to the target brain region. The duration and frequency of light delivery should be optimized for the specific experiment.
-
Simultaneously record behavioral responses or neuronal activity.
-
Experimental Workflow:
Experimental Protocol 2: In Vivo Neuronal Activation with ChR2
This protocol outlines the steps for using AAV-mediated delivery of ChR2 to activate a specific neuronal population in vivo.
Materials:
-
AAV vector encoding ChR2 (e.g., AAV-CaMKIIa-hChR2(H134R)-EYFP)
-
Surgical equipment for stereotaxic injection and optical fiber implantation
-
Optical fiber and patch cord
-
470 nm laser or LED light source
-
Behavioral testing apparatus or electrophysiology recording setup
Procedure:
-
AAV Injection and Fiber Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Inject the AAV-ChR2 vector into the target region using a microinjection pump.
-
Implant an optical fiber cannula above the injection site.
-
Secure the cannula and close the incision.
-
Allow 3-4 weeks for viral expression.
-
-
Photoactivation and Data Acquisition:
-
Connect the implanted optical fiber to the 470 nm light source.
-
Deliver light pulses of specific duration and frequency to activate the ChR2-expressing neurons.
-
Simultaneously record behavioral or electrophysiological data.
-
Experimental Workflow:
Experimental Protocol 3: In Vivo Neuronal Inhibition with NpHR
This protocol is similar to the ChR2 protocol but utilizes an NpHR-encoding AAV and a different light wavelength for neuronal inhibition.
Materials:
-
AAV vector encoding NpHR (e.g., AAV-eNpHR3.0-EYFP)
-
Surgical equipment for stereotaxic injection and optical fiber implantation
-
Optical fiber and patch cord
-
~570 nm laser or LED light source
-
Behavioral testing apparatus or electrophysiology recording setup
Procedure:
-
AAV Injection and Fiber Implantation:
-
Follow the same procedure as for ChR2, but inject the AAV-NpHR vector.
-
Allow 3-4 weeks for viral expression.
-
-
Photoactivation and Data Acquisition:
-
Connect the implanted optical fiber to the ~570 nm light source.
-
Deliver continuous or pulsed light to inhibit the NpHR-expressing neurons.
-
Simultaneously record behavioral or electrophysiological data.
-
Experimental Workflow:
Discussion and Future Directions
The choice between this compound, ChR2, and NpHR depends critically on the experimental question.
This compound offers a unique advantage in that it targets an endogenous receptor, potentially providing a more physiologically relevant modulation of a specific signaling pathway. This "photopharmacological" approach does not require genetic manipulation of the target cells, which can be advantageous in certain contexts and may have a more straightforward translational path. However, its temporal resolution for deactivation is limited by the pharmacokinetics of the uncaged drug. Furthermore, its effects are limited to cells expressing the target receptor (mGlu5R).
ChR2 and NpHR provide excellent temporal control for both activation and inhibition, with millisecond precision for both onset and offset. The ability to genetically target these opsins to specific cell types offers unparalleled specificity in dissecting neural circuits. However, this approach requires genetic modification, which can be a limitation for some applications, and the overexpression of foreign proteins can potentially alter cellular physiology.
Future developments in this field will likely focus on improving the properties of both photopharmacological and genetically-encoded tools. For photopharmacology, this includes the development of compounds with faster kinetics, improved tissue penetration, and a broader range of targets. For optogenetics, efforts are ongoing to develop opsins with higher light sensitivity, faster kinetics, and different ion selectivities. The continued expansion of this powerful toolbox will undoubtedly lead to further groundbreaking discoveries in neuroscience and drug development.
References
- 1. New Light Control Mechanism (NpHR) That Inhibits Neural Activity | Explore Technologies [techfinder.stanford.edu]
- 2. Optical control of pain in vivo with a photoactive mGlu5 receptor negative allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical principles underlying optical stimulation of a channelrhodopsin-2 positive pyramidal neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Light-Driven Chloride Transport Kinetics of Halorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-Driven Chloride Transport Kinetics of Halorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo photopharmacological inhibition of hippocampal activity via multimodal probes – perspective and opening steps on experimental and computational challenges - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for the Novel Photocaged Compound JF-NP-26
For Immediate Attention: As a novel research chemical, JF-NP-26 lacks comprehensive, publicly available safety and disposal documentation. Therefore, it must be handled with the utmost caution, assuming it is hazardous. The following information provides a framework for safe handling and outlines the necessary steps for its proper disposal in a laboratory setting. Direct consultation with your institution's Environmental Health and Safety (EHS) department is mandatory for the disposal of this compound.
Core Compound Information
This compound is a photocaged derivative of raseglurant, a negative allosteric modulator of the metabotropic glutamate (B1630785) type 5 (mGlu5) receptor. Photocaged compounds are designed to be inactive until exposed to a specific wavelength of light, which then releases the active molecule. The parent compound, raseglurant, was investigated for several clinical applications but was discontinued (B1498344) due to observations of potential hepatotoxicity with long-term use. This information underscores the need for careful handling of this compound, as both the caged and uncaged forms may present biological hazards.
Quantitative Data Summary
Due to the limited public data for this compound, the following table includes information for the related compound, raseglurant, where available.
| Property | This compound | Raseglurant | Data Source |
| Molecular Formula | C₂₄H₂₂FN₃O₅ | C₁₅H₁₃FN₂ | Vendor/Wikipedia |
| Molar Mass | 467.45 g/mol | 240.28 g/mol | Calculated/Wikipedia |
| CAS Number | Not available | 757950-09-7 | Vendor/Wikipedia |
| Primary Hazard | Unknown; handle as hazardous | Potential hepatotoxicity | Wikipedia |
| Storage | -20°C, desiccated, protected from light | -20°C to -80°C, protected from light | Vendor |
General Laboratory Handling Protocol for this compound
This protocol outlines the minimum required steps for safely handling this compound in a research laboratory.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles at all times.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Body Protection: Wear a fully buttoned lab coat.
-
Respiratory Protection: When handling the solid compound or preparing solutions, work in a certified chemical fume hood to avoid inhalation of dust or aerosols.
2. Engineering Controls:
-
All work involving solid this compound or its solutions should be conducted within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
3. Handling Procedures:
-
Weighing: Weigh the solid compound within the fume hood. Use a dedicated spatula and weighing paper.
-
Solution Preparation: Prepare solutions within the fume hood. Add solvent to the solid slowly to avoid splashing.
-
Storage: Store this compound in a clearly labeled, sealed container at -20°C, desiccated, and protected from light to prevent unintentional activation of the photocage.
4. Spill and Exposure Procedures:
-
Minor Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and label it as hazardous waste for EHS pickup.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.
Proper Disposal Workflow
The disposal of this compound must be managed through your institution's EHS department. The following workflow diagram illustrates the necessary steps.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway Context: mGlu5 Receptor Modulation
To provide context for the biological activity of the uncaged compound (raseglurant), the following diagram illustrates the general signaling pathway of a metabotropic glutamate type 5 (mGlu5) receptor, which is a Gq-coupled G-protein coupled receptor (GPCR).
Essential Safety and Logistical Information for Handling JF-NP-26
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel photosensitive compounds like JF-NP-26. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Compound Overview: this compound is a "caged" derivative of Raseglurant, meaning it is a chemically modified, inactive form of the active compound. The active molecule, Raseglurant, is released upon exposure to 405 nm (violet) light. This photosensitive nature necessitates specific handling and storage procedures to maintain its integrity and ensure personnel safety. Due to its properties as a coumarin (B35378) derivative, general precautions for this class of compounds should be observed.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the compound. Gloves should be inspected before use and changed frequently. |
| Protective Clothing | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If weighing powder or potential for aerosolization exists, work in a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed, light-proof container at -20°C.[1]
-
The storage area should be clearly labeled as containing photosensitive compounds.
2. Preparation of Solutions:
-
Allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation.[1]
-
Handle the solid compound in an area with subdued lighting or under a red safety light to prevent premature uncaging.
-
Work in a chemical fume hood when weighing the solid powder to avoid inhalation.
-
This compound is soluble in DMSO and ethanol. Prepare solutions in amber vials or vials wrapped in aluminum foil to protect from light.
3. Experimental Use:
-
When conducting experiments, minimize the exposure of this compound solutions to ambient and direct light, unless photoactivation is the intended step.
-
Use opaque or foil-wrapped labware (e.g., pipette tip boxes, microplates) to shield the compound from light.
-
After use, promptly return stock solutions to the recommended storage conditions.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash. |
| Solutions of this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as hazardous waste in a designated container. |
General Disposal Guidance:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a hazardous waste pickup.[2][3]
-
Never mix different chemical wastes unless instructed to do so by EHS.[2]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards. The following diagram outlines the logical workflow for handling a chemical spill of this compound.
Caption: Workflow for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
